Technical Documentation Center

(4-Bromopyridin-2-yl)methanamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Bromopyridin-2-yl)methanamine hydrochloride
  • CAS: 1001414-95-4

Core Science & Biosynthesis

Foundational

A Technical Guide to (4-Bromopyridin-2-yl)methanamine Hydrochloride: A Strategic Building Block in Modern Drug Discovery

For correspondence: Senior Application Scientist, Gemini Division, Google DeepMind. Abstract (4-Bromopyridin-2-yl)methanamine hydrochloride has emerged as a pivotal structural motif and a versatile intermediate in the fi...

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.

Abstract

(4-Bromopyridin-2-yl)methanamine hydrochloride has emerged as a pivotal structural motif and a versatile intermediate in the field of medicinal chemistry. Its unique trifunctional architecture—a pyridine core, a reactive bromine substituent, and a primary aminomethyl group—provides a powerful platform for the synthesis of complex, biologically active molecules. This guide offers an in-depth analysis of its physicochemical properties, a detailed exposition of its synthetic pathway, its reactivity profile, and its strategic application in the development of targeted therapeutics, particularly kinase inhibitors. Experimental protocols and safety considerations are also provided to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.

Introduction and Core Compound Identification

(4-Bromopyridin-2-yl)methanamine hydrochloride is a key heterocyclic building block valued for its role in constructing diverse molecular libraries for drug screening. The strategic placement of the bromine atom at the C4-position and the aminomethyl group at the C2-position allows for sequential and regioselective functionalization, making it an asset in structure-activity relationship (SAR) studies.

It is important for researchers to note that this compound is indexed under two distinct CAS (Chemical Abstracts Service) numbers in various commercial and chemical databases: 1001414-95-4 and 1779128-18-5 [1][2][3][4][5]. Both identifiers refer to the same chemical entity, and this guide will treat them as synonymous. The free base form, (4-Bromopyridin-2-yl)methanamine, is registered under CAS number 865156-50-9 [4]. The hydrochloride salt is often preferred for its improved stability and handling characteristics in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of (4-Bromopyridin-2-yl)methanamine hydrochloride are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.

PropertyValueReference(s)
CAS Number 1001414-95-4; 1779128-18-5[1][2][3][5]
Molecular Formula C₆H₈BrClN₂[1][6]
Molecular Weight 223.50 g/mol [1][2]
Appearance Off-white to light yellow solidSourced from typical supplier data
Purity Typically ≥95%[4]
SMILES Code Cl.NCC1C=C(Br)C=CN=1[1]
InChI InChI=1S/C6H7BrN2.ClH/c7-5-1-2-9-6(3-5)4-8;/h1-3H,4,8H2;1H[1]

Synthesis Pathway and Mechanistic Rationale

The synthesis of (4-Bromopyridin-2-yl)methanamine is not a trivial single-step process. A robust and scalable route proceeds from the readily available 4-bromopyridine hydrochloride via its key intermediate, 4-bromo-2-pyridinecarbonitrile. This multi-step approach is necessary to achieve the desired substitution pattern, as direct amination or bromination of the unsubstituted scaffold would lack the required regioselectivity.

The overall synthetic workflow can be visualized as follows:

G A 4-Bromopyridine HCl B Step 1: Oxidation (e.g., m-CPBA) A->B Reagents C 4-Bromopyridine N-oxide B->C Intermediate D Step 2: Cyanation (e.g., TMSCN) C->D Reagents E 4-Bromo-2-pyridinecarbonitrile D->E Intermediate F Step 3: Reduction (e.g., H₂, Pd/C or LiAlH₄) E->F Reagents G (4-Bromopyridin-2-yl)methanamine (Free Base) F->G Product H Step 4: Salt Formation (HCl) G->H Reagent I (4-Bromopyridin-2-yl)methanamine HCl (Final Product) H->I Final Product

Caption: Synthetic workflow for (4-Bromopyridin-2-yl)methanamine HCl.

Causality Behind Experimental Choices:

  • Step 1: N-Oxide Formation: The pyridine ring is inherently electron-deficient, making it resistant to electrophilic substitution. However, oxidation of the ring nitrogen to an N-oxide significantly alters its electronic properties. The N-oxide group is strongly electron-donating through resonance, which activates the C2 and C4 positions towards nucleophilic attack. This activation is crucial for the subsequent cyanation step[1][2].

  • Step 2: Cyanation: With the C2 position activated, a nucleophilic cyanation reaction can be performed. Reagents like trimethylsilyl cyanide (TMSCN) are effective for this transformation, introducing the carbon atom that will become the aminomethyl group[1][2]. This step yields the key intermediate, 4-bromo-2-pyridinecarbonitrile.

  • Step 3: Nitrile Reduction: The nitrile group is then reduced to a primary amine. This is a standard transformation in organic synthesis and can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the desired scale and tolerance of other functional groups.

  • Step 4: Hydrochloride Salt Formation: The final free base is often converted to its hydrochloride salt by treatment with hydrochloric acid. This enhances the compound's stability, crystallinity, and ease of handling, making it more suitable for storage and subsequent use.

Reactivity and Applications in Drug Discovery

The synthetic value of (4-Bromopyridin-2-yl)methanamine hydrochloride lies in its capacity to serve as a scaffold for building more complex molecules. The bromine atom and the aminomethyl group offer two orthogonal points for diversification.

The Role of the Bromine Atom: A Handle for Cross-Coupling

The C-Br bond at the 4-position is a prime site for transition-metal-catalyzed cross-coupling reactions. This has become a cornerstone of modern medicinal chemistry for the efficient formation of carbon-carbon and carbon-heteroatom bonds[7]. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of a vast array of aryl, heteroaryl, and alkyl groups. This versatility is instrumental in exploring the SAR of a drug candidate by modifying the substituents at this position to enhance potency, selectivity, or pharmacokinetic properties.

SuzukiCoupling reactant1 (4-Bromopyridin-2-yl)methanamine Scaffold catalyst Pd Catalyst + Base reactant1->catalyst reactant2 Arylboronic Acid R-B(OH)₂ reactant2->catalyst product Coupled Product (New C-C Bond) catalyst->product Suzuki Coupling

Caption: Suzuki coupling using the bromopyridine scaffold.

The Aminomethyl Group: A Key Interaction Point

The primary amine of the aminomethyl group is a critical pharmacophoric feature. It can act as a hydrogen bond donor, an essential interaction for binding to many biological targets. In the context of kinase inhibitors, this amine or its derivatives often form hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, a crucial anchor point for many inhibitors[8]. The amine also serves as a point for further derivatization, such as acylation or alkylation, to extend the molecule and probe other regions of a target's binding site.

Case Study: A Precursor to Kinase Inhibitors

The intermediate, 4-bromo-2-pyridinecarbonitrile, is a documented starting material for the synthesis of the multi-kinase inhibitor Sorafenib , an anti-cancer drug[1][2]. This highlights the industrial and pharmaceutical relevance of the synthetic pathway described. The bromopyridine scaffold is a common feature in molecules designed to target protein kinases, which are implicated in a wide range of diseases, especially cancer[8][9].

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis. Researchers should always first consult primary literature and perform a thorough risk assessment.

Protocol 1: Synthesis of 4-Bromo-2-pyridinecarbonitrile (Intermediate)

This two-step protocol is adapted from established procedures[1][2].

Step A: 4-Bromopyridine 1-oxide

  • Suspend 4-bromopyridine hydrochloride (1.0 eq) in dichloromethane.

  • Add triethylamine (1.0 eq) and stir for 30 minutes at room temperature.

  • Add 3-chloroperoxybenzoic acid (m-CPBA, 1.0 eq) portion-wise, maintaining the temperature.

  • Stir the reaction mixture at room temperature for 5 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup with saturated sodium thiosulfate and sodium carbonate solutions.

  • Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify by silica gel chromatography to yield 4-bromopyridine 1-oxide.

Step B: 4-Bromo-2-pyridinecarbonitrile

  • Dissolve 4-bromopyridine 1-oxide (1.0 eq), trimethylsilyl cyanide (3.0 eq), and triethylamine (2.0 eq) in acetonitrile.

  • Heat the mixture to 110 °C under a nitrogen atmosphere for 3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., 20% ethyl acetate in petroleum ether) to obtain 4-bromo-2-pyridinecarbonitrile[1][2].

Protocol 2: General Procedure for Nitrile Reduction to (4-Bromopyridin-2-yl)methanamine

This is a general protocol for the final reduction step.

  • Dissolve 4-bromo-2-pyridinecarbonitrile (1.0 eq) in a suitable solvent (e.g., methanol or ethanol for catalytic hydrogenation, or THF/ether for LiAlH₄).

  • For Catalytic Hydrogenation: Add a catalytic amount of Palladium on carbon (Pd/C, ~5-10 mol%). Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

  • For Chemical Reduction: Cool the solution of the nitrile in an inert solvent to 0 °C. Slowly add a solution of LiAlH₄ (typically 1.5-2.0 eq) in the same solvent. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • After the reaction is complete, filter the catalyst (for hydrogenation) or carefully quench the excess hydride with water and NaOH solution.

  • Extract the product into an organic solvent, dry the combined organic layers, and concentrate to yield the free base, (4-Bromopyridin-2-yl)methanamine.

  • To form the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or another appropriate solvent until precipitation is complete. Filter and dry the solid product.

Safety and Handling

(4-Bromopyridin-2-yl)methanamine hydrochloride and its precursors are research chemicals and must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[4]. Avoid contact with skin and eyes.

  • Toxicity: Based on data for the free base, the compound may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation[4].

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(4-Bromopyridin-2-yl)methanamine hydrochloride is a high-value chemical intermediate that provides a robust and flexible platform for the synthesis of novel compounds in drug discovery. Its strategic combination of a reactive bromine atom for cross-coupling and a key aminomethyl group for target interaction makes it a staple in the synthesis of kinase inhibitors and other complex therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its full potential in the development of next-generation pharmaceuticals.

References

  • ChemBK. (2024, April 9). 2-pyridinecarbonitrile, 4-bromo-. Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). (4-Bromopyridin-2-yl)methanamine hydrochloride | CAS:1001414-95-4. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). The Strategic Importance of (4-Bromopyridin-2-yl)methanamine in Chemical Manufacturing. Retrieved from [Link]

  • Dana Bioscience. (n.d.). (4-bromopyridin-2-yl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-cyanopyridine. Retrieved from [Link]

  • ResearchGate. (2017, January 24). I would like to convert 2-bromopyridine to 2-cyanopyridine?. Retrieved from [Link]

  • ResearchGate. (2023, November). One-Flow Operation via 4-Bromopyridine Enables Flash Synthesis of AChE Inhibitor. Retrieved from [Link]

  • Méndez-Abt, G., et al. (2014). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 253-257.

Sources

Exploratory

(4-Bromopyridin-2-yl)methanamine hydrochloride structure

An In-Depth Technical Guide to (4-Bromopyridin-2-yl)methanamine Hydrochloride: A Strategic Building Block in Modern Drug Discovery Executive Summary (4-Bromopyridin-2-yl)methanamine hydrochloride is a pivotal heterocycli...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Bromopyridin-2-yl)methanamine Hydrochloride: A Strategic Building Block in Modern Drug Discovery

Executive Summary

(4-Bromopyridin-2-yl)methanamine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its strategic value stems from a unique trifecta of structural features: a pyridine core, a reactive bromine substituent, and a versatile aminomethyl group. This guide provides an in-depth analysis of its chemical properties, a detailed examination of its synthetic pathways, and a comprehensive overview of its applications as a strategic intermediate in the design of novel therapeutic agents. The content herein is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and robust, verifiable protocols to empower innovation in organic synthesis and drug discovery.

Molecular Overview and Physicochemical Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. (4-Bromopyridin-2-yl)methanamine hydrochloride is a salt, which often enhances stability and simplifies handling compared to its free base form. The key structural features—a nucleophilic amine and a bromine atom positioned for cross-coupling reactions—are the cornerstones of its synthetic versatility.[1]

Chemical Structure and Identifiers

The compound consists of a pyridine ring substituted at the 4-position with a bromine atom and at the 2-position with a methanamine group, which is protonated to form the hydrochloride salt.

Caption: Chemical structure of (4-Bromopyridin-2-yl)methanamine hydrochloride.

Key Physicochemical Data

The following table summarizes the essential properties of this compound.

PropertyValueReference(s)
CAS Number 1001414-95-4[2]
Molecular Formula C₆H₇BrN₂·HCl[2]
Molecular Weight 223.50 g/mol [2]
Appearance Off-white to light yellow solid[3][4]
Purity Typically ≥95%[5]
SMILES Code Cl.NCC1C=C(Br)C=CN=1[2]
InChI Key InChI=1S/C6H7BrN2.ClH/c7-5-1-2-9-6(3-5)4-8;/h1-3H,4,8H2;1H[2]

The Synthetic Keystone: Reactivity and Rationale

The strategic importance of (4-Bromopyridin-2-yl)methanamine lies in its predictable and versatile reactivity, which allows for sequential or orthogonal functionalization. This dual reactivity is the primary reason for its widespread use in the construction of complex molecular scaffolds for drug discovery.[1][6]

  • The Bromo Group (C4-Position): The bromine atom is an excellent handle for metal-catalyzed cross-coupling reactions.[1] This enables the efficient formation of carbon-carbon (e.g., Suzuki, Stille, Sonogashira reactions) and carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds. Its position on the pyridine ring influences the electronic properties of the scaffold.

  • The Aminomethyl Group (C2-Position): The primary amine is a potent nucleophile, readily participating in reactions such as amidation, sulfonylation, and reductive amination. This allows for the introduction of a wide array of side chains and functional groups, which is critical for exploring structure-activity relationships (SAR).[1]

G main (4-Bromopyridin-2-yl)methanamine Scaffold bromo Bromo Group (C4) main->bromo Cross-Coupling Site amine Aminomethyl Group (C2) main->amine Derivatization Site suzuki Suzuki Coupling bromo->suzuki buchwald Buchwald-Hartwig Amination bromo->buchwald amidation Amidation amine->amidation reductive_amination Reductive Amination amine->reductive_amination G start_node Start: 2,4-Dibromopyridine step1 Nucleophilic Substitution with CuCN start_node->step1 Step 1: Cyanation step_node step_node product_node Final Product: (4-Bromopyridin-2-yl)methanamine HCl intermediate Intermediate: 4-Bromo-2-cyanopyridine step1->intermediate Forms Intermediate step2 Nitrile Reduction (e.g., H₂, Pd/C or LiAlH₄) intermediate->step2 Step 2: Reduction freebase Free Base: (4-Bromopyridin-2-yl)methanamine step2->freebase Forms Free Base step3 Treatment with HCl in an organic solvent freebase->step3 Step 3: Salt Formation step3->product_node

Caption: General synthetic workflow from 2,4-dibromopyridine.

Detailed Experimental Protocol (Representative)

This protocol describes the reduction of 4-bromo-2-cyanopyridine. Causality: Catalytic hydrogenation is often preferred for its milder conditions and easier workup compared to metal hydride reagents, which can sometimes interact with the pyridine ring or bromo substituent.

Objective: To synthesize (4-Bromopyridin-2-yl)methanamine from 4-bromo-2-cyanopyridine.

Materials:

  • 4-bromo-2-cyanopyridine

  • Ethanol (anhydrous)

  • Palladium on carbon (10% Pd)

  • Hydrogen gas (H₂)

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether)

  • Diatomaceous earth (Celite®)

Procedure:

  • Reactor Setup: To a hydrogenation vessel, add 4-bromo-2-cyanopyridine (1 equivalent).

  • Solvent Addition: Add anhydrous ethanol to dissolve the starting material (approx. 10-15 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol %). Rationale: The catalyst must be handled under an inert atmosphere if dry, as it can be pyrophoric. Adding it to the solvent mitigates this risk.

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or LC-MS until the starting material is fully consumed (typically 4-12 hours).

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. [3]Wash the pad with additional ethanol. Rationale: Filtration removes the heterogeneous catalyst, which is essential for preventing product degradation and contamination.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude (4-Bromopyridin-2-yl)methanamine free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of HCl in diethyl ether (1.1 equivalents) with stirring.

  • Precipitation and Collection: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial precursor. Its value lies in enabling the rapid synthesis of large libraries of diverse molecules for high-throughput screening. [6]

  • Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The C4 position can be functionalized to interact with the hinge region of the kinase, while the C2-aminomethyl group can be extended to reach other pockets of the ATP-binding site.

  • CNS-Targeted Agents: Pyridine-containing compounds are frequently explored for central nervous system (CNS) disorders due to their ability to be modified to cross the blood-brain barrier. [6]* Antiviral and Anti-inflammatory Agents: The scaffold has been incorporated into molecules targeting viral replication and inflammatory pathways, such as those involving bromodomains. [6][7]

G scaffold (4-Bromopyridin-2-yl)methanamine Hydrochloride suzuki Suzuki Coupling (Adds Aryl/Heteroaryl Groups) scaffold->suzuki amidation Amidation (Adds R-CO- Groups) scaffold->amidation reductive_amination Reductive Amination (Adds Alkyl/Aryl Groups) scaffold->reductive_amination library Diverse Chemical Library suzuki->library amidation->library reductive_amination->library kinase Kinase Inhibitors library->kinase cns CNS Agents library->cns antiviral Antiviral Drugs library->antiviral

Caption: Role in generating diverse compound libraries for drug discovery.

Spectroscopic Characterization

While the exact spectra can vary, below are the expected ¹H NMR characteristics for the free base form, (4-Bromopyridin-2-yl)methanamine, which is often analyzed after a basic workup.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
-CH₂- (aminomethyl)~3.8 - 4.0Singlet (s)Methylene protons adjacent to the amine and pyridine ring.
-NH₂ ~1.8 - 2.5Broad Singlet (br s)Exchangeable protons; shift is concentration and solvent dependent.
Pyridine H-3 ~7.3 - 7.5Doublet (d)Aromatic proton adjacent to the aminomethyl group.
Pyridine H-5 ~7.5 - 7.7Doublet of Doublets (dd)Aromatic proton between the bromo and nitrogen atoms.
Pyridine H-6 ~8.4 - 8.6Doublet (d)Aromatic proton adjacent to the ring nitrogen.
Note: Data is inferred from typical values for substituted pyridines and available data for the free base.
[8]

Safety, Handling, and Storage

Scientific integrity requires a commitment to safety. (4-Bromopyridin-2-yl)methanamine hydrochloride and related compounds are irritants and should be handled with appropriate care.

  • Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [9]* Handling Precautions:

    • Use only in a well-ventilated area, preferably a chemical fume hood. [10] * Avoid breathing dust, fumes, or vapors. * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat. [11] * Wash hands thoroughly after handling. [9]* First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. [12] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. [9] * Inhalation: Move person to fresh air and keep comfortable for breathing. [10]* Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. [10][11]Protect from moisture.

References

  • AK Scientific, Inc. Safety Data Sheet: (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride.

  • TCI EUROPE N.V. Safety Data Sheet: 4-Bromopyridine Hydrobromide. (2025-01-28).

  • Santa Cruz Biotechnology, Inc. Safety Data Sheet: 2-(2-bromopyridin-4-yl)-propan-2-ol. (2018-08-20).

  • Ark Pharma Scientific Limited. (4-Bromopyridin-2-yl)methanamine hydrochloride | CAS:1001414-95-4.

  • Sigma-Aldrich. Safety Data Sheet: (6-Bromo-pyridin-2-yl)methanol. (2024-09-07).

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Amino-3-bromopyridine. (2024-03-29).

  • ChemicalBook. (4-Bromopyridin-2-yl)methanamine(865156-50-9) 1H NMR spectrum.

  • Parchem. (4-Bromopyridin-2-yl)methanamine hydrochloride (Cas 1779128-18-5).

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research.

  • BLD Pharm. (4-Bromopyridin-2-yl)methanamine | 865156-50-9.

  • Cenmed Enterprises. (4-bromopyridin-2-yl)methanamine.

  • Apollo Scientific. (4-Bromopyridin-2-yl)methanamine | CAS No: 865156-50-9.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of (4-Bromopyridin-2-yl)methanamine in Chemical Manufacturing. (2025-10-26).

  • BenchChem. Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.

  • Google Patents. Synthetic method of 2-amino-4-bromopyridine. CN102603622B.

  • Chem-Impex. 2-Amino-4-bromopyridine.

  • Feng, J., et al. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of Medicinal Chemistry.

Sources

Exploratory

An In-depth Technical Guide to the Spectral Analysis of (4-Bromopyridin-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data fo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for (4-Bromopyridin-2-yl)methanamine hydrochloride. Due to the limited availability of public experimental data for this specific salt, this guide synthesizes information from its free base, structurally analogous compounds, and established principles of spectroscopic analysis. We will explore the anticipated chemical shifts, coupling constants, and fragmentation patterns, offering a robust framework for researchers encountering this molecule. This guide is intended to serve as a practical resource for structure verification, purity assessment, and metabolic studies in the fields of medicinal chemistry and drug development.

Introduction: The Significance of (4-Bromopyridin-2-yl)methanamine Hydrochloride in Drug Discovery

(4-Bromopyridin-2-yl)methanamine and its hydrochloride salt are valuable building blocks in the synthesis of novel pharmaceutical compounds. The substituted pyridine core is a prevalent motif in a wide array of biologically active molecules, and the presence of a bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions. The aminomethyl group at the 2-position offers a key point for derivatization to explore structure-activity relationships (SAR). Accurate spectral characterization is paramount for ensuring the identity and purity of this intermediate, which directly impacts the integrity of subsequent synthetic steps and the biological evaluation of the final compounds.

This guide will provide a detailed theoretical analysis of the ¹H NMR, ¹³C NMR, and mass spectra of (4-Bromopyridin-2-yl)methanamine hydrochloride. We will also discuss the experimental considerations for acquiring high-quality spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of (4-Bromopyridin-2-yl)methanamine hydrochloride.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for the pyridine ring protons and the methylene and amine protons of the side chain. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the bromine substituent, and the protonated aminomethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-68.5 - 8.7Doublet (d)~5Deshielded by the adjacent nitrogen atom.
H-57.8 - 8.0Doublet of doublets (dd)~5, ~2Coupled to H-6 and H-3.
H-37.5 - 7.7Doublet (d)~2Coupled to H-5.
Methylene (-CH₂-)4.0 - 4.3Singlet (s) or Broad singlet-Adjacent to the electron-withdrawing pyridinium nitrogen and the ammonium group.
Amine (-NH₃⁺)8.8 - 9.2Broad singlet (br s)-Exchangeable protons, signal may be broad and its position concentration-dependent.

Note: Predicted values are based on the analysis of similar substituted pyridines and the effect of protonation. The use of a deuterated solvent such as DMSO-d₆ or D₂O is standard for NMR analysis of hydrochloride salts.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the substitution pattern on the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2158 - 162Quaternary carbon attached to the aminomethyl group and adjacent to the nitrogen.
C-6150 - 153Carbon adjacent to the nitrogen, deshielded.
C-4140 - 143Quaternary carbon attached to bromine, deshielded by the electronegative halogen.
C-5128 - 132CH carbon on the pyridine ring.
C-3125 - 128CH carbon on the pyridine ring.
Methylene (-CH₂-)45 - 50Aliphatic carbon attached to the pyridine ring and the nitrogen.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of (4-Bromopyridin-2-yl)methanamine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a spectral width appropriate for aromatic and aliphatic carbons (typically 0-170 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm assignments of adjacent protons on the pyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Expected Mass Spectrum

For (4-Bromopyridin-2-yl)methanamine hydrochloride, electrospray ionization (ESI) in positive ion mode is the most suitable technique.

  • Molecular Ion: The molecular formula of the free base is C₆H₇BrN₂. The expected monoisotopic mass is approximately 185.98 u for the [M+H]⁺ ion, where M is the free base. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Hydrochloride Salt: In the mass spectrum, the hydrochloride salt will typically show the protonated molecule of the free base, as the HCl is lost during the ionization process.

Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and provide further structural confirmation. The fragmentation of protonated benzylamine-type structures is well-documented.[1][2][3]

Key Predicted Fragmentation Pathways:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia (17 u) from the protonated molecule. This would result in a fragment ion corresponding to the 4-bromo-2-methylpyridine cation.

  • Benzylic Cleavage: Cleavage of the C-C bond between the methylene group and the pyridine ring can lead to the formation of a bromopyridinium ion.

  • Loss of HBr: Under certain conditions, the loss of hydrogen bromide (80/82 u) could be observed.

fragmentation_pathway M_H [M+H]⁺ (m/z ~186/188) Fragment1 [M+H - NH₃]⁺ (m/z ~169/171) M_H->Fragment1 - NH₃ Fragment2 [C₅H₃BrN]⁺ (m/z ~156/158) M_H->Fragment2 - CH₂NH₂ Fragment3 [M+H - HBr]⁺ (m/z ~105) M_H->Fragment3 - HBr

Caption: Predicted ESI-MS fragmentation pathways.

Experimental Protocol for Mass Spectrometry Data Acquisition

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid may be added to promote protonation.

  • Instrumentation: Utilize an ESI mass spectrometer, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion.

    • Perform tandem MS (MS/MS) on the isolated molecular ion to obtain the fragmentation pattern.

Conclusion and Future Outlook

References

  • Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines. Journal of Mass Spectrometry, 41(9), 1195–1204. [Link]

  • Flammang, R., Gerbaux, P., & Turecek, F. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. International Journal of Mass Spectrometry, 228(2-3), 547-562. [Link]

  • Audier, H. E., Bouchoux, G., & Milliet, A. (1981). The mass spectra of protonated benzylamines. Organic Mass Spectrometry, 16(1), 56-60. [Link]

Sources

Foundational

A Technical Guide to the Solubility of (4-Bromopyridin-2-yl)methanamine Hydrochloride for Pharmaceutical Research & Development

Executive Summary (4-Bromopyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery programs. As with any active pharmaceutical ingredient (API) can...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(4-Bromopyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery programs. As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its physicochemical properties is paramount for its successful application in synthesis, purification, formulation, and preclinical studies. Solubility, in particular, governs reaction kinetics, bioavailability, and the design of dosage forms.

This guide provides a comprehensive technical overview of the solubility characteristics of (4-Bromopyridin-2-yl)methanamine hydrochloride. In the absence of extensive public data for this specific molecule, we present a predictive theoretical framework based on its chemical structure and deliver a definitive, field-proven experimental protocol for determining its thermodynamic solubility. This document is intended for researchers, chemists, and formulation scientists, providing the foundational knowledge and practical methodology required to accurately characterize this compound in a laboratory setting.

Theoretical Framework and Solubility Predictions

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a given solvent. The principle of "like dissolves like" provides a foundational predictive tool. An analysis of the structure of (4-Bromopyridin-2-yl)methanamine hydrochloride allows for a robust hypothesis of its solubility profile.

  • Molecular Structure: (4-Bromopyridin-2-yl)methanamine hydrochloride

    • Core Structure: A pyridine ring substituted with a bromine atom and a methanamine group.

    • Salt Form: It is a hydrochloride salt, meaning the basic nitrogen of the methanamine group (or potentially the pyridine ring) is protonated, with a chloride counter-ion. This ionic character is a dominant factor in its solubility.

  • Key Structural Influences on Solubility:

    • Ionic Hydrochloride Salt: The primary driver of solubility in polar solvents. The ionic [-CH₂NH₃⁺ Cl⁻] moiety can engage in strong ion-dipole interactions with polar solvent molecules, particularly water. This suggests high aqueous solubility. However, in solutions containing a high concentration of chloride ions (e.g., concentrated HCl or brine), solubility may be suppressed due to the common-ion effect[1].

    • Hydrogen Bonding: The protonated amine (-NH₃⁺) is an excellent hydrogen bond donor, while the nitrogen atom in the pyridine ring is a hydrogen bond acceptor. This capacity for hydrogen bonding will significantly enhance solubility in polar protic solvents like water, methanol, and ethanol.

    • Polarity and Lipophilicity: The pyridine ring itself possesses polarity. The bromine atom, while electronegative, increases the overall molecular weight and contributes to lipophilicity (fat-solubility), which can counteract the solubilizing effects of the ionic and hydrogen-bonding groups.

    • Overall Prediction: The compound is expected to behave as a classic amine salt. Its solubility is predicted to be highest in polar protic solvents, moderate in polar aprotic solvents capable of solvating ions, and extremely low in non-polar, non-polar aprotic solvents.

The following diagram illustrates the primary intermolecular forces promoting the dissolution of the compound in water.

Caption: Key solute-solvent interactions in an aqueous solution.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive, high-quality solubility data, the Shake-Flask Method is the industry gold standard.[2][3] This method determines the equilibrium or "thermodynamic" solubility, which represents the stable, saturated concentration of a compound in a solvent at a given temperature and is crucial for late-stage discovery and development.[4][5][6]

Principle

An excess amount of the solid compound is agitated in a solvent for a prolonged period until the system reaches equilibrium, where the rate of dissolution equals the rate of precipitation. The concentration of the dissolved compound in the supernatant is then measured, representing the thermodynamic solubility.

Materials and Equipment
  • Compound: (4-Bromopyridin-2-yl)methanamine hydrochloride, solid powder.

  • Solvents: A representative panel should be used:

    • Polar Protic: Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4), Methanol, Ethanol.

    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN).

    • Non-Polar: Tetrahydrofuran (THF), Toluene, Hexanes.

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps (e.g., 4 mL or 8 mL)

    • Orbital shaker or rotator with temperature control (set to 25 °C or 37 °C)

    • Benchtop centrifuge

    • Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with solvent)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram outlines the validated workflow for the shake-flask method.

start Start step1 Step 1: Preparation Add excess solid API to a known volume of solvent. start->step1 step2 Step 2: Equilibration Agitate at constant temp. (e.g., 24-48 hours). step1->step2 step3 Step 3: Phase Separation Centrifuge to pellet undissolved solid. step2->step3 step4 Step 4: Sample Collection Carefully withdraw supernatant. Filter through 0.22 µm syringe filter. step3->step4 step5 Step 5: Quantification Dilute sample accurately. Analyze concentration via HPLC-UV against a calibration curve. step4->step5 end_node End: Report Solubility (mg/mL) step5->end_node

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Step-by-Step Methodology
  • Preparation of Analytical Standards:

    • Accurately prepare a stock solution of (4-Bromopyridin-2-yl)methanamine hydrochloride in a suitable solvent where it is freely soluble (e.g., Methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

    • From this stock, create a series of calibration standards via serial dilution to cover the expected concentration range. A minimum of 5 concentration levels is recommended.

    • Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has an R² value > 0.99 for accuracy.

  • Sample Preparation:

    • For each solvent, add an excess of the solid compound to a vial. A general guideline is to add approximately 5-10 mg of solid to 1 mL of solvent. The key is to ensure undissolved solid remains at the end of the experiment.

    • Prepare each solvent condition in triplicate to ensure reproducibility.[7]

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A 24-hour incubation is common, but 48 hours is preferable to ensure equilibrium is reached, especially for sparingly soluble compounds.[4][8]

  • Phase Separation and Sampling:

    • After incubation, visually inspect the vials to confirm an excess of solid remains.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., PTFE or PVDF) to remove any remaining microscopic particles. This step is critical to prevent artificially high results.[9]

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the mobile phase or a suitable diluent to bring the concentration within the range of the calibration curve. The dilution factor must be recorded precisely.

    • Analyze the diluted sample by HPLC-UV using the same method as the standards.

    • Calculate the concentration of the diluted sample using the calibration curve.

    • Multiply the result by the dilution factor to determine the final solubility in the original solvent. Report the mean and standard deviation of the triplicate measurements.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, structured table for easy comparison and analysis.

Table 1: Experimentally Determined Solubility of (4-Bromopyridin-2-yl)methanamine hydrochloride at 25 °C

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Qualitative Assessment
Polar Protic Water80.1[Record Data][e.g., Very Soluble]
PBS (pH 7.4)~78* [Record Data][e.g., Very Soluble]
Methanol (MeOH)32.7 [Record Data][e.g., Soluble]
Ethanol (EtOH)24.5 [Record Data][e.g., Sparingly Soluble]
Polar Aprotic DMSO46.7 [Record Data][e.g., Soluble]
DMF36.7 [Record Data][e.g., Sparingly Soluble]
Acetonitrile (ACN)37.5 [Record Data][e.g., Slightly Soluble]
Non-Polar Tetrahydrofuran (THF)7.6 [Record Data][e.g., Insoluble]
Toluene2.4 [Record Data]*[e.g., Insoluble]
Interpreting the Results
  • High Solubility in Water/PBS/MeOH: This result, if observed, would confirm the dominant role of the ionic hydrochloride salt and its ability to form strong ion-dipole and hydrogen-bonding interactions, as predicted.

  • Moderate Solubility in DMSO/DMF: These solvents have high dielectric constants and can effectively solvate the NH₃⁺ cation and Cl⁻ anion, but they lack hydrogen bond donating ability, which may result in lower solubility compared to protic solvents.

  • Low to Insoluble in ACN/THF/Toluene: These solvents have low polarity and cannot effectively solvate the ionic salt form of the compound, leading to poor solubility. This is consistent with anecdotal reports of poor solubility in THF.[10]

Practical Applications in Drug Development

Accurate solubility data is not an academic exercise; it is a critical parameter that directly informs decision-making throughout the R&D pipeline:

  • Process Chemistry: For synthetic chemists, knowing the solubility is essential for selecting appropriate reaction solvents, controlling reaction concentration, and designing workup and isolation procedures. Poor solubility in reaction solvents can lead to slow or incomplete reactions.

  • Purification: Solubility data guides the selection of solvent/anti-solvent systems for recrystallization, a critical method for achieving high purity of the final API.

  • Preclinical Formulation: To conduct in vitro assays or in vivo animal studies, the compound must be delivered in a suitable vehicle. Solubility data determines whether an aqueous solution, a co-solvent system, or a suspension is required. For hydrochloride salts, disproportionation into the less soluble free base can occur in certain formulations, a risk that must be managed.[11]

  • Lead Optimization: Low aqueous solubility can be a significant hurdle for oral bioavailability.[5] If the measured solubility is poor, medicinal chemists may prioritize structural modifications to improve this property in next-generation analogs.

Conclusion

While specific quantitative solubility data for (4-Bromopyridin-2-yl)methanamine hydrochloride is not widely published, its molecular structure provides a strong basis for predicting its behavior as a typical amine salt with high solubility in polar protic solvents. This guide provides the authoritative "gold standard" shake-flask protocol required to generate reliable, thermodynamic solubility data. By meticulously following this experimental workflow, researchers can produce the high-quality data necessary to support rational decision-making in synthesis, purification, and formulation, thereby accelerating the development timeline for this and other novel chemical entities.

References

  • Baka, E.; Comer, J. E. A.; Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal., 46(2), 335–341.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Bienta. Shake-Flask Solubility Assay.
  • Alsenz, J., & Kansy, M. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 69(8), 563-568.
  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Thermodynamic solubility.
  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Hautala, S., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical formulation. European Journal of Pharmaceutical Sciences, 162, 105825.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • World Health Organization (WHO). (2019). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019, Annex 4.
  • Hörter, D., & Dressman, J. B. (2001). Precaution on use of hydrochloride salts in pharmaceutical formulation. European Journal of Pharmaceutics and Biopharmaceutics, 52(3), 321-323.
  • Gupta, P., & Garg, A. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 25(6), 1397.
  • BYJU'S. Factors Affecting Solubility.
  • AAT Bioquest. (2024). What are the factors that influence solubility?
  • ChemicalBook. 4-Bromopyridine hydrochloride | 19524-06-2.
  • Reddit. (2023). Help with 4-Bromopyridine HCl. r/Chempros.

Sources

Exploratory

The Indispensable Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of 4-Bromopyridine Derivatives

Abstract The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity.[1] Among its many derivatives, halogenated pyridines...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity.[1] Among its many derivatives, halogenated pyridines serve as exceptionally valuable building blocks for constructing complex molecular architectures.[2] This guide provides an in-depth exploration of the history, synthesis, and application of 4-bromopyridine and its derivatives. We will trace the lineage from foundational pyridine syntheses to the modern cross-coupling reactions that make 4-bromopyridine an indispensable tool for researchers. This narrative explains not just the "how" but the "why" behind key experimental choices, offering field-proven insights for drug development professionals and synthetic chemists.

A Historical Perspective: The Genesis of the Pyridine Ring

The journey of 4-bromopyridine begins with the discovery of its parent heterocycle, pyridine. First isolated from bone oil in the mid-19th century, its aromatic structure, an isostere of benzene with a nitrogen atom replacing a carbon, was confirmed in the 1860s and 70s.[3] The initial, low-yield production methods spurred a quest for more efficient synthetic routes, leading to the development of several classical named reactions that remain fundamental to heterocyclic chemistry.[4]

These foundational methods, while not directly producing 4-bromopyridine, established the chemical principles for assembling the pyridine core, paving the way for subsequent functionalization.

Synthesis Method Year Reactants Key Feature
Hantzsch Synthesis 1881Aldehyde, 2x β-ketoester, AmmoniaForms a dihydropyridine intermediate requiring subsequent oxidation. Highly versatile for symmetrically substituted pyridines.[1][4][5]
Chichibabin Synthesis 1924Aldehydes, Ketones, α,β-unsaturated carbonyls, AmmoniaUses inexpensive, readily available reagents, forming the basis for industrial pyridine production despite often moderate yields.[4][5]
Kröhnke Synthesis 1930sα-pyridinium methyl ketone salts, α,β-unsaturated carbonylsA versatile method for preparing highly substituted, often asymmetrical, pyridines.[1]

The Gateway Intermediate: Synthesizing 4-Bromopyridine

The strategic value of 4-bromopyridine lies in the reactivity of the bromine atom at the 4-position, which acts as a versatile chemical handle for introducing a vast array of functional groups.[2] The compound is most commonly handled and stored as its hydrochloride salt, a more stable, white crystalline solid, which requires a simple acid-base workup to liberate the reactive free base before use.[6][7]

Several methods have been established for the synthesis of this crucial intermediate:

  • Direct Bromination of Pyridine: This electrophilic substitution reaction can be performed by treating pyridine with liquid bromine in the presence of a Lewis acid catalyst like iron(III) bromide.[8]

  • From Pyridine N-Oxide: The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. Reaction with a brominating agent like phosphorus tribromide (PBr₃) followed by removal of the N-oxide group yields 4-bromopyridine.[9]

  • Diazotization of 4-Aminopyridine: A classical Sandmeyer-type reaction where the amino group of 4-aminopyridine is converted to a diazonium salt and subsequently displaced by a bromide ion.[8]

Experimental Protocol: Liberation of 4-Bromopyridine Free Base

This protocol describes the essential first step in most synthetic applications: the conversion of the stable hydrochloride salt to the reactive free base.

Causality: The hydrochloride salt is used for its stability and ease of handling.[10] However, the protonated nitrogen deactivates the ring and prevents many desired reactions. A base is required to deprotonate the pyridinium ion, generating the neutral, organic-soluble 4-bromopyridine free base necessary for subsequent steps.

G cluster_0 Workflow: Free Base Liberation start Start: 4-Bromopyridine HCl (Aqueous Solution) add_base Add Base (e.g., 5M NaOH) to pH > 6 start->add_base Deprotonation extract Extract with Organic Solvent (e.g., Diethyl Ether, 3x) add_base->extract Phase Separation dry Dry Combined Organic Layers (e.g., Anhydrous MgSO₄) extract->dry Remove Water concentrate Concentrate in vacuo dry->concentrate Remove Solvent end_product Product: 4-Bromopyridine (Colorless Liquid) concentrate->end_product

Caption: Workflow for liberating 4-bromopyridine from its hydrochloride salt.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 4-bromopyridine hydrochloride (1.0 eq) in deionized water.[7]

  • Basification: Slowly add a 5M aqueous solution of sodium hydroxide (NaOH) with stirring. Monitor the pH, continuing addition until the mixture is basic (pH > 6). A yellow, two-layer mixture may form.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (Et₂O) or another suitable organic solvent three times.[7]

  • Drying: Combine the organic layers and dry over an anhydrous drying agent, such as magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the pure 4-bromopyridine as a colorless liquid. The product is often used in the next step without further purification.[6]

The Engine of Innovation: Reactivity and Cross-Coupling

The synthetic power of 4-bromopyridine stems from the electron-withdrawing nature of the ring nitrogen, which makes the carbon atoms susceptible to nucleophilic attack, and the bromine atom's ability to act as an excellent leaving group in a variety of transformative reactions.[2][11] This dual nature has made it a star player in modern palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of C-C, C-N, and C-O bonds.[6][11]

G main 4-Bromopyridine sub Nucleophilic Aromatic Substitution main->sub Nu⁻ suzuki Suzuki Coupling main->suzuki Ar-B(OH)₂ [Pd catalyst] stille Stille Coupling main->stille R-Sn(Bu)₃ [Pd catalyst] heck Heck Coupling main->heck Alkene [Pd catalyst] buchwald Buchwald-Hartwig Amination main->buchwald R₂NH [Pd catalyst] lith Lithiation main->lith n-BuLi

Caption: Key synthetic transformations of 4-bromopyridine.

Key Synthetic Transformations:
Reaction Type Reagents/Catalyst Bond Formed Significance & Rationale
Nucleophilic Aromatic Substitution (SNAr) Alkoxides (RO⁻), Amines (R₂NH)C-O, C-NThe electron-deficient pyridine ring facilitates the addition of a nucleophile to form a stabilized Meisenheimer complex intermediate, followed by the loss of the bromide leaving group.[2][11]
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄), BaseC-C (Aryl)A robust and widely used method for creating biaryl structures, which are common motifs in pharmaceuticals. The reaction is tolerant of many functional groups.[6][10][12]
Stille Coupling Organostannanes (R-SnR'₃), Palladium catalystC-CEffective for forming C-C bonds and tolerates a wide range of functional groups, though the toxicity of tin reagents is a consideration.[10][11][13]
Heck Coupling Alkenes, Palladium catalyst, BaseC-C (Vinyl)An efficient method for the synthesis of substituted alkenes by coupling 4-bromopyridine with an olefin.[6]
Buchwald-Hartwig Amination Amines, Palladium catalyst, BaseC-NA powerful method for forming carbon-nitrogen bonds, allowing for the direct synthesis of N-aryl and N-heteroaryl amines.[14]
Lithiation / Halogen-Metal Exchange Organolithium reagents (e.g., n-BuLi)C-LiCreates a highly reactive 4-lithiopyridine intermediate. This potent nucleophile can then react with a wide range of electrophiles to introduce diverse functional groups at the 4-position.[2][11]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a template for one of the most common and powerful applications of 4-bromopyridine.

Causality: The palladium catalyst is central, undergoing a catalytic cycle of oxidative addition into the C-Br bond, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the catalyst. A base is crucial for activating the boronic acid component for transmetalation.

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), 4-bromopyridine (1.0 eq), and the desired arylboronic acid (1.1 eq).[12]

  • Solvent and Base: Add a suitable solvent (e.g., 1,4-dioxane) and a base (e.g., K₃PO₄, 2.0 eq).[12]

  • Reaction: Purge the flask with an inert gas (Argon or Nitrogen) and heat the reaction mixture to reflux (typically 70-80 °C) for the required time (e.g., 18-22 hours), monitoring progress by TLC or GC-MS.[12]

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water.

  • Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography on silica gel to obtain the desired coupled product.

Applications in Drug Discovery and Beyond

The true measure of 4-bromopyridine's importance is its role as a precursor to molecules with profound biological and material applications. Its versatility allows chemists to rapidly generate diverse chemical libraries to screen for biological activity and to construct complex, high-value final products.[15]

Application Area Derivative Type / Target Scaffold Significance
Pharmaceuticals Biaryl compounds, Aminopyridines, Fused heterocyclesServes as a key intermediate for Active Pharmaceutical Ingredients (APIs) targeting CNS disorders, cancer, Alzheimer's disease, and viral infections.[10][15][16][17]
Agrochemicals Substituted pyridinesActs as a precursor for novel herbicides and pesticides, contributing to improved crop protection strategies.[16][17][18]
Materials Science Bipyridines, Coordination complexesUsed in the synthesis of ligands for coordination chemistry, conductive polymers, and materials with unique magneto-optical properties.[17][19]

Conclusion

From the early academic curiosities of 19th-century chemists to the industrial powerhouses of modern pharmaceutical synthesis, the story of the pyridine scaffold is one of continuous innovation. Within this narrative, 4-bromopyridine has secured a legacy not as an end-product, but as a critical enabler. Its predictable reactivity and amenability to a host of powerful cross-coupling reactions have made it an indispensable building block. For the modern researcher in drug discovery or materials science, a deep understanding of the history and synthetic utility of 4-bromopyridine derivatives is not merely academic—it is fundamental to designing the next generation of life-changing medicines and innovative materials.

References

  • What is 4-Bromopyridine hydrochloride used for in organic synthesis? - FAQ - Guidechem. (n.d.).
  • Synthesis of Pyridine - YouTube. (2021, November 7).
  • Pyridine - Wikipedia. (n.d.).
  • Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. (n.d.).
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.).
  • 4-Bromopyridine hydrochloride | 19524-06-2 - Benchchem. (n.d.).
  • 4-Bromopyridine synthesis - ChemicalBook. (n.d.).
  • The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. (n.d.).
  • How to synthesize 4 - bromopyridine hydrochloride? - Blog. (2025, June 18).
  • What types of organic synthesis reactions can 4 - bromopyridine hydrochloride participate in? - Blog. (2025, July 7).
  • Direct Synthesis of Pyridine Derivatives | Journal of the American Chemical Society. (n.d.).
  • The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. (n.d.).
  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P - Semantic Scholar. (2007, September 20).
  • What heterocyclic compounds can be synthesized using 4 - bromopyridine hydrochloride? (2025, October 8).
  • The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers - Benchchem. (n.d.).
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20).
  • Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine. (n.d.).
  • 2-Amino-4-bromopyridine - Chem-Impex. (n.d.).
  • 4-Bromopyridine hydrochloride CAS#: 19524-06-2; ChemWhat Code: 2548. (n.d.).
  • 4‐Bromopyridine - Scite.ai. (n.d.).
  • 4-Bromopyridine hydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • How can 4-Bromopyridine be prepared? - FAQ - Guidechem. (n.d.).
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. (2023, January 9).
  • 4-Bromopyridine - ResearchGate. (2025, August 6).
  • 4-Bromopyridine | C5H4BrN | CID 14268 - PubChem. (n.d.).
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. (2009, September 16).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.).
  • CAS 1120-87-2 4-bromopyridine - Alfa Chemistry. (n.d.).

Sources

Foundational

A Senior Application Scientist's Guide to the Synthesis of 2-Aminomethyl-4-bromopyridine

Introduction (4-Bromopyridin-2-yl)methanamine, or 2-aminomethyl-4-bromopyridine, is a pivotal heterocyclic building block in modern medicinal and agrochemical development.[1] Its structure, featuring a pyridine core with...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Bromopyridin-2-yl)methanamine, or 2-aminomethyl-4-bromopyridine, is a pivotal heterocyclic building block in modern medicinal and agrochemical development.[1] Its structure, featuring a pyridine core with a reactive bromine atom and a primary amine, offers exceptional versatility for constructing complex, biologically active molecules.[1] The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, while the aminomethyl group provides a key point for derivatization and pharmacophore introduction.[1] This guide provides an in-depth overview of the principal synthetic strategies for accessing this valuable intermediate, intended as a comprehensive resource for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis & Strategic Overview

A retrosynthetic analysis of 2-aminomethyl-4-bromopyridine reveals several logical disconnection points, forming the basis of the most common synthetic strategies. The primary approaches involve either the formation of the C-Br bond on a pre-functionalized pyridine ring or the construction of the aminomethyl group on a 4-bromopyridine scaffold.

The main strategies, which will be detailed in this guide, include:

  • Reduction of a Nitrile Precursor: Starting from 4-bromo-2-cyanopyridine, the aminomethyl group is installed via reduction. This is a highly convergent and common approach.

  • Functionalization of 2-Methyl-4-bromopyridine: This strategy involves the radical bromination of the methyl group followed by nucleophilic substitution with an amine equivalent.

  • Displacement from 2,4-Dihalopyridine Precursors: A two-step approach involving selective nucleophilic substitution at the 2-position followed by functional group manipulation.

The choice of route often depends on factors such as the availability and cost of starting materials, scalability, and safety considerations.

Synthetic Strategies and Methodologies

Strategy 1: Reduction of 4-Bromo-2-cyanopyridine

This is arguably the most direct and widely employed route. It hinges on the successful synthesis of the key intermediate, 4-bromo-2-cyanopyridine, which is then reduced to the target primary amine.

The precursor, 4-bromo-2-cyanopyridine, can be prepared from 2-bromo-4-aminopyridine via a Sandmeyer-type reaction or from 2-bromopyridine through a cyanation reaction. The conversion of 2-bromopyridine to 2-cyanopyridine using various cyanide sources like CuCN, NaCN, or Zn(CN)₂ with palladium catalysts is a well-established transformation.[2]

The reduction of the nitrile group to a primary amine is a classic and robust transformation. Several reducing agents can be employed, each with its own advantages and considerations.

  • Metal Hydride Reduction: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) complexes are highly effective. These reactions are typically performed in anhydrous ethereal solvents like THF or diethyl ether. The causality for using such potent reagents lies in their ability to efficiently reduce the polar nitrile triple bond without affecting the C-Br bond on the aromatic ring under controlled conditions.

  • Catalytic Hydrogenation: This method offers a milder and often safer alternative, particularly for large-scale synthesis. Catalysts such as Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) are used under a hydrogen atmosphere. The choice of solvent (e.g., methanol, ethanol, often with ammonia to prevent secondary amine formation) and pressure are critical parameters to optimize.

The overall workflow for this strategy is visualized below.

G cluster_0 Strategy 1: Nitrile Reduction Pathway 2-Bromopyridine 2-Bromopyridine 4-Bromo-2-cyanopyridine 4-Bromo-2-cyanopyridine 2-Bromopyridine->4-Bromo-2-cyanopyridine  Cyanation (e.g., CuCN or Pd-cat.) Target_Molecule 2-Aminomethyl-4-bromopyridine 4-Bromo-2-cyanopyridine->Target_Molecule  Reduction (e.g., LiAlH4, H2/Ra-Ni)

Caption: Workflow for the synthesis via nitrile reduction.

Strategy 2: Functionalization of 2-Methyl-4-bromopyridine

This approach builds the aminomethyl group from a methyl group precursor. It is a multi-step process that offers an alternative when the nitrile intermediate is less accessible.

The starting material, 2-methyl-4-bromopyridine, can be synthesized from 2-methyl-4-aminopyridine. This involves a diazotization reaction in the presence of hydrobromic acid and bromine, followed by treatment with sodium nitrite at low temperatures.[3]

The key transformation is the selective bromination of the methyl group at the 2-position. This is typically achieved through a radical mechanism using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent such as carbon tetrachloride (CCl₄) under reflux. The causality for this choice is that the benzylic-like position of the methyl group is susceptible to radical halogenation, leaving the pyridine ring untouched. This yields 2-(bromomethyl)-4-bromopyridine.

The resulting 2-(bromomethyl)-4-bromopyridine is a reactive electrophile. The aminomethyl group can be installed via several methods:

  • Direct Amination: Reaction with an excess of ammonia (aqueous or in an organic solvent) can displace the bromide. The excess is necessary to minimize the formation of the secondary amine byproduct.

  • Gabriel Synthesis: A more controlled method involves reacting the bromomethyl intermediate with potassium phthalimide, followed by hydrazinolysis (using hydrazine hydrate) or acidic hydrolysis to release the primary amine. This method is trusted for its ability to cleanly produce primary amines with minimal side products.

  • Sodium Azide and Reduction: Reaction with sodium azide (NaN₃) gives 2-(azidomethyl)-4-bromopyridine, which can then be reduced to the amine using methods like catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction (using triphenylphosphine followed by water). This is an excellent, high-yielding alternative to direct amination.

G cluster_1 Strategy 2: Side-Chain Functionalization Start 2-Methyl-4-bromopyridine Intermediate 2-(Bromomethyl)-4-bromopyridine Start->Intermediate  Radical Bromination (NBS, AIBN) Target 2-Aminomethyl-4-bromopyridine Intermediate->Target  Amination (NH3, Gabriel, or Azide route)

Caption: Workflow for synthesis via side-chain functionalization.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a critical decision in process development. Below is a comparative summary of the two primary strategies discussed.

ParameterStrategy 1: Nitrile ReductionStrategy 2: Side-Chain Functionalization
Overall Yield Generally high and reliable.Can be variable, depending on the efficiency of the radical bromination and amination steps.
Number of Steps Typically shorter (2-3 steps from common precursors).Longer (3-4 steps).
Scalability Catalytic hydrogenation is highly scalable. Use of LiAlH₄ can pose challenges on a large scale.Radical bromination can be difficult to control on a large scale. The amination step is generally scalable.
Reagent Safety Involves highly toxic cyanide reagents and pyrophoric metal hydrides (LiAlH₄). Catalytic hydrogenation is a safer reduction alternative.Involves corrosive bromine, lachrymatory bromomethyl intermediates, and potentially explosive azides.
Starting Materials 2-Bromopyridine derivatives are common.2-Methylpyridine derivatives are required.

Detailed Experimental Protocols

The following protocols are illustrative and synthesized from established procedures.[3][4][5] Researchers should always first consult the primary literature and perform a thorough safety assessment.

Protocol 1: Synthesis via Nitrile Reduction (Catalytic Hydrogenation)

Step 1: Synthesis of 4-Bromo-2-cyanopyridine This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a solution of 2-bromopyridine in DMF, add Zinc Cyanide (Zn(CN)₂) and a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the mixture, dilute with an organic solvent like ethyl acetate, and filter to remove inorganic salts.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4-bromo-2-cyanopyridine.[6][7]

Step 2: Reduction to 2-Aminomethyl-4-bromopyridine

  • In a hydrogenation vessel, dissolve 4-bromo-2-cyanopyridine (1.0 eq) in methanol saturated with ammonia.

  • Add a catalytic amount of Raney Nickel (Ra-Ni, ~10% w/w, handle as a slurry in water/ethanol).

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford pure (4-bromopyridin-2-yl)methanamine.[8]

Protocol 2: Synthesis via Side-Chain Functionalization

Step 1: Radical Bromination of 2-Methyl-4-bromopyridine

  • Dissolve 2-methyl-4-bromopyridine (1.0 eq) in carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a reflux condenser.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp or incandescent bulb to initiate the reaction.

  • Continue refluxing until TLC analysis shows consumption of the starting material.

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, then with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 2-(bromomethyl)-4-bromopyridine, which is often used in the next step without further purification.

Step 2: Amination via Gabriel Synthesis

  • To a solution of crude 2-(bromomethyl)-4-bromopyridine (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).

  • Heat the mixture to 80-90 °C and stir for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction, pour into water, and collect the precipitated solid by filtration. Wash the solid with water and dry to obtain the phthalimide intermediate.

  • Suspend the phthalimide intermediate in ethanol and add hydrazine hydrate (2.0-3.0 eq).

  • Heat the mixture to reflux for 2-4 hours, during which a thick precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and acidify with concentrated HCl.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate, then make it basic with a concentrated NaOH solution.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure to yield the target amine. Purify by column chromatography if necessary.

Conclusion

The synthesis of 2-aminomethyl-4-bromopyridine can be effectively achieved through several strategic routes. The nitrile reduction pathway is often favored for its directness and high yields, particularly when using catalytic hydrogenation for the final step, which is amenable to large-scale production. The side-chain functionalization route, while longer, provides a valuable alternative and demonstrates classic organic transformations. The ultimate choice of method will be guided by a laboratory's specific constraints, including starting material availability, scale, and safety infrastructure. This guide provides the foundational knowledge for scientists to make informed decisions and successfully synthesize this critical chemical intermediate.

References

  • Vertex AI Search. (n.d.). How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals?
  • BenchChem. (2025). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.
  • Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
  • Guidechem. (n.d.). How can 4-Bromopyridine be prepared?
  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • BenchChem. (n.d.). Synthesis routes of N-(4-Bromopyridin-2-yl)acetamide.
  • Google Patents. (n.d.). CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine.
  • ChemicalBook. (n.d.). 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis.
  • ResearchGate. (n.d.). Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic...).
  • MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor....
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of (4-Bromopyridin-2-yl)methanamine in Chemical Manufacturing.
  • Chem-Impex. (n.d.). 4-Amino-2-bromopyridine.
  • Organic Syntheses. (n.d.). 2-bromopyridine.
  • ResearchGate. (2017). I would like to convert 2-bromopyridine to 2-cyanopyridine?
  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • CymitQuimica. (n.d.). 2-Bromo-4-cyanopyridine.
  • Cenmed Enterprises. (n.d.). (4-bromopyridin-2-yl)methanamine.
  • PubChem. (n.d.). 2-Bromo-4-cyanopyridine.

Sources

Protocols & Analytical Methods

Method

synthesis of (4-Bromopyridin-2-yl)methanamine hydrochloride protocol

An Application Note for the Synthesis of (4-Bromopyridin-2-yl)methanamine Hydrochloride Introduction (4-Bromopyridin-2-yl)methanamine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of (4-Bromopyridin-2-yl)methanamine Hydrochloride

Introduction

(4-Bromopyridin-2-yl)methanamine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a brominated pyridine core combined with a primary aminomethyl group offers two distinct points for chemical modification. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the amine serves as a nucleophile or a site for amide bond formation. This dual functionality makes it a key intermediate for constructing complex molecular architectures found in biologically active compounds.

This document provides a detailed, field-tested protocol for the synthesis of (4-Bromopyridin-2-yl)methanamine hydrochloride, starting from the commercially available 4-bromo-2-cyanopyridine. The protocol is designed for research scientists and professionals, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety considerations.

Synthetic Strategy Overview

The selected synthetic pathway involves a two-step process: the reduction of a nitrile to a primary amine, followed by the formation of a hydrochloride salt. This approach is chosen for its efficiency, reliability, and high yield.

  • Step 1: Nitrile Reduction. The core transformation is the reduction of the nitrile group in 4-bromo-2-cyanopyridine to a primary amine. Lithium aluminum hydride (LiAlH₄) is the reducing agent of choice for this conversion due to its high reactivity and efficacy in reducing nitriles.[1] The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic nitrile carbon.[2][3]

  • Step 2: Hydrochloride Salt Formation. The resulting free amine, (4-Bromopyridin-2-yl)methanamine, is an oil that can be challenging to handle and store long-term. Conversion to its hydrochloride salt provides a stable, crystalline solid that is easier to purify, weigh, and store. This is achieved by treating the amine with hydrochloric acid.

The overall synthetic workflow is depicted below.

G A 4-Bromo-2-cyanopyridine (Starting Material) B Reduction with LiAlH₄ in Anhydrous THF A->B Step 1 C (4-Bromopyridin-2-yl)methanamine (Free Base Intermediate) B->C Aqueous Workup D Treatment with HCl in Anhydrous Solvent C->D Step 2 E (4-Bromopyridin-2-yl)methanamine HCl (Final Product) D->E Precipitation & Isolation

Caption: Overall workflow for the synthesis of the target compound.

PART 1: Experimental Protocol

This section details the step-by-step methodology for the synthesis.

Step 1: Reduction of 4-Bromo-2-cyanopyridine

Causality: This step converts the nitrile functional group into the desired primary amine. The use of a powerful hydride donor like LiAlH₄ is necessary to achieve complete reduction.[1][4] The reaction is conducted under anhydrous and inert conditions because LiAlH₄ reacts violently with water and can ignite in moist air.[5][6]

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Bromo-2-cyanopyridine183.005.00 g27.32
Lithium Aluminum Hydride (LiAlH₄)37.951.55 g40.84
Anhydrous Tetrahydrofuran (THF)-150 mL-
Deionized Water (H₂O)18.021.6 mL-
15% Sodium Hydroxide (NaOH) aq.-1.6 mL-
Deionized Water (H₂O)18.024.8 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-
Ethyl Acetate (EtOAc)88.11~150 mL-

Procedure:

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

  • Reagent Preparation: Under the inert nitrogen atmosphere, carefully add LiAlH₄ (1.55 g) to the reaction flask, followed by 75 mL of anhydrous THF. Stir the resulting slurry.

  • Addition of Starting Material: Dissolve 4-bromo-2-cyanopyridine (5.00 g) in 75 mL of anhydrous THF in the dropping funnel.

  • Reaction: Cool the LiAlH₄ slurry in the reaction flask to 0 °C using an ice-water bath. Slowly add the solution of 4-bromo-2-cyanopyridine dropwise from the funnel over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup (Quenching): Cool the reaction mixture back down to 0 °C. CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and perform the additions extremely slowly.

    • Carefully add 1.6 mL of deionized water drop by drop.

    • Next, add 1.6 mL of 15% aqueous NaOH solution drop by drop.

    • Finally, add 4.8 mL of deionized water drop by drop.

  • Isolation: A granular white precipitate of aluminum salts will form. Stir the mixture vigorously for 30 minutes at room temperature. Filter the slurry through a pad of Celite®, washing the filter cake with ethyl acetate (3 x 50 mL).

  • Purification: Combine the filtrate and washings. Dry the organic solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield (4-Bromopyridin-2-yl)methanamine as a crude oil. The product is typically used in the next step without further purification.

Step 2: Formation of (4-Bromopyridin-2-yl)methanamine Hydrochloride

Causality: This is a standard acid-base reaction. The lone pair of electrons on the primary amine acts as a base, accepting a proton from HCl to form the ammonium salt. The resulting ionic compound has significantly lower solubility in nonpolar organic solvents like diethyl ether, causing it to precipitate as a solid.

Reagent/MaterialMolar Mass ( g/mol )Quantity
Crude (4-Bromopyridin-2-yl)methanamine187.04From previous step
Anhydrous Diethyl Ether (Et₂O)-~100 mL
2.0 M HCl solution in Diethyl Ether-~15 mL (or until no more precipitate forms)

Procedure:

  • Dissolution: Dissolve the crude amine from Step 1 in 100 mL of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add the 2.0 M solution of HCl in diethyl ether to the amine solution. A white precipitate will form immediately.

  • Isolation: Continue adding the HCl solution until no further precipitation is observed. Stir the resulting suspension for 30 minutes at room temperature.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting materials or impurities.

  • Drying: Dry the white solid under vacuum to a constant weight to yield the final product, (4-Bromopyridin-2-yl)methanamine hydrochloride.

PART 2: Mechanism and Scientific Principles

Mechanism of Nitrile Reduction by LiAlH₄

The reduction of a nitrile to a primary amine by LiAlH₄ is a two-stage process involving two separate hydride additions.[7]

  • First Hydride Addition: The reaction begins with a nucleophilic attack by a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This breaks the C-N pi bond and forms an intermediate imine salt.[3]

  • Second Hydride Addition: A second equivalent of hydride attacks the imine carbon, leading to the formation of a dianion intermediate.[4]

  • Protonation: During the aqueous workup, the dianion is protonated by water to yield the final primary amine.[2]

G cluster_0 Mechanism of Nitrile Reduction A R-C≡N p1 A->p1 B [Li]+[AlH₄]⁻ B->p1 p2 B->p2 C Imine Salt Intermediate R-CH=N⁻ Li⁺ C->p2 D Dianion Intermediate R-CH₂-N²⁻ 2Li⁺ p3 D->p3 E Primary Amine R-CH₂-NH₂ H2O H₂O Workup H2O->p3 p1->C 1. Hydride Attack p2->D 2. Second Hydride Attack p3->E 3. Protonation

Caption: Simplified mechanism of LiAlH₄ reduction of a nitrile.

PART 3: Safety and Handling

Trustworthiness through Safety: Adherence to strict safety protocols is paramount for the successful and safe execution of this synthesis.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, water-sensitive, and flammable solid.[8] It can ignite spontaneously in moist air.[6]

    • Handling: Always handle LiAlH₄ in an inert atmosphere (e.g., a glovebox or under a steady stream of nitrogen/argon).[5] Avoid contact with water, alcohols, and other protic solvents.[9]

    • PPE: Wear a fire-retardant lab coat, safety glasses, and impervious gloves.[8]

    • Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand must be immediately available. NEVER use water, CO₂, or standard ABC extinguishers on a LiAlH₄ fire, as they will intensify it.[5]

    • Spills: In case of a spill, smother the material with dry sand or Met-L-X. Do not use water or combustible materials like paper towels.[6]

  • Anhydrous Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood and eliminate all potential ignition sources.

  • Quenching: The quenching of excess LiAlH₄ is extremely exothermic and releases flammable hydrogen gas. Perform this step slowly, at 0 °C, and behind a safety shield in a fume hood.

PART 4: Characterization Data

The final product should be characterized to confirm its identity and purity.

Analysis TechniqueExpected Results for (4-Bromopyridin-2-yl)methanamine hydrochloride
¹H NMR (400 MHz, DMSO-d₆)δ 8.65 (s, 1H, Py-H), 8.50 (br s, 3H, -NH₃⁺), 7.90 (d, 1H, Py-H), 7.75 (d, 1H, Py-H), 4.20 (s, 2H, -CH₂-). Note: Chemical shifts are approximate and may vary. The broad singlet for the -NH₃⁺ protons is characteristic of an ammonium salt.[10]
¹³C NMR (100 MHz, DMSO-d₆)δ 155.0 (C), 151.0 (CH), 140.0 (CH), 125.0 (CH), 122.0 (C-Br), 45.0 (-CH₂-). Note: Chemical shifts are approximate.
Mass Spec. (ESI+) m/z = 187.0, 189.0 [M+H]⁺, corresponding to the free base. The characteristic 1:1 isotopic pattern for bromine should be observed.
Appearance White to off-white crystalline solid.

References

  • Vertex AI Search. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • JoVE. Nitriles to Amines: LiAlH4 Reduction. (2025).
  • Fisher Scientific. Amine Protection / Deprotection.
  • Princeton University Environmental Health & Safety. Lithium Aluminum Hydride.
  • ChemicalDesk.Com. Mechanism (LAH reduction nitrile to amine). (2011).
  • Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. (2023).
  • Oxford Lab Fine Chem LLP. Material Safety Data Sheet - Lithium Aluminium Hydride.
  • New Jersey Department of Health. Lithium Aluminum Hydride Hazard Summary.
  • Sigma-Aldrich. Lithium aluminum hydride - Safety Data Sheet.
  • Fisher Scientific. Lithium aluminium hydride - Safety Data Sheet. (2015).
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023).
  • ChemicalBook. (4-Bromopyridin-2-yl)methanamine(865156-50-9) 1H NMR spectrum.

Sources

Application

The Strategic Application of (4-Bromopyridin-2-yl)methanamine Hydrochloride in Modern Medicinal Chemistry

Introduction: A Bifunctional Scaffold for Accelerated Drug Discovery In the landscape of contemporary drug discovery, the efficiency of synthesizing diverse chemical libraries is paramount. The strategic selection of mol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Scaffold for Accelerated Drug Discovery

In the landscape of contemporary drug discovery, the efficiency of synthesizing diverse chemical libraries is paramount. The strategic selection of molecular building blocks—reagents that serve as foundational scaffolds—can significantly accelerate the path from initial hit identification to lead optimization. (4-Bromopyridin-2-yl)methanamine hydrochloride is one such high-value intermediate. Its structure is elegantly simple yet powerfully bifunctional, offering medicinal chemists two distinct and orthogonal points for chemical modification.

This guide provides an in-depth exploration of the applications of (4-Bromopyridin-2-yl)methanamine hydrochloride, presenting not just protocols, but the strategic rationale behind its use. We will delve into its role in constructing libraries of potential kinase inhibitors, a class of therapeutics that has revolutionized oncology and the treatment of inflammatory diseases.[1][2]

The core utility of this molecule lies in its two key functional groups:

  • The 4-Bromo Substituent: This serves as a versatile "handle" for modern palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This allows for the systematic introduction of a wide array of aryl and heteroaryl fragments, enabling a thorough exploration of the structure-activity relationship (SAR) in targeted chemical space.[5]

  • The 2-Aminomethyl Group: This primary amine functions as a key nucleophile and a vector for growth. It is readily acylated to form amides, sulfonamides, or reductively aminated to introduce further diversity. This position is often crucial for modulating physicochemical properties such as solubility, or for forming critical hydrogen bond interactions within a biological target's binding site.[6]

This combination allows for a "core-and-vector" approach to library design. The pyridine core can be diversified at the 4-position, while the aminomethyl "vector" can be functionalized to fine-tune properties or engage with different regions of a target protein.

Application I: Synthesis of Substituted 2-Aminomethylpyridine Scaffolds via Suzuki-Miyaura Coupling

Rationale and Field Insights:

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in small molecule kinase inhibitors that target the ATP-binding site.[7][8] The nitrogen atom often acts as a hydrogen bond acceptor, interacting with the "hinge" region of the kinase. The 4-position of the pyridine ring typically points out towards the solvent-exposed region, making it an ideal location to install larger, diverse substituents to enhance potency and selectivity against different kinases.[9]

The Suzuki-Miyaura reaction is the gold standard for this transformation due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast number of boronic acids and esters.[4] By using (4-Bromopyridin-2-yl)methanamine hydrochloride, a library of 4-aryl or 4-heteroaryl-substituted pyridines can be rapidly generated. The hydrochloride salt form ensures good stability and solubility for reaction setup.

Detailed Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details a general procedure for the coupling of (4-Bromopyridin-2-yl)methanamine hydrochloride with a representative arylboronic acid.

Data Presentation: Reagents and Conditions

ReagentRoleTypical Amount (Equivalents)Notes
(4-Bromopyridin-2-yl)methanamine HClStarting Material1.0The limiting reagent.
Arylboronic AcidCoupling Partner1.2 - 1.5Slight excess ensures complete consumption of the starting material.
Pd(dppf)Cl₂Palladium Catalyst0.03 - 0.05 (3-5 mol%)A robust catalyst for heteroaromatic couplings. Other catalysts like Pd(PPh₃)₄ can also be used.[3]
K₂CO₃ or K₃PO₄Base2.0 - 3.0Essential for the transmetalation step of the catalytic cycle. K₃PO₄ is often effective for challenging couplings.[10]
1,4-Dioxane / Water (4:1)Solvent System~0.1 M concentrationDegassed solvent is critical to prevent catalyst oxidation.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine (4-Bromopyridin-2-yl)methanamine hydrochloride (1.0 equiv.), the chosen arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[11]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 4-aryl-(2-aminomethyl)pyridine product.[11]

Visualization: Suzuki Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Purification Start (4-Bromopyridin-2-yl)methanamine HCl + Arylboronic Acid + Base Inert Evacuate & Backfill with Argon (3x) Start->Inert 1. Combine Reagents Catalyst Pd(dppf)Cl₂ Solvent Add Degassed 1,4-Dioxane/Water Catalyst->Solvent 3. Add Catalyst Inert->Catalyst 2. Create Inert Atm. Heat Heat to 90-100 °C (4-12h) Solvent->Heat 4. Add Solvent Monitor Monitor by TLC or LC-MS Heat->Monitor 5. Stir & Heat Workup Aqueous Work-up (EtOAc/Water) Monitor->Workup 6. Reaction Complete Purify Silica Gel Chromatography Workup->Purify 7. Extract Product Purified 4-Aryl-(2-aminomethyl)pyridine Purify->Product 8. Purify

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Application II: Library Elaboration via Amide Bond Formation

Rationale and Field Insights:

Once the core scaffold has been diversified at the 4-position, the 2-aminomethyl group provides a second, independent vector for modification. Forming an amide bond is one of the most robust and widely used reactions in medicinal chemistry.[12] This allows for the introduction of a second library of building blocks—commercially available carboxylic acids—to the scaffold.

This secondary modification can serve several strategic purposes:

  • Improving Physicochemical Properties: Attaching polar or ionizable groups can enhance aqueous solubility and improve pharmacokinetic profiles.

  • Exploring Additional Binding Pockets: The newly introduced fragment can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein, leading to increased potency and selectivity.

  • Vector for Further Growth: The attached carboxylic acid could itself contain a functional group for a third, orthogonal reaction.

Standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are highly effective for this transformation, proceeding under mild conditions with high yields.[13]

Detailed Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for coupling the 2-aminomethylpyridine product from Protocol 1 with a carboxylic acid.

Data Presentation: Reagents and Conditions

ReagentRoleTypical Amount (Equivalents)Notes
4-Aryl-(2-aminomethyl)pyridineAmine Component1.0The limiting reagent.
Carboxylic AcidAcyl Component1.1A slight excess is used to drive the reaction.
EDC (or EDCI)Coupling Reagent1.2Activates the carboxylic acid for nucleophilic attack.
HOBtAdditive0.1 - 1.0Suppresses side reactions and minimizes racemization if the acid is chiral.[13]
DIPEA or Et₃NNon-nucleophilic Base2.0 - 3.0Scavenges the HCl produced and maintains a basic pH.
DMF or CH₂Cl₂Anhydrous Solvent~0.1 M concentrationA polar aprotic solvent is typically used.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of the carboxylic acid (1.1 equiv.) in anhydrous DMF, add EDC (1.2 equiv.) and HOBt (catalytic 0.1 equiv. or 1.0 equiv.). Allow the mixture to stir at room temperature for 15-20 minutes to pre-activate the acid.

  • Amine Addition: In a separate flask, dissolve the 4-Aryl-(2-aminomethyl)pyridine (1.0 equiv.) in anhydrous DMF and add the base (e.g., DIPEA, 2.5 equiv.).

  • Coupling: Add the amine solution to the activated carboxylic acid mixture.

  • Reaction Execution: Stir the resulting mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The organic layer is washed sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography or preparative HPLC to yield the final amide product.

Visualization: Amide Coupling Workflow

Amide_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Coupling & Purification Acid Carboxylic Acid CouplingReagents EDC + HOBt Acid->CouplingReagents 1. Combine ActivatedEster Activated HOBt Ester CouplingReagents->ActivatedEster 2. Stir 20 min Reaction Combine & Stir at RT (2-16h) ActivatedEster->Reaction Amine 4-Aryl-(2-aminomethyl)pyridine + DIPEA Amine->Reaction Workup Aqueous Work-up Reaction->Workup 3. Reaction Complete Purify Chromatography Workup->Purify 4. Extract FinalProduct Final Amide Product Purify->FinalProduct 5. Purify

Caption: Workflow for EDC/HOBt mediated amide coupling.

Hypothetical Application: Kinase Inhibitor Screening Cascade

A library of compounds synthesized using the protocols above would logically enter a screening funnel to identify potent and selective kinase inhibitors.

Data Presentation: Illustrative SAR Data

To illustrate the power of this synthetic strategy, consider the following hypothetical data for a series of compounds targeting Janus Kinase 2 (JAK2), a key target in myeloproliferative neoplasms.[2][7]

Compound IDR¹ (from Suzuki Coupling)R² (from Amide Coupling)JAK2 IC₅₀ (nM)
I-a PhenylAcetyl520
I-b 4-FluorophenylAcetyl150
I-c 3-MethoxyphenylAcetyl310
II-a 4-FluorophenylCyclopropylcarbonyl85
II-b 4-Fluorophenyl(4-Morpholino)acetyl25

This data is purely illustrative. It demonstrates a logical SAR progression where introducing a fluoro group at the 4-position of the phenyl ring (I-b vs I-a) improves potency, and further elaboration of the amide (II-a and II-b) leads to a significant increase in inhibitory activity, with the morpholino group in II-b likely improving solubility and adding a beneficial interaction.

Visualization: Drug Discovery Screening Funnel

Screening_Funnel CompoundLibrary Compound Library from (4-Bromopyridin-2-yl)methanamine HCl BiochemicalAssay Primary Screen: Biochemical Kinase Assay (e.g., JAK2) CompoundLibrary->BiochemicalAssay Identify 'Hits' CellularAssay Secondary Screen: Cell-Based Target Engagement & Anti-Proliferation Assays BiochemicalAssay->CellularAssay Confirm Cellular Activity SelectivityPanel Selectivity Profiling: Panel of Related Kinases (JAK1, JAK3, TYK2) CellularAssay->SelectivityPanel Determine Selectivity ADME In Vitro ADME/Tox: Metabolic Stability, Permeability, Cytotoxicity SelectivityPanel->ADME Assess Drug-like Properties LeadCompound Lead Candidate for In Vivo Studies ADME->LeadCompound Select Lead

Caption: A typical screening cascade for kinase inhibitors.

Conclusion

(4-Bromopyridin-2-yl)methanamine hydrochloride is a powerful and versatile building block for medicinal chemistry. Its bifunctional nature allows for the rapid and systematic generation of diverse compound libraries through robust and well-established synthetic methodologies like Suzuki-Miyaura coupling and amide bond formation. By enabling a modular approach to molecular design, this intermediate provides researchers, scientists, and drug development professionals with a valuable tool to accelerate the discovery of novel therapeutics for a wide range of diseases.

References

Method

Application Notes and Protocols for Cross-Coupling Reactions Involving (4-Bromopyridin-2-yl)methanamine Hydrochloride

< Introduction: The Strategic Importance of (4-Bromopyridin-2-yl)methanamine in Modern Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant number of FDA-approved drugs.[...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Importance of (4-Bromopyridin-2-yl)methanamine in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and versatile functionalization potential make it a privileged structure in the design of novel therapeutics.[2] (4-Bromopyridin-2-yl)methanamine hydrochloride serves as a particularly valuable building block, offering multiple reaction sites for the strategic elaboration of complex molecular architectures. The bromine atom at the 4-position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3] The aminomethyl group at the 2-position provides a crucial point for further derivatization or direct interaction with biological targets.

This guide provides detailed application notes and robust protocols for the most common and impactful cross-coupling reactions involving (4-Bromopyridin-2-yl)methanamine. These methodologies are designed to be reproducible and scalable, empowering researchers in their quest to synthesize novel chemical entities with therapeutic potential. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.[4]

Core Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[5][6] The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[7][8] For (4-Bromopyridin-2-yl)methanamine, the hydrochloride salt must be neutralized in situ or prior to the reaction to liberate the nucleophilic aminomethyl group and prevent catalyst inhibition. This is typically achieved by using a sufficient excess of the base in the reaction mixture.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[7][9] Its tolerance of a wide range of functional groups and generally mild reaction conditions make it a staple in pharmaceutical synthesis.[10]

Causality in Experimental Design:

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The palladium precursor, typically Pd(OAc)₂ or Pd(PPh₃)₄, is reduced in situ to the active Pd(0) species.[5] The phosphine ligand stabilizes the palladium catalyst, prevents its aggregation into inactive palladium black, and modulates its reactivity. Buchwald's biarylphosphines (e.g., SPhos, XPhos) are often highly effective for challenging substrates like bromopyridines. The base plays a dual role: it facilitates the transmetalation step by activating the boronic acid and neutralizes the hydrochloride salt of the starting material.[9] A combination of an aqueous and organic solvent is often used to ensure the solubility of both the organic and inorganic reagents.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add (4-Bromopyridin-2-yl)methanamine hydrochloride (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0-4.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (typically a 4:1 to 10:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[4]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryPalladium CatalystLigandBaseSolventTemp (°C)Typical Yield (%)
1Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-95
2Pd(dppf)Cl₂-Cs₂CO₃1,4-Dioxane/H₂O9080-90
3Pd(PPh₃)₄-K₂CO₃DME/H₂O8575-85

Yields are representative and may vary based on the specific boronic acid used.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[11] This reaction couples an amine with an aryl halide and has broad applicability in the synthesis of pharmaceuticals.[12] For (4-Bromopyridin-2-yl)methanamine, this reaction allows for the introduction of a new amino group at the 4-position.

Causality in Experimental Design:

The success of a Buchwald-Hartwig amination hinges on the selection of an appropriate palladium catalyst, a sterically hindered phosphine ligand, and a strong, non-nucleophilic base.[11][13] The ligand's bulkiness facilitates the reductive elimination step, which is often the rate-limiting step. The strong base is required to deprotonate the amine coupling partner, forming the active nucleophile. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are commonly used bases.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu or LiHMDS, 1.5-2.5 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add (4-Bromopyridin-2-yl)methanamine hydrochloride (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel column chromatography.[4]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryPalladium SourceLigandBaseSolventTemp (°C)Typical Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene10080-95
2XPhos Pd G3-LiHMDS1,4-Dioxane9085-98
3Pd(OAc)₂RuPhosK₂CO₃t-BuOH11070-85

Yields are representative and depend on the amine coupling partner.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification Add Pd Precatalyst Add Pd Precatalyst Add Base (e.g., NaOtBu) Add Base (e.g., NaOtBu) Add Pd Precatalyst->Add Base (e.g., NaOtBu) Add Bromopyridine & Amine Add Bromopyridine & Amine Add Base (e.g., NaOtBu)->Add Bromopyridine & Amine Add Anhydrous Solvent Add Anhydrous Solvent Add Bromopyridine & Amine->Add Anhydrous Solvent Heat (80-110°C) Heat (80-110°C) Add Anhydrous Solvent->Heat (80-110°C) Monitor by LC-MS Monitor by LC-MS Heat (80-110°C)->Monitor by LC-MS Cool to RT Cool to RT Monitor by LC-MS->Cool to RT Quench with aq. NH4Cl Quench with aq. NH4Cl Cool to RT->Quench with aq. NH4Cl Extract with Organic Solvent Extract with Organic Solvent Quench with aq. NH4Cl->Extract with Organic Solvent Purify by Chromatography Purify by Chromatography Extract with Organic Solvent->Purify by Chromatography Final Product Final Product Purify by Chromatography->Final Product

Sources

Application

Application Note: Derivatization of (4-Bromopyridin-2-yl)methanamine Hydrochloride via N-Acylation

Abstract (4-Bromopyridin-2-yl)methanamine is a pivotal building block in medicinal chemistry and drug development, valued for its bifunctional nature which allows for diverse structural modifications. This application no...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Bromopyridin-2-yl)methanamine is a pivotal building block in medicinal chemistry and drug development, valued for its bifunctional nature which allows for diverse structural modifications. This application note provides a comprehensive, field-tested protocol for the derivatization of its hydrochloride salt via N-acylation with an acid chloride. We detail the underlying chemical principles, a step-by-step experimental procedure, purification, and characterization, along with a troubleshooting guide to ensure reliable and reproducible outcomes for researchers.

Introduction and Scientific Principles

(4-Bromopyridin-2-yl)methanamine hydrochloride presents two key reactive sites: the primary aminomethyl group at the C2 position and the bromo substituent at the C4 position of the pyridine ring. This protocol focuses on the selective derivatization of the primary amine. The most common and robust method for this transformation is N-acylation, which forms a stable amide bond.[1]

1.1. The Challenge of the Hydrochloride Salt

The starting material is provided as a hydrochloride salt, meaning the primary amine is protonated to form an ammonium chloride salt. This protonation renders the amine non-nucleophilic and incapable of reacting with electrophiles like acid chlorides.

1.2. The Role of a Non-Nucleophilic Base

To initiate the acylation, a base is required. The chosen base must fulfill two critical functions:

  • Deprotonation: It must be strong enough to neutralize the hydrochloride salt, liberating the free primary amine.

  • Acid Scavenging: It must also neutralize the hydrochloric acid (HCl) byproduct generated during the acylation reaction, driving the equilibrium towards the product.

Triethylamine (TEA) is an ideal choice for this role. As a tertiary amine, it is non-nucleophilic and will not compete with the primary amine in reacting with the acid chloride.[2] Its boiling point (89.5 °C) also facilitates its removal under reduced pressure during workup.

Protocol: N-Acylation with Acetyl Chloride

This section details the procedure for the synthesis of N-((4-bromopyridin-2-yl)methyl)acetamide as a representative example.

2.1. Materials and Equipment

Reagents & Chemicals Equipment
(4-Bromopyridin-2-yl)methanamine HClRound-bottom flasks (oven-dried)
Acetyl Chloride (CH₃COCl)Magnetic stirrer and stir bars
Triethylamine (TEA, Et₃N)Ice bath
Dichloromethane (DCM, anhydrous)Syringes and needles
Saturated Sodium Bicarbonate (NaHCO₃) soln.Inert atmosphere setup (Nitrogen/Argon)
Brine (Saturated NaCl soln.)Separatory funnel
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Deuterated Chloroform (CDCl₃) for NMRTLC plates (Silica gel 60 F₂₅₄)
Solvents for Chromatography (Hexanes, EtOAc)Glassware for column chromatography

2.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine HCl in Anhydrous DCM add_tea Add Triethylamine (TEA) (2.2 eq) prep_amine->add_tea stir_tea Stir for 15 min at RT add_tea->stir_tea cool Cool to 0 °C (Ice Bath) stir_tea->cool add_acyl Add Acetyl Chloride (1.1 eq) Dropwise cool->add_acyl warm_stir Warm to RT and Stir for 2-4 h add_acyl->warm_stir monitor Monitor by TLC warm_stir->monitor quench Quench with Sat. NaHCO₃ monitor->quench extract Extract with DCM (3x) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for the N-acylation of (4-Bromopyridin-2-yl)methanamine HCl.

2.3. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (4-Bromopyridin-2-yl)methanamine hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to create a ~0.2 M solution.

  • Base Addition: Add triethylamine (2.2 eq) to the suspension and stir at room temperature. The suspension should become a clear solution as the free amine is formed.

    • Scientist's Insight: Using slightly more than two equivalents of TEA is crucial. One equivalent neutralizes the HCl salt, and the second equivalent scavenges the HCl produced by the acylation reaction.[3]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermic reaction with the highly reactive acetyl chloride.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Washing with copper sulfate solution can also be effective for removing pyridine-containing impurities.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-((4-bromopyridin-2-yl)methyl)acetamide.

Alternative Derivatization: Reductive Amination

For derivatization with aldehydes or ketones, reductive amination is a powerful one-pot method.[5] This process involves the formation of an intermediate imine, which is then reduced in situ to the corresponding secondary amine.[6][7]

3.1. Reductive Amination Workflow

G start Amine HCl + Aldehyde in Methanol add_base Add TEA to form free amine start->add_base stir_imine Stir for 1-2 h (Imine Formation) add_base->stir_imine add_reductant Add NaBH(OAc)₃ in portions stir_imine->add_reductant stir_reduce Stir overnight at RT add_reductant->stir_reduce workup Aqueous Workup & Extraction stir_reduce->workup purify Purification workup->purify

Caption: General workflow for reductive amination.

  • Key Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for imines over carbonyls, and does not react violently with protic solvents like methanol.[7]

Safety and Handling

  • Triethylamine (TEA): Highly flammable liquid and vapor. Causes severe skin burns and eye damage.[8][9][10] Handle only in a well-ventilated chemical fume hood.[10][11] Ground all equipment to prevent static discharge.[8][11]

  • Acetyl Chloride: Highly flammable and reacts violently with water. Causes severe burns. All manipulations must be performed under anhydrous conditions in a fume hood.

  • Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Incomplete deprotonation of the amine salt.Ensure anhydrous conditions and the use of at least 2.2 equivalents of dry TEA.
Deactivated acetyl chloride due to moisture.Use a fresh bottle of acetyl chloride. Ensure all glassware is oven-dried.
Multiple Products on TLC Diacylation (reaction at the amide nitrogen).Add acetyl chloride slowly at 0 °C. Do not use a large excess (>1.2 eq) of the acylating agent.[12]
Product is an Oil/Gummy Presence of triethylamine hydrochloride salt.Ensure the aqueous workup (NaHCO₃ wash) is thorough to remove all salts.
Residual solvent or impurities.Purify carefully via column chromatography.[13]

Conclusion

The N-acylation of (4-Bromopyridin-2-yl)methanamine hydrochloride is a reliable and versatile derivatization method. Careful control of stoichiometry, temperature, and anhydrous conditions are paramount for achieving high yields and purity. The protocols and insights provided herein are designed to empower researchers to successfully utilize this important chemical building block in their synthetic campaigns.

References

  • Pathak, M. et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. Available at: [Link]

  • Dangerfield, E. M. et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. Available at: [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Ataman Kimya. (n.d.). TRIETHYLAMINE. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]

  • Chem LibreTexts. (2022). 21.7: Chemistry of Amides. Available at: [Link]

  • NCERT. (n.d.). Amines. Available at: [Link]

  • Reddit. (2024). Acid chloride reaction with amine. r/OrganicChemistry. Available at: [Link]

  • Doubtnut. (2020). What is the action of acetyl chloride on triethyl amine? Available at: [Link]

  • Pentachemicals. (2024). Triethylamine - Safety Data Sheet. Available at: [Link]

Sources

Method

Application Note: A Scalable and Robust Protocol for the Synthesis of (4-Bromopyridin-2-yl)methanamine Hydrochloride

Introduction: Strategic Importance and Synthetic Overview (4-Bromopyridin-2-yl)methanamine and its hydrochloride salt are pivotal intermediates in modern chemical manufacturing.[1] Their structural arrangement, featuring...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthetic Overview

(4-Bromopyridin-2-yl)methanamine and its hydrochloride salt are pivotal intermediates in modern chemical manufacturing.[1] Their structural arrangement, featuring a reactive bromine atom on a pyridine core and a primary amine, makes them exceptionally versatile building blocks for complex molecular architectures.[1] This compound is a key precursor in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals, where the pyridine moiety is essential for biological activity and the bromo- and aminomethyl groups provide handles for further chemical modification.[1]

The selection of a synthetic route for large-scale production must prioritize safety, efficiency, cost-effectiveness, and environmental impact. This document details a robust and scalable process centered on the catalytic hydrogenation of 4-Bromopicolinonitrile. This method is presented as a superior alternative to stoichiometric metal hydride reductions, which, while effective at the lab scale, present significant safety and handling challenges in a production environment.[2][3][4]

Causality in Route Selection: Why Catalytic Hydrogenation?

The transformation of a nitrile to a primary amine is a fundamental reaction in organic synthesis.[5] Several methods can accomplish this; however, their suitability for large-scale production varies dramatically.

  • Metal Hydride Reagents (e.g., Lithium Aluminum Hydride - LAH): LAH is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[6][7] However, its industrial application is hampered by extreme reactivity. LAH reacts violently with water, can ignite in moist air, and requires stringent anhydrous conditions and specialized handling protocols, making it a significant fire and explosion hazard.[2][3][4]

  • Borohydride Reagents (e.g., Sodium Borohydride - NaBH₄): Sodium borohydride is a much safer and more manageable reagent but is generally not potent enough to reduce nitriles without the aid of catalysts or harsh reaction conditions.[7][8][9]

  • Catalytic Hydrogenation: This method stands out as the most efficient, atom-economical, and environmentally benign approach for large-scale nitrile reduction.[5][10] Utilizing high-pressure hydrogen gas in the presence of a heterogeneous catalyst (such as Raney Nickel, Raney Cobalt, or Palladium on carbon) offers several advantages:

    • Safety: Avoids the use of pyrophoric and water-reactive metal hydrides.[5] While hydrogen gas is flammable, established engineering controls in industrial settings mitigate this risk effectively.

    • Selectivity: Modern catalysts and optimized conditions allow for high selectivity towards the desired primary amine, minimizing the formation of secondary and tertiary amine byproducts.[10][11]

    • Scalability: The process is well-suited for continuous or large-batch reactors, and the catalyst can often be recovered and reused.[12][13]

    • Work-up: The catalyst is simply removed by filtration, leading to a cleaner product stream and simplifying purification.

For these reasons, catalytic hydrogenation using a Raney-type catalyst is the chosen method for this protocol. The final amine product is then converted to its hydrochloride salt to enhance its stability, crystallinity, and ease of handling for storage and downstream applications.

Experimental Protocols

Part A: Large-Scale Synthesis of (4-Bromopyridin-2-yl)methanamine

This protocol describes the reduction of the nitrile precursor via catalytic hydrogenation.

Core Reaction: C₆H₃BrN₂ (4-Bromopicolinonitrile) + 2H₂ --(Catalyst)--> C₆H₇BrN₂ ((4-Bromopyridin-2-yl)methanamine)

Equipment:

  • High-pressure autoclave/hydrogenation reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature control, and pressure gauge.

  • Glassware for solution preparation and work-up.

  • Inert filtration setup (e.g., filter press or Nutsche filter) for catalyst removal.

  • Rotary evaporator.

Reagents:

  • 4-Bromopicolinonitrile (CAS: 62150-45-2)[14]

  • Methanol (Anhydrous)

  • Raney Nickel (Activated, supplied as a water or alcohol slurry)

  • Hydrogen Gas (High Purity)

  • Nitrogen Gas (Inert)

  • Celite® or a similar filter aid

Step-by-Step Methodology:

  • Reactor Charging: In a suitable vessel, dissolve 1.0 kg (5.46 mol) of 4-Bromopicolinonitrile in 10 L of methanol. Charge this solution into the high-pressure autoclave.

  • Catalyst Addition: Under a nitrogen atmosphere to prevent exposure to air, carefully add 100 g of Raney Nickel (slurry, washed with methanol) to the reactor. Causality Note: The catalyst is handled as a wet slurry to mitigate its pyrophoric nature.

  • Inerting and Hydrogenation:

    • Seal the reactor securely.

    • Purge the reactor headspace by pressurizing with nitrogen to 50 psi and then venting. Repeat this cycle five times to remove all oxygen.

    • Perform a similar purge cycle with hydrogen gas (pressurize to 50 psi, then vent) three times.

    • Pressurize the reactor with hydrogen gas to 500 psi.

  • Reaction Execution:

    • Begin vigorous stirring (e.g., 500-700 RPM) to ensure good catalyst suspension and gas-liquid mixing.

    • Heat the reactor contents to 60°C.

    • Maintain the hydrogen pressure at 500 psi. The reaction is exothermic; monitor the temperature closely.

    • Monitor the reaction by observing the cessation of hydrogen uptake from the gas reservoir. The typical reaction time is 6-12 hours.

  • Reaction Completion and Work-up:

    • Once hydrogen uptake ceases, cool the reactor to ambient temperature.

    • Carefully vent the excess hydrogen pressure to a safe exhaust line.

    • Purge the reactor with nitrogen gas (5 cycles) to remove all residual hydrogen.

  • Catalyst Filtration (Critical Safety Step):

    • Prepare a pad of Celite® in the inert filtration apparatus and wet it with methanol.

    • Under a continuous flow of nitrogen, transfer the reaction mixture from the reactor to the filter.

    • Crucially, do not allow the catalyst filter cake to run dry , as it can ignite spontaneously upon contact with air. Keep it wet with methanol at all times.

    • Wash the collected catalyst cake with additional methanol (2 x 1 L) to recover all the product.

    • The filtered catalyst should be immediately quenched and stored under water for disposal or regeneration according to safety guidelines.

  • Isolation of Free Amine:

    • Combine the filtrate and washes.

    • Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol. The resulting residue is the crude (4-Bromopyridin-2-yl)methanamine.

Part B: Formation and Purification of the Hydrochloride Salt

Equipment:

  • Jacketed glass reactor with overhead stirring.

  • Addition funnel.

  • Filtration apparatus (Büchner funnel or centrifuge).

  • Vacuum oven.

Reagents:

  • Crude (4-Bromopyridin-2-yl)methanamine (from Part A)

  • Isopropanol (IPA)

  • Concentrated Hydrochloric Acid (37%)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude amine from Part A in 5 L of isopropanol in the jacketed reactor. Stir until a homogeneous solution is formed.

  • Salt Formation:

    • Cool the solution to 0-5°C using a circulating chiller.

    • Slowly add concentrated hydrochloric acid dropwise via the addition funnel. A white precipitate will begin to form. Monitor the pH of the solution, aiming for a final pH of 1-2. Approximately 450 mL of concentrated HCl will be required.

    • Causality Note: Slow addition at low temperature controls the exotherm and promotes the formation of well-defined crystals, which improves purity and filterability.

  • Crystallization and Isolation:

    • After the addition is complete, stir the resulting thick slurry at 0-5°C for an additional 2 hours to ensure complete precipitation.

    • Isolate the solid product by filtration.

    • Wash the filter cake with cold isopropanol (2 x 1 L) to remove any remaining impurities.

  • Drying: Dry the purified (4-Bromopyridin-2-yl)methanamine hydrochloride in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is 1.0 - 1.1 kg (82-90% over two steps).

Data Summary and Visualization

Table 1: Key Process Parameters
ParameterValueRationale
Starting Material 4-BromopicolinonitrileCommercially available nitrile precursor.
Reducing Agent Hydrogen Gas (H₂)High atom economy, clean byproduct (none).
Catalyst Raney NickelActive and cost-effective for nitrile reduction.
Catalyst Loading ~10% w/wBalances reaction rate with cost and ease of removal.
Solvent Methanol / IsopropanolGood solubility for reactants; easily removed.
H₂ Pressure 500 psiProvides sufficient driving force for the reaction.
Temperature 60°CPromotes a reasonable reaction rate without excessive side reactions.
Final Form Hydrochloride SaltImproves stability, purity, and handling properties.
Expected Yield 82-90%Reflects an efficient two-step process.
Diagram 1: Overall Synthetic Workflow

G cluster_reduction Part A: Catalytic Reduction cluster_purification Part B: Salt Formation & Purification Start 4-Bromopicolinonitrile in Methanol Reactor Hydrogenation Reactor (Raney Ni, 500 psi H₂, 60°C) Start->Reactor Filtration Inert Filtration (Catalyst Removal) Reactor->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeAmine Crude (4-Bromopyridin-2-yl)methanamine Evaporation->CrudeAmine Dissolution Dissolve in Isopropanol CrudeAmine->Dissolution Salt Add Conc. HCl (0-5°C) Crystallization Dissolution->Salt Isolation Filter & Wash (Cold Isopropanol) Salt->Isolation Drying Vacuum Drying Isolation->Drying FinalProduct (4-Bromopyridin-2-yl)methanamine HCl (Final Product) Drying->FinalProduct

Caption: Workflow for the two-part synthesis of the target hydrochloride salt.

Diagram 2: Simplified Reaction Mechanism

G RCN R-C≡N (Nitrile) H2_1 + H₂ RCN->H2_1 Catalyst [Catalyst Surface] H2_1->Catalyst Imine [R-CH=NH] (Imine Intermediate) Catalyst->Imine Hydrogenation Amine R-CH₂-NH₂ (Primary Amine) Catalyst->Amine Hydrogenation H2_2 + H₂ Imine->H2_2 H2_2->Catalyst

Caption: Stepwise reduction of the nitrile to a primary amine via an imine intermediate.

Critical Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All operations must be conducted in a well-ventilated area with equipment that is properly grounded to prevent static discharge. Use spark-proof tools.[5]

  • Pyrophoric Catalyst: Raney Nickel is pyrophoric and can ignite spontaneously if exposed to air, especially after use. It must be handled under an inert atmosphere (nitrogen) or as a slurry.[5] Never allow the filter cake to dry in the open air.

  • Personal Protective Equipment (PPE): At all stages, personnel must wear appropriate PPE, including flame-retardant lab coats, safety goggles or face shields, and chemical-resistant gloves.[8][15]

  • Pressure Equipment: High-pressure reactors must be operated only by trained personnel and should have valid pressure-test certifications. Ensure a blast shield is in place.

  • Chemical Hazards: The starting material and product may cause skin, eye, and respiratory irritation.[16] Handle in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Standard Operating Procedure: Sodium borohydride. (2012). Princeton University. [Link]

  • Sodium Borohydride - ESPI Metals. ESPI Metals. [Link]

  • SODIUM BOROHYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Standard Operating Procedure: Sodium Borohydride. University of California, Santa Barbara. [Link]

  • Lithium Aluminum Hydride. Princeton University Environmental Health & Safety. [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024). ACS Chemical Health & Safety. [Link]

  • Method for the hydrogenation of nitriles to primary amines.
  • Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. (2023). Reaction Chemistry & Engineering. [Link]

  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. (2021). New Journal of Chemistry. [Link]

  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. (1948). Journal of the American Chemical Society. [Link]

  • Catalytic Reduction of Nitriles. Thieme Chemistry. [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering. [Link]

  • A Campus Laboratory Fire Involving Lithium Aluminum Hydride. Stanford University Environmental Health & Safety. [Link]

  • Reducing Nitriles to Primary Amines. Chemguide. [Link]

  • Nitrile Reduction. Organic Chemistry Data. [Link]

  • The Strategic Importance of (4-Bromopyridin-2-yl)methanamine in Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

Application

Application Note: (4-Bromopyridin-2-yl)methanamine as a Versatile Precursor for Bidentate Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Abstract The design of effective ligands is paramount to advancing transition-metal catalysis. Pyridine-based scaffolds are ubiquitous in coordination chemistry, prized for their tunable electronic properties and robust...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The design of effective ligands is paramount to advancing transition-metal catalysis. Pyridine-based scaffolds are ubiquitous in coordination chemistry, prized for their tunable electronic properties and robust coordination to metal centers.[1][2] This application note focuses on (4-Bromopyridin-2-yl)methanamine hydrochloride (CAS: 1001414-95-4), a strategic building block for the synthesis of novel bidentate N,N-type ligands.[3][4] While not typically employed as a ligand directly from the bottle, its structure, featuring a pyridine nitrogen, a primary aminomethyl group, and a reactive bromine handle, offers a tripartite advantage for ligand design. This guide provides a comprehensive overview of its properties, a detailed protocol for its derivatization into a sterically defined iminopyridine ligand, and a validated protocol for applying this newly synthesized ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.[5][6]

Introduction: The Strategic Value of the (4-Bromopyridin-2-yl)methanamine Scaffold

In homogeneous catalysis, the ligand is not a passive spectator but an active participant that dictates the catalyst's stability, activity, and selectivity. Bidentate ligands, particularly those forming a five- or six-membered chelate ring with a metal, are highly effective at stabilizing the active catalytic species, preventing undesirable decomposition pathways like the formation of palladium black.[7][8]

(4-Bromopyridin-2-yl)methanamine hydrochloride presents itself as an ideal precursor for several reasons:

  • Inherent Bidentate Core: The 2-(aminomethyl)pyridine framework is a classic N,N-bidentate motif, capable of forming a stable five-membered chelate ring with transition metals like palladium.

  • Tunable Primary Amine: The primary amine serves as a versatile chemical handle. It can be readily converted into imines, amides, or secondary/tertiary amines, allowing for the introduction of diverse steric and electronic features to fine-tune the ligand's properties.[9]

  • Reactive Bromine Substituent: The bromine atom at the 4-position of the pyridine ring is a key functional group for post-synthesis modification via cross-coupling reactions, enabling the creation of more complex, multidentate, or electronically-tuned ligand architectures.[4]

This note will guide the user through the logical progression from precursor to a functional catalytic system.

Physicochemical Properties & Handling

Before use, it is critical to understand the properties of the starting material. The compound is typically supplied as a hydrochloride salt to enhance its shelf-life and handling characteristics.

PropertyValueReference(s)
CAS Number 1001414-95-4[3][10]
Molecular Formula C₆H₈BrClN₂[3]
Molecular Weight 223.50 g/mol [11]
Appearance Off-white to light yellow solid[12]
Purity Typically ≥95%[12]
Hazard Statements H302, H315, H318, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation)[12]
Precautionary Statements P261, P280, P310 (Avoid breathing dust, Wear protective equipment, Immediately call a POISON CENTER or doctor)[12]

Causality Behind the Hydrochloride Salt: The primary amine is a basic site. In its free base form, it is more susceptible to atmospheric oxidation and degradation. The hydrochloride salt protonates this amine, forming a stable, crystalline solid that is easier to handle and weigh. For any reaction involving the nucleophilicity of the amine, it must first be converted to the free base using a suitable inorganic or organic base.

Protocol Part I: Synthesis of a Bidentate Iminopyridine Ligand

This section details the conversion of the precursor into a functional ligand. We will synthesize a sterically hindered iminopyridine ligand, as the steric bulk around the metal center is known to promote the final reductive elimination step in many cross-coupling reactions.

Workflow for Ligand Synthesis

The process involves two main steps: liberation of the free amine followed by condensation with an aromatic aldehyde.

G cluster_0 Step 1: Free Amine Liberation cluster_1 Step 2: Imine Condensation HCl_salt (4-Bromopyridin-2-yl)methanamine Hydrochloride Base Add aq. Base (e.g., K₂CO₃) HCl_salt->Base Free_Amine Free Amine (in organic phase) Free_Amine_input Free Amine Base->Free_Amine Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Condensation Condensation (Toluene, Dean-Stark) Aldehyde->Condensation Ligand Final Iminopyridine Ligand (Product) Condensation->Ligand Free_Amine_input->Condensation

Caption: Workflow for derivatizing the hydrochloride precursor into a functional iminopyridine ligand.

Detailed Experimental Protocol

Objective: To synthesize N-((4-bromopyridin-2-yl)methyl)aniline as a representative iminopyridine ligand.

Materials:

  • (4-Bromopyridin-2-yl)methanamine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Benzaldehyde

  • Toluene

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Free Amine Liberation:

    • In a 250 mL separatory funnel, dissolve 1.0 g of (4-Bromopyridin-2-yl)methanamine hydrochloride in 50 mL of deionized water.

    • Add 50 mL of DCM to the funnel.

    • Slowly add a saturated aqueous solution of K₂CO₃ portion-wise until the aqueous layer is basic (pH > 10, check with pH paper).

      • Scientific Rationale: The carbonate base deprotonates the ammonium hydrochloride, liberating the free amine which is more soluble in the organic DCM layer than in the aqueous layer.

    • Shake the funnel vigorously for 1 minute, venting frequently. Allow the layers to separate.

    • Collect the organic (bottom) layer. Extract the aqueous layer two more times with 25 mL of DCM.

    • Combine all organic extracts and dry over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the solution under reduced pressure to yield the free amine as an oil. Use immediately in the next step.

  • Imine Condensation:

    • Transfer the crude free amine to a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

    • Add benzaldehyde (1.05 equivalents relative to the starting hydrochloride salt) and 50 mL of toluene.

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

      • Scientific Rationale: This is a reversible condensation reaction. By physically removing the water byproduct using a Dean-Stark trap, Le Châtelier's principle dictates that the equilibrium will shift towards the formation of the imine product.

    • Continue refluxing until no more water is collected (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

    • The resulting crude oil or solid is the desired iminopyridine ligand, which can be purified by column chromatography or used directly in catalysis.

Protocol Part II: Application in Suzuki-Miyaura Cross-Coupling

With the ligand synthesized, we can now form the active catalyst in situ and perform a representative Suzuki-Miyaura cross-coupling reaction.

General Catalytic Cycle

The synthesized N,N-bidentate ligand (L) plays a crucial role in stabilizing the palladium center throughout the catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L OA_text Oxidative Addition Pd0->OA_text OxAdd Pd(II) Complex (Ar-Pd(II)-X)L TM_text Transmetalation OxAdd->TM_text Transmetal Pd(II) Complex (Ar-Pd(II)-Ar')L RE_text Reductive Elimination Transmetal->RE_text Product Ar-Ar' Product->Pd0 Catalyst Regeneration OA_text->OxAdd Ar-X TM_text->Transmetal Ar'-B(OR)₂ RE_text->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the role of the bidentate ligand (L).

Detailed Experimental Protocol

Objective: To couple 4-bromoanisole with phenylboronic acid using an in situ generated palladium catalyst.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Synthesized iminopyridine ligand (from Part I)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and the iminopyridine ligand (4.4 mol%).

      • Scientific Rationale: A slight excess of ligand (L:Pd ratio of ~2.2:1) is used to ensure full coordination to the metal center and prevent catalyst decomposition.

    • Add 4-bromoanisole (1.0 eq), phenylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. This is critical to prevent oxidation of the active Pd(0) species.

  • Solvent Addition and Reaction:

    • Add 1,4-dioxane and deionized water (e.g., in a 4:1 volume ratio) via syringe. The total solvent volume should create a ~0.2 M solution with respect to the 4-bromoanisole.

      • Scientific Rationale: The mixed solvent system is necessary to dissolve the organic substrates and the inorganic base. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[13][14]

    • Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 2-12 hours.

    • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

Expected Results & Data Summary

The efficacy of the synthesized ligand can be benchmarked against control experiments. High yields in shorter reaction times would validate the ligand's performance.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1Pd(OAc)₂ (2)Iminopyridine (4.4)K₃PO₄Dioxane/H₂O4>95
2Pd(OAc)₂ (2)NoneK₃PO₄Dioxane/H₂O12<20
3Pd(PPh₃)₄ (2)-K₃PO₄Dioxane/H₂O6~85

Table represents expected, illustrative data for comparison.

Interpretation:

  • Entry 1: The high yield demonstrates the effectiveness of the in situ formed catalyst with the custom bidentate ligand.

  • Entry 2 (Control): The low yield in the absence of a ligand highlights the critical role of the ligand in stabilizing the catalyst and promoting the reaction.

  • Entry 3 (Benchmark): Comparing the custom ligand to a standard catalyst like Pd(PPh₃)₄ can reveal advantages in reaction time or efficiency.

Conclusion

(4-Bromopyridin-2-yl)methanamine hydrochloride is a highly valuable and cost-effective precursor for the rapid development of custom bidentate N,N ligands. The straightforward protocols provided herein for ligand synthesis and subsequent application in the Suzuki-Miyaura cross-coupling demonstrate a reliable pathway from a simple building block to a high-performance catalytic system. This strategy empowers researchers to fine-tune ligand architecture for a wide range of catalytic transformations critical to the pharmaceutical and materials science industries.

References

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Gawin, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13413–13428. [Link]

  • Hartwig, J. F., et al. (2015). Mechanism of the Palladium-Catalyzed Arene C-H Acetoxylation: A Comparison of Catalysts and Ligand Effects. Journal of the American Chemical Society, 137(8), 3109–3118. [Link]

  • Stahl, S. S., et al. (2010). Ligand-Modulated Palladium Oxidation Catalysis: Mechanistic Insights into Aerobic Alcohol Oxidation with the Pd(OAc)2/Pyridine Catalyst System. Accounts of Chemical Research, 43(4), 521–531. [Link]

  • Michaelis, D., et al. (2023). Synthesis of bidentate ligands for transition metal catalysis. American Chemical Society. [Link]

  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5564-5567. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ark Pharma Scientific Limited. (n.d.). (4-Bromopyridin-2-yl)methanamine hydrochloride. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Strategic Importance of (4-Bromopyridin-2-yl)methanamine in Chemical Manufacturing. [Link]

Sources

Method

The Strategic Role of Bromopyridines in the Synthesis of Modern Agrochemicals

Introduction: The Pyridine Moiety as a Privileged Scaffold in Agrochemicals The global imperative to ensure food security for a growing population necessitates the continuous development of innovative and effective crop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Moiety as a Privileged Scaffold in Agrochemicals

The global imperative to ensure food security for a growing population necessitates the continuous development of innovative and effective crop protection agents.[1][2] Within the vast chemical landscape of agrochemicals, pyridine-based compounds have emerged as a cornerstone, integral to the design of numerous high-performing herbicides, insecticides, and fungicides.[3][4] The pyridine ring's unique physicochemical properties, including its polarity, hydrogen bonding capability, and metabolic stability, make it an ideal scaffold for interacting with biological targets in pests and weeds.[5] Among the various functionalized pyridines, bromopyridines stand out as exceptionally versatile and powerful intermediates, providing a reactive "handle" for constructing complex molecular architectures with tailored biological activities.[5][6]

This technical guide provides an in-depth exploration of the strategic role of bromopyridines in modern agrochemical synthesis. We will delve into key chemical transformations, provide detailed, field-proven experimental protocols, and present quantitative data to support researchers, scientists, and drug development professionals in this dynamic field. By understanding the causality behind experimental choices, from catalyst selection to reaction conditions, researchers can leverage the full potential of bromopyridines to create the next generation of crop protection solutions.

The Power of the C-Br Bond: Key Transformations in Agrochemical Synthesis

The synthetic utility of bromopyridines is primarily centered on the reactivity of the carbon-bromine bond.[5] This bond serves as a key site for a variety of powerful transition-metal-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. These reactions are the workhorses of modern organic synthesis and are instrumental in assembling the complex molecular frameworks of many leading agrochemicals.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is arguably the most prominent transformation involving bromopyridines in agrochemical synthesis.[5] This palladium-catalyzed reaction between a bromopyridine and an organoboron compound (boronic acid or ester) is exceptionally efficient for creating biaryl and heteroaryl-aryl linkages, which are common structural motifs in many modern pesticides.[5][7] The reaction's tolerance of a wide range of functional groups and its generally mild conditions make it a highly reliable and scalable method.[7]

Detailed Application Notes & Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of bromopyridines.[5][7]

Materials:

  • 3-Bromopyridine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium phosphate [K₃PO₄] or Sodium carbonate [Na₂CO₃], 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of Dioxane/Water)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add the 3-bromopyridine, arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Addition: Add the anhydrous solvent to the flask. The choice of solvent can significantly impact the reaction efficiency and should be optimized for the specific substrates.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Bromopyridines in Action: Synthesis of Key Agrochemicals

The versatility of bromopyridines as synthetic intermediates is best illustrated through their application in the commercial production of a diverse range of agrochemicals.

Herbicides

Diflufenican: This selective contact and residual herbicide is used to control broadleaf weeds in cereal crops.[8][9] Its synthesis involves the condensation of a substituted nicotinic acid derivative, often derived from a chloropyridine, with other aromatic fragments.[8][10] One synthetic route involves reacting a halogenated nicotinic acid with 3-trifluoromethyl phenol, followed by reaction with 2,4-difluoroaniline.[11]

Picloram: A systemic herbicide used for the control of broad-leaved weeds, picloram is synthesized from α-picoline through successive chlorination, amination, and hydrolysis steps.[12][13] While not directly starting from a bromopyridine, the synthesis highlights the importance of halogenated pyridines in agrochemical production.[14]

Picolinafen: This herbicide, which inhibits carotenoid biosynthesis, is synthesized through the formal condensation of 6-(m-trifluoromethylphenoxy)picolinic acid with p-fluoroaniline.[15] The picolinic acid precursor can be prepared using strategies involving functionalization of the pyridine ring.

Insecticides

Flupyradifurone: A butenolide insecticide effective against sap-feeding insects, flupyradifurone's synthesis involves the coupling of a fluorinated heteroaryl fragment with a butenolide core.[16][17] A key intermediate is 2-chloro-5-(chloromethyl)pyridine, which is reacted with an amine-functionalized butenolide precursor.[18][19] This highlights the utility of chloropyridines, which share similar reactivity principles with bromopyridines in nucleophilic substitution reactions.

Fungicides

The pyridine scaffold is also a key feature in many fungicides. The development of novel pyridine-based fungicides often involves the derivatization of intermediates like 2-amino-4-bromopyridine or 2-amino-6-bromopyridine.[20] These building blocks allow for the synthesis of compounds with diverse modes of action, such as the inhibition of mitochondrial respiration.

Data Presentation: Key Bromopyridine Intermediates and Their Applications

Bromopyridine IntermediateAgrochemical ClassExample Application / Target ScaffoldKey Reaction Type
3-BromopyridineHerbicides, InsecticidesVersatile building block for introducing the 3-pyridyl moiety.[1][21]Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination
2-Chloronicotinic AcidHerbicidesSynthesis of Diflufenican.[8]Nucleophilic Aromatic Substitution, Amide Coupling
2-Chloro-5-(chloromethyl)pyridineInsecticidesSynthesis of Flupyradifurone.[16][18]Nucleophilic Substitution
2-Amino-4-bromopyridineFungicidesSynthesis of novel pyridine-thiazole fungicides.[20]Cyclocondensation, Cross-Coupling
3-Bromo-2-methylpyridineHerbicidesSynthesis of Protoporphyrinogen Oxidase (PPO) inhibitors.[2]Suzuki-Miyaura Coupling

Experimental Workflows and Logical Relationships

The synthesis of a target agrochemical from a bromopyridine intermediate typically follows a logical workflow that can be visualized to understand the key transformations.

Agrochemical_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Transformation cluster_intermediate Intermediate Scaffolds cluster_final Final Product Bromopyridine Bromopyridine Intermediate Cross_Coupling Transition-Metal-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Bromopyridine->Cross_Coupling Coupling_Partner Coupling Partner (e.g., Boronic Acid, Amine) Coupling_Partner->Cross_Coupling Functionalized_Pyridine Functionalized Pyridine Core Cross_Coupling->Functionalized_Pyridine Agrochemical Target Agrochemical (Herbicide, Insecticide, Fungicide) Functionalized_Pyridine->Agrochemical Further Derivatization (if necessary)

Caption: Generalized workflow for agrochemical synthesis using bromopyridines.

Conclusion: The Enduring Importance of Bromopyridines

Bromopyridines are indispensable tools in the arsenal of the modern agrochemical chemist. Their inherent reactivity, coupled with the power of transition-metal-catalyzed cross-coupling reactions, provides a robust and flexible platform for the synthesis of a vast array of complex and highly active crop protection agents. As the challenges of weed and pest resistance continue to grow, the strategic use of versatile intermediates like bromopyridines will be more critical than ever in the quest for novel, effective, and sustainable agricultural solutions. Future research will undoubtedly continue to uncover new applications and synthetic methodologies for these remarkable building blocks, further solidifying their central role in feeding a hungry world.

References

  • AERU - University of Hertfordshire. Picloram (Ref: X 159868).
  • ChemicalBook. Synthetic route to the insecticide Flupyradifurone.
  • Guidechem. What is Diflufenican and how does it work? - FAQ.
  • Wikipedia. Flupyradifurone.
  • Agrochemical Innovations: The Contribution of 3-Bromopyridine.
  • AERU - University of Hertfordshire. Flupyradifurone (Ref: BYI 02960).
  • AERU - University of Hertfordshire. Diflufenican (Ref: AE 088657).
  • Google Patents. Synthesis method of diflufenican - CN114685365B.
  • Benchchem. The Strategic Role of 3-Bromo-2-methylpyridine in the Synthesis of Modern Agrochemicals: A Technical Guide.
  • Benchchem.
  • ChemicalBook. Diflufenican synthesis.
  • 4-Bromopyridine Hydrochloride: A Key Intermediate for Pharmaceuticals and Agrochemicals.
  • Wikipedia. Diflufenican.
  • PubMed Central (PMC). Flupyradifurone: a brief profile of a new butenolide insecticide.
  • Benchchem. Application of 2-Amino-6-bromopyridine in Agrochemical Synthesis: Detailed Notes and Protocols.
  • IARC Public
  • Benchchem. Application of 3-Bromo-2-methylpyridine in the Development of Novel Herbicides.
  • PubChem - NIH. Picolinafen | C19H12F4N2O2 | CID 3294375.
  • PubMed.
  • Grokipedia. Picloram.
  • ACS Publications. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora | ACS Omega.
  • Chem-Impex. 3-Bromopyridine.
  • MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (4-Bromopyridin-2-yl)methanamine Hydrochloride

Welcome to the technical support center for the synthesis of (4-Bromopyridin-2-yl)methanamine hydrochloride (CAS: 1779128-18-5). This guide is designed for researchers, chemists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Bromopyridin-2-yl)methanamine hydrochloride (CAS: 1779128-18-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, providing you with the expert insights needed to troubleshoot and significantly improve your product yield and purity.

The synthesis of this key intermediate is notoriously challenging, with yield losses often occurring at two critical stages: the cyanation of the pyridine ring and, most significantly, the reduction of the nitrile group in the presence of a halogen substituent. This guide provides a structured, question-and-answer-based approach to resolve these specific issues.

Overall Synthetic Pathway

A common and effective route begins with commercially available 4-bromopyridine hydrochloride. The process involves activation of the pyridine ring via N-oxide formation, followed by cyanation to yield the key intermediate, 4-bromo-2-cyanopyridine. The final, most challenging step is the selective reduction of the nitrile to a primary amine without cleaving the C-Br bond, followed by conversion to the stable hydrochloride salt.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Reduction & Salt Formation A 4-Bromopyridine HCl B 4-Bromopyridine 1-Oxide A->B m-CPBA CH₂Cl₂, TEA C 4-Bromo-2-cyanopyridine B->C TMSCN, TEA CH₃CN, 110°C D (4-Bromopyridin-2-yl)methanamine (Free Base) C->D Reduction (e.g., H₂, Catalyst) E (4-Bromopyridin-2-yl)methanamine HCl (Final Product) D->E HCl in Ether or Dioxane

Caption: Common synthetic route for (4-Bromopyridin-2-yl)methanamine HCl.

Part 1: Troubleshooting the Synthesis of 4-Bromo-2-cyanopyridine

This section addresses the initial steps of converting the starting material into the key nitrile intermediate.

Q1: My initial N-oxidation of 4-bromopyridine gives a low yield (~40-50%). How can I improve this?

A1: A yield in this range is commonly reported and often stems from incomplete reaction or purification losses.[1] The key is careful control of stoichiometry and reaction conditions.

  • Stoichiometry: Ensure you are using at least one full equivalent of the oxidizing agent, typically 3-chloroperoxybenzoic acid (m-CPBA). First, the starting 4-bromopyridine hydrochloride must be neutralized to its free base form using a tertiary amine like triethylamine (TEA). Use a slight excess of TEA (1.05-1.1 equivalents) to ensure complete neutralization without making the solution overly basic, which can promote side reactions.[1]

  • Temperature Control: The reaction is exothermic. Add the m-CPBA in portions to the solution of 4-bromopyridine in a solvent like dichloromethane (DCM) while maintaining the temperature at 0-5 °C with an ice bath. Allowing the temperature to rise can lead to degradation of the product.

  • Workup: The workup is critical. Quench the reaction by washing with a saturated sodium thiosulfate solution to destroy excess peroxide, followed by a wash with saturated sodium bicarbonate to remove 3-chlorobenzoic acid. Multiple extractions are necessary to recover the polar N-oxide product from the aqueous layer.

Q2: The cyanation of 4-bromopyridine 1-oxide is sluggish and gives significant amounts of starting material back. What are the most critical parameters?

A2: This step relies on activating the pyridine ring for nucleophilic aromatic substitution. The N-oxide functionality makes the C2 and C6 positions electron-deficient and thus susceptible to attack by the cyanide nucleophile.[2]

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) is highly effective and generally preferred for this reaction.[1] It is less hazardous than other cyanide sources and the trimethylsilyl group acts as a Lewis acid, further activating the N-oxide.

  • Activation & Solvent: The reaction is typically performed in a polar aprotic solvent like acetonitrile at elevated temperatures (e.g., 110 °C).[1] The presence of a non-nucleophilic base like triethylamine is also crucial.

  • Moisture Control: This reaction is highly sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Water can hydrolyze TMSCN and deactivate the reagents.

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, it may be due to reagent degradation. Ensure you are using fresh, high-quality TMSCN.

Part 2: The Critical Reduction of 4-Bromo-2-cyanopyridine

This is the most frequent source of significant yield loss. The primary challenge is the undesired side reaction of hydrodebromination, where the bromine atom is replaced by a hydrogen atom.

Q3: During the catalytic hydrogenation of 4-bromo-2-cyanopyridine, I'm observing a significant amount of the debrominated byproduct. How can I prevent this?

A3: Hydrodebromination is a well-known side reaction when hydrogenating aryl halides with catalysts like Palladium on Carbon (Pd/C).[3] The C-Br bond is susceptible to hydrogenolysis under these conditions. Suppressing this side reaction is paramount for achieving a high yield.

The primary solution is to modify the reaction conditions to be less aggressive towards the C-Br bond.

  • Catalyst Choice: Palladium is often too active and promotes debromination. Consider using alternative catalysts that are known to be less prone to causing hydrogenolysis. Raney Nickel is a common and effective alternative. Platinum-based catalysts (e.g., PtO₂) can also be used but may require more careful optimization.

  • Acidic Additives: Performing the hydrogenation in an acidic medium can significantly suppress debromination. The protonated pyridine ring is less susceptible to hydrogenolysis. Adding a strong acid like HCl (often as an ethanolic or methanolic solution) is a standard technique. This also has the benefit of producing the desired hydrochloride salt in situ.

  • Temperature and Pressure: Use the mildest conditions possible. Start with low hydrogen pressure (e.g., 50 psi or even balloon pressure) and room temperature. Only increase temperature and pressure if the reaction is too slow. High temperatures and pressures will accelerate the rate of debromination.

The following troubleshooting diagram and table summarize the optimization strategy:

G start Start Reduction of 4-Bromo-2-cyanopyridine check_debr Is debromination observed by LC-MS? start->check_debr incomplete Is the reaction incomplete or slow? check_debr->incomplete NO sol_1 Switch catalyst from Pd/C to Raney Nickel. check_debr->sol_1 YES opt_1 Slightly increase H₂ pressure. incomplete->opt_1 YES success Successful Reduction: Proceed to workup incomplete->success NO yes_debr YES no_debr NO yes_slow YES no_slow NO sol_2 Add 1.1 eq. of HCl (ethanolic solution). sol_1->sol_2 sol_3 Reduce H₂ pressure and temperature. sol_2->sol_3 opt_2 Increase reaction time or catalyst loading. opt_1->opt_2

Caption: Troubleshooting workflow for the nitrile reduction step.

ParameterStandard Condition (High Debromination Risk)Recommended Optimized Condition (Low Debromination Risk)Rationale
Catalyst 10% Pd/CRaney Nickel or 5% Pt/CPd is highly active for hydrogenolysis of C-Br bonds. Ra-Ni is generally less aggressive.
Solvent Methanol / EthanolMethanol / EthanolProtic solvents are standard for this type of reduction.
Additive None or Triethylamine1.1 - 1.5 eq. HCl (ethanolic/methanolic)Protonation of the pyridine nitrogen deactivates the ring towards hydrogenolysis.
H₂ Pressure High (>100 psi)Low (50 psi or balloon)Lower pressure disfavors the undesired side reaction.
Temperature > 40 °CRoom Temperature (20-25 °C)Higher temperatures provide more energy to overcome the activation barrier for debromination.

Q4: Are there non-catalytic methods to reduce the nitrile without affecting the bromine?

A4: Yes, chemical reducing agents can be an excellent alternative if catalytic hydrogenation proves problematic.

  • Borane Complexes: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS) are effective at reducing nitriles to primary amines. These reagents typically do not reduce aryl halides, making them a good choice for this substrate. The reaction is usually performed in THF at room temperature or with gentle heating.

  • Sodium Borohydride with Additives: While sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles, its reactivity can be enhanced with additives. A common system is NaBH₄ in the presence of cobalt(II) chloride (CoCl₂) in methanol. This in-situ generated cobalt boride species is a powerful yet often selective reducing agent.

Part 3: Product Isolation and Purification

Q5: After reduction and workup, my free-base product is an unstable, dark-colored oil. Is this normal?

A5: Yes, this is a common observation. The free-base (4-Bromopyridin-2-yl)methanamine can be unstable and prone to oxidation or self-oligomerization, leading to discoloration.[4] It is highly recommended to convert it to the more stable hydrochloride salt immediately after workup and without attempting to purify the free base by distillation.

Q6: I'm having trouble crystallizing the final hydrochloride salt. It remains a gummy solid or oil. What are the best practices for isolation?

A6: This issue typically points to impurities, most often residual solvent or byproducts from the reaction.

  • Purity of the Free Base: Before salt formation, ensure the free base solution is as clean as possible. After quenching the reduction, extract the product into an organic solvent (like Ethyl Acetate or DCM), wash thoroughly with brine to remove inorganic salts, and dry completely over anhydrous sodium sulfate or magnesium sulfate.

  • Salt Formation Procedure:

    • Filter the dried organic solution containing the free base to remove the drying agent.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether, or 4M HCl in 1,4-dioxane) dropwise with vigorous stirring.

    • The hydrochloride salt should precipitate as a solid. If it oils out, try adding a non-polar co-solvent like heptane or hexane to induce precipitation.

  • Recrystallization: If the initial precipitate is impure, it can be recrystallized. A common solvent system for recrystallizing amine hydrochlorides is a mixture of a polar solvent in which it is soluble at high temperature (like ethanol, methanol, or isopropanol) and a non-polar solvent in which it is insoluble (like diethyl ether or ethyl acetate). Dissolve the crude salt in a minimum amount of hot alcohol and then slowly add the ether until turbidity persists. Allow to cool slowly to obtain pure crystals.

Optimized Experimental Protocol (Hydrogenation Method)

This protocol incorporates the troubleshooting advice for maximizing yield and purity.

Step 1: Reduction of 4-Bromo-2-cyanopyridine

  • To a hydrogenation vessel, add 4-bromo-2-cyanopyridine (1.0 eq) and methanol (10-15 mL per gram of starting material).

  • Add Raney Nickel (approx. 10-20% by weight, washed with methanol) to the solution.

  • Cool the mixture to 0-5 °C and slowly add a 4M solution of HCl in 1,4-dioxane (1.1 eq).

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi.

  • Stir the reaction at room temperature (20-25 °C) and monitor the uptake of hydrogen. The reaction progress can be checked by TLC or LC-MS after 4-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

Step 2: Workup and Salt Isolation

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude solid or oil.

  • Dissolve the crude residue in a minimal amount of hot isopropanol.

  • With stirring, slowly add diethyl ether until the solution becomes cloudy.

  • Allow the solution to cool to room temperature, then place it in a refrigerator (4 °C) for several hours to complete crystallization.

  • Collect the white to off-white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[5]

By implementing these expert-driven strategies and understanding the chemical principles behind them, you can effectively troubleshoot the synthesis of (4-Bromopyridin-2-yl)methanamine hydrochloride, leading to significant improvements in both yield and purity.

References

[6] HETEROCYCLES, Vol. 51, No. 11, 1999. Synthesis of Some 4-Bromopyrimidines and Condensed 4-Bromopyrimidines by One-Pot Reaction. Link [7] ResearchGate. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Link [8] Apollo Scientific. (4-Bromopyridin-2-yl)methanamine. Link [9] ResearchGate. How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Link [5] Parchem. (4-Bromopyridin-2-yl)methanamine hydrochloride. Link [4] Reddit. Help with 4-Bromopyridine HCl. Link [10] Google Patents. US6699993B1 - Process for the preparation of 2-cyanopyridines. Link [2] Synthesis, 2005, No. 6, 993–997. Preparation of Cyanopyridines by Direct Cyanation. Link Sigma-Aldrich. 4-Bromo-2-cyanopyridine. Link [3] ResearchGate. How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?. Link [1] Guidechem. How to prepare and use 4-Bromo-Pyridine-2-Carbonitrile effectively?. Link

Sources

Optimization

Technical Support Center: Purification of (4-Bromopyridin-2-yl)methanamine Hydrochloride

Welcome to the technical support guide for (4-Bromopyridin-2-yl)methanamine hydrochloride (CAS No. 1001414-95-4).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-Bromopyridin-2-yl)methanamine hydrochloride (CAS No. 1001414-95-4). As a pivotal building block in medicinal chemistry and drug development, its purity is critical for the success of downstream applications. This guide is designed for researchers and chemists, providing expert insights, troubleshooting solutions, and detailed protocols to address common challenges encountered during the purification of this compound.

The inherent properties of this molecule—a basic pyridine ring, a primary amine, and its formulation as a hydrochloride salt—present unique purification challenges. This document will navigate these complexities, ensuring you can achieve the desired purity for your research.

Frequently Asked Questions (FAQs)

Q1: Why is my (4-Bromopyridin-2-yl)methanamine hydrochloride salt poorly soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate?

A1: This is expected behavior. As a hydrochloride salt, the molecule is ionic. This high polarity makes it readily soluble in polar protic solvents like water, methanol, or ethanol, but largely insoluble in less polar organic solvents. For reactions or chromatographic purification requiring solubility in organic media, the salt must first be neutralized to its free base form, (4-Bromopyridin-2-yl)methanamine (CAS No. 865156-50-9).[1]

Q2: My starting material is a tan or brownish solid. Is it degraded? How can I address discoloration?

A2: Discoloration often indicates the presence of minor impurities or degradation products, a common issue with pyridine derivatives.[2] While it may not always inhibit a reaction, it is best practice to purify the material. Recrystallization is often sufficient to remove color. For persistent coloration, adding a small amount of activated charcoal to the hot solution during recrystallization can effectively adsorb the colored impurities.[3]

Q3: What are the optimal storage conditions for purified (4-Bromopyridin-2-yl)methanamine hydrochloride?

A3: Pyridine compounds can be hygroscopic, meaning they readily absorb moisture from the air.[2] To maintain purity and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2][4]

Q4: Can I perform silica gel column chromatography directly on the hydrochloride salt?

A4: It is strongly discouraged. The salt's poor solubility in typical chromatographic eluents and its strong, ionic interaction with the acidic silanol groups on the silica surface would result in very poor separation, significant peak tailing, and likely irreversible adsorption to the column.[5] Chromatography should always be performed on the more soluble and less polar free base.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during purification workflows.

Issue Cluster 1: Recrystallization Failures

Symptom: My compound "oils out" of the solution instead of forming solid crystals.

  • Causality: "Oiling out" occurs when the solute is supersaturated at a temperature above its melting point or when impurities are present that act as a eutectic solvent.[6]

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation level slightly.[6]

    • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of an ordered crystal lattice rather than an amorphous oil.

Symptom: No crystals form, even after the solution has cooled completely.

  • Causality: The solution is not sufficiently supersaturated, meaning too much solvent was used initially.[6]

  • Solution (in order of preference):

    • Induce Nucleation: Scratch the inside of the flask with a glass rod at the meniscus to create microscopic imperfections that serve as nucleation sites.[6]

    • Seed Crystals: If available, add a single, tiny crystal of the pure compound to initiate crystallization.[6]

    • Reduce Temperature: Place the flask in an ice bath or refrigerator to further decrease solubility.[6]

    • Concentrate: Gently evaporate a portion of the solvent under reduced pressure and allow the solution to cool again.[6]

Issue Cluster 2: Column Chromatography Challenges (of the Free Base)

Symptom: I observe severe peak tailing during TLC analysis or column chromatography.

  • Causality: The basic nitrogen atoms on the pyridine ring and the primary amine interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes a portion of the molecules to "stick" and elute slowly, resulting in tailing.[5]

  • Solution:

    • Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (typically 0.5-1%), to your eluent. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to pass through unimpeded.[5]

    • Neutralized Silica: Use silica gel that has been pre-treated or "neutralized" with a base.[5]

Symptom: My yield is very low, and I suspect the compound is decomposing on the column.

  • Causality: The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds.[5]

  • Solution:

    • Use a Milder Stationary Phase: Consider using neutral alumina instead of silica gel.[5]

    • Minimize Contact Time: Do not let the compound sit on the column for an extended period. Prepare the column, load the sample, and elute immediately.

    • Gentle Solvent Removal: Use moderate temperatures and reduced pressure when evaporating fractions to prevent thermal degradation.[5]

Troubleshooting Decision Tree for Recrystallization

G start Crude (4-Bromopyridin-2-yl)methanamine HCl dissolve Dissolve in minimal hot solvent start->dissolve cool Cool solution slowly dissolve->cool q1 Does it 'oil out'? cool->q1 q2 Do crystals form? q1->q2 No fix_oil 1. Re-heat to dissolve oil 2. Add more hot solvent 3. Cool even slower q1->fix_oil Yes q3 Is product pure/colorless? q2->q3 Yes induce 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume q2->induce No re_xtal Perform second recrystallization (Consider adding activated charcoal) q3->re_xtal No success Collect Pure Crystals by Filtration q3->success Yes fix_oil->cool induce->cool re_xtal->dissolve

Caption: A troubleshooting decision tree for the recrystallization process.

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for moderately impure material (>90%) where the primary goal is to remove minor impurities and improve crystallinity.

1. Solvent System Screening:

  • Objective: Find a solvent or solvent pair that dissolves the compound when hot but not when cold.
  • Procedure: In separate test tubes, test the solubility of ~20 mg of the crude HCl salt in ~0.5 mL of various polar solvents (e.g., ethanol, methanol, isopropanol, water). Heat the soluble samples and then cool them in an ice bath to observe crystallization. A mixed solvent system, such as ethanol/water, is often effective.[6]

2. Step-by-Step Recrystallization:

  • Place the crude (4-Bromopyridin-2-yl)methanamine hydrochloride into an Erlenmeyer flask.
  • Add the chosen solvent (e.g., 95% ethanol) dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[3]
  • (Optional: Decolorization) If the solution is colored, cool it slightly below the boiling point and add a very small amount of activated charcoal. Swirl and heat for 2-3 minutes.[3]
  • (Optional: Hot Filtration) If charcoal or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
  • Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
  • Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
  • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
  • Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: High-Purity Purification via Chromatography

This multi-step protocol is the method of choice for highly impure samples or when the highest possible purity is required. It involves converting the salt to the free base, purifying by column chromatography, and then re-forming the pure salt.

Workflow for High-Purity Purification

G cluster_A Step A: Free-Basing cluster_B Step B: Column Chromatography cluster_C Step C: Salt Re-formation start Crude HCl Salt in Water/DCM basify Add aq. NaOH or NaHCO₃ Adjust to pH > 10 start->basify extract Extract with Organic Solvent (e.g., DCM, EtOAc) basify->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry free_base Crude Free Base (Oil/Solid) dry->free_base load Load Free Base onto Silica Gel Column free_base->load elute Elute with Hexane/EtOAc + 1% Et₃N load->elute collect Collect & Combine Pure Fractions (TLC) elute->collect concentrate_B Concentrate pure fractions collect->concentrate_B pure_base Pure Free Base concentrate_B->pure_base dissolve Dissolve Pure Free Base in Anhydrous Solvent (e.g., Ether, MeOH) pure_base->dissolve add_hcl Add HCl solution dropwise (e.g., 2M HCl in Ether) dissolve->add_hcl precipitate Precipitate forms add_hcl->precipitate filter_dry Filter, wash with cold solvent, and dry under vacuum precipitate->filter_dry final_product Pure (4-Bromopyridin-2-yl)methanamine HCl filter_dry->final_product

Caption: The complete workflow for high-purity purification.

Step-by-Step Methodology:

A. Conversion to Free Base:

  • Dissolve the crude HCl salt in a minimal amount of water.

  • Add an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Cool the biphasic mixture in an ice bath and slowly add a saturated aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide) with vigorous stirring until the aqueous layer is basic (pH > 10).

  • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

B. Silica Gel Column Chromatography:

  • Prepare a silica gel column equilibrated with the starting eluent (e.g., 20% ethyl acetate in hexanes + 1% triethylamine).

  • Dissolve the crude free base in a minimum amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the dried silica onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (always containing 1% triethylamine).

  • Monitor the fractions by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

C. Re-formation of the Hydrochloride Salt:

  • Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, methanol, or ethyl acetate).

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl (e.g., 2.0 M HCl in diethyl ether or a calculated amount of concentrated HCl) dropwise with stirring.

  • The pure hydrochloride salt will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry thoroughly under high vacuum.

Data Summary Tables

Table 1: Recommended Solvent Systems for Purification

Purification Method Solvent/System Rationale & Use Case
Recrystallization Ethanol / Water Good for creating a wide polarity range. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol.[6]
Isopropanol A single solvent that often provides the necessary solubility difference between hot and cold for polar salts.
Column Chromatography Ethyl Acetate / Hexanes + 1% Et₃N Standard mobile phase for moderately polar compounds. The triethylamine is critical to prevent peak tailing.[5]

| | Dichloromethane / Methanol + 1% Et₃N | Used for more polar compounds that do not elute with Ethyl Acetate/Hexanes. Start with a low percentage of methanol and increase gradually. |

Table 2: Analytical Parameters for Purity Assessment

Analytical Technique Parameter Expected Result for Pure Compound
¹H NMR Spectrum Clean, sharp peaks corresponding to the structure with correct integration. Absence of solvent or impurity peaks.
LC-MS Purity Single major peak at the expected retention time with the correct mass-to-charge ratio (m/z). Purity typically >98%.

| Melting Point | Range | A sharp melting point range. Broad ranges often indicate impurities. |

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2014).
  • Apollo Scientific. (4-Bromopyridin-2-yl)methanamine.
  • Reddit. (2024). Help with 4-Bromopyridine HCl.
  • Ark Pharma Scientific Limited. (4-Bromopyridin-2-yl)methanamine hydrochloride.
  • BenchChem. (2025). Technical Support Center: High-Purity Recrystallization of 4-Bromopyridine-2,6-dicarbohydrazide.
  • MIT Digital Lab Techniques Manual. (2010).
  • ChemicalBook. (4-Bromopyridin-2-yl)methanamine(865156-50-9) 1H NMR spectrum.
  • AcrosPharmatech. (6-Bromopyridin-2-yl)methanamine hydrochloride.

Sources

Troubleshooting

common side products in the synthesis of substituted pyridines

Welcome to the Technical Support Center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during pyridine synthesis. Drawing from established chemical principles and field-proven insights, this resource aims to help you navigate the complexities of pyridine synthesis and optimize your experimental outcomes.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, agrochemicals, and materials science. Its synthesis, while conceptually straightforward, is often plagued by the formation of side products that can complicate purification and significantly reduce yields. This guide provides a structured approach to understanding and mitigating these common issues, focusing on the causality behind experimental choices to ensure method robustness.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered in common pyridine syntheses in a question-and-answer format.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction used to produce dihydropyridines, which are then oxidized to pyridines.[1][2]

Question 1: My Hantzsch synthesis is resulting in a low yield of the desired pyridine. What are the likely causes and how can I improve it?

Answer: Low yields in the Hantzsch synthesis are a common problem and can often be attributed to several factors:

  • Incomplete Oxidation: The primary product of the Hantzsch reaction is a 1,4-dihydropyridine, which requires an oxidation step to form the aromatic pyridine ring.[1][2] Incomplete oxidation is a frequent cause of low yields.[3]

    • Troubleshooting:

      • Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Common oxidants include nitric acid, potassium ferrocyanide, CrO₃, and KMnO₄.[3]

      • For milder conditions, consider using iodine in refluxing methanol.[3] However, be aware that harsh oxidants can sometimes lead to the formation of side products.[4]

      • Monitor the reaction progress using TLC or LC-MS to confirm the complete conversion of the dihydropyridine intermediate.[3]

  • Suboptimal Reaction Conditions: Traditional methods often involve refluxing in ethanol, which can be inefficient and lead to long reaction times.[3]

    • Troubleshooting:

      • Explore alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been shown to dramatically increase yields to over 90%.[3]

      • Employing solvent-free conditions with catalysts like γ-Al2O3 nanoparticles at 90°C can also result in high yields (up to 95%) and shorter reaction times.[3]

  • Formation of Side Products: The formation of byproducts can consume starting materials, thus lowering the yield of the desired pyridine.[3]

    • Troubleshooting:

      • The order of reagent addition is critical, especially in unsymmetrical Hantzsch reactions. Incorrect addition can lead to undesired intermediates like tricyclic pyrans.[3]

      • It is often advantageous to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[3]

Bohlmann-Rahtz Pyridine Synthesis

This synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine.[5][6]

Question 2: I am observing unexpected byproducts in my Bohlmann-Rahtz synthesis. What could be the issue?

Answer: The Bohlmann-Rahtz synthesis is versatile but can be hampered by the high temperatures required for the cyclodehydration step, which can lead to side reactions.[5]

  • High-Temperature Side Reactions: The heat-induced E/Z isomerization and subsequent cyclodehydration are critical steps.[5][6] However, high temperatures can promote undesired pathways.

    • Troubleshooting:

      • The use of acid catalysis can significantly lower the temperature required for cyclodehydration.[5] Acetic acid, Amberlyst-15 ion-exchange resin, zinc bromide (II), or ytterbium triflate (III) have been shown to be effective catalysts.[7]

      • For enamines that are difficult to synthesize or handle, they can be generated in situ by including ammonium acetate in the reaction mixture.[7]

Kröhnke Pyridine Synthesis

This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonia source to generate highly functionalized pyridines.[8][9]

Question 3: My Kröhnke synthesis is not proceeding as expected, and I'm getting a mixture of products. What should I investigate?

Answer: The Kröhnke synthesis is generally high-yielding, but issues can arise from the stability of intermediates and the reaction conditions.

  • Intermediate Stability: The reaction proceeds through a 1,5-dicarbonyl intermediate that is typically not isolated.[8]

    • Troubleshooting:

      • Ensure that the Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl compound is efficient. The choice of base to form the ylide can be critical. Ammonium acetate is commonly used and also serves as the ammonia source for the subsequent cyclization.[10]

  • Reaction Conditions: While the reaction is often performed under mild conditions, the specific substrates may require optimization.

    • Troubleshooting:

      • For some substrates, a one-pot method where the aryl aldehyde is reacted with two equivalents of a 2-acetylpyridine in the presence of an ammonia source can be a cleaner and more efficient alternative.[8]

Chichibabin Amination Reaction

The Chichibabin reaction is a method for producing 2-aminopyridine derivatives by reacting pyridine with sodium amide.[11]

Question 4: My Chichibabin reaction is producing a significant amount of a dimeric byproduct. How can I favor the desired amination?

Answer: Dimerization is a known side reaction in the Chichibabin amination.[11]

  • Dimerization: This side reaction can become dominant under certain conditions. For example, when 4-tert-butylpyridine is heated in xylene with sodium amide, the dimer can be the major product.[11]

    • Troubleshooting:

      • The reaction conditions, including solvent and temperature, play a crucial role. The direct amination of pyridine with sodium amide is often carried out in liquid ammonia or an aprotic solvent like xylene.[11]

      • The basicity of the reaction medium is a key factor. The ideal pKa range for the substrate is 5-8.[11] The reaction proceeds faster under more basic conditions, but only up to a point, as excessive electron density on the α-carbon can decrease its electrophilicity.[11]

  • Regioisomer Formation: While the 2-position is the primary site of amination, the formation of 4-isomers can occur, particularly with electron-withdrawing substituents on the pyridine ring.[12]

    • Troubleshooting:

      • Careful control of reaction conditions and the use of modern variants of the reaction, such as those employing NaH-iodide composites for room-temperature amination, can enhance selectivity.[12]

Part 2: Common Side Products and Mitigation Strategies

This section provides a summary of common side products and general strategies to minimize their formation.

Side ProductCommon CauseMitigation Strategy
Incomplete Oxidation Products (e.g., Dihydropyridines) Insufficient or ineffective oxidizing agent in Hantzsch synthesis.[3]Use a more potent oxidizing agent (e.g., HNO₃, KMnO₄) or milder, more efficient methods (e.g., iodine in methanol).[1][3] Monitor reaction completion by TLC/LC-MS.
Regioisomers Lack of regioselectivity in nucleophilic additions or functionalization.[13][14]Utilize directing groups on the pyridine ring.[14] Optimize reaction conditions (e.g., choice of nucleophile, acylating agent) based on the Hard/Soft Acid/Base (HSAB) principle.[13]
Dimerization Products Side reaction in Chichibabin amination, especially with certain substrates and conditions.[11]Optimize solvent, temperature, and basicity. Consider using liquid ammonia as a solvent.[11]
Over-alkylation/Over-amination Reaction of the product with the alkylating/aminating agent.Use a stoichiometric amount of the reagent. For alkylation, consider using a blocking group to control regioselectivity.[15]
Polymerization/Tar Formation Harsh reaction conditions (e.g., high temperatures, strong acids/bases).Employ milder reaction conditions. Use catalysts to lower activation energy and reaction temperature.[5][7]
Self-Condensation Products Side reaction in syntheses involving carbonyl compounds, such as the Guareschi-Thorpe condensation.[16]Carefully control reaction temperature and stoichiometry of reactants.

Part 3: Experimental Protocols & Visualizations

General Protocol for a Catalyzed Hantzsch-Type Synthesis

This protocol is an example of an optimized procedure to improve yields and reduce side products.

  • Reaction Setup: In a suitable reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).

  • Catalyst and Solvent: Add the catalyst (e.g., Amberlyst-15) and a suitable solvent (e.g., chloroform or toluene).[3]

  • Reaction: Stir the mixture at the optimized temperature (e.g., 50°C).[3]

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-6 hours).[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, remove it by filtration and wash it with a small amount of the solvent.[3]

    • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[3][4]

Visualizing Reaction Pathways

The following diagrams illustrate the general logic of troubleshooting common issues in pyridine synthesis.

G cluster_0 Troubleshooting Low Yield in Hantzsch Synthesis Low Yield Low Yield Incomplete Oxidation Incomplete Oxidation Low Yield->Incomplete Oxidation Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Side Products Side Products Low Yield->Side Products Optimize Oxidant Optimize Oxidant Incomplete Oxidation->Optimize Oxidant Solution Use Catalyst Use Catalyst Suboptimal Conditions->Use Catalyst Solution Control Reagent Addition Control Reagent Addition Side Products->Control Reagent Addition Solution

Caption: Troubleshooting logic for low yields in Hantzsch synthesis.

G cluster_1 Mitigating Side Product Formation Side Product Observed Side Product Observed Regioisomers Regioisomers Side Product Observed->Regioisomers Dimers Dimers Side Product Observed->Dimers Polymers/Tar Polymers/Tar Side Product Observed->Polymers/Tar Use Directing Groups Use Directing Groups Regioisomers->Use Directing Groups Strategy Optimize Basicity/Solvent Optimize Basicity/Solvent Dimers->Optimize Basicity/Solvent Strategy Employ Milder Conditions Employ Milder Conditions Polymers/Tar->Employ Milder Conditions Strategy

Caption: General strategies for mitigating common side products.

References

  • Chichibabin reaction - Wikipedia. Available at: [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. Available at: [Link]

  • Chichibabin reaction - Grokipedia. Available at: [Link]

  • Pyridine Synthesis: Cliff Notes - Baran Lab. Available at: [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes - RSC Publishing. Available at: [Link]

  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - NIH. Available at: [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines - ACS Publications. Available at: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Kröhnke pyridine synthesis - Wikipedia. Available at: [Link]

  • Bohlmann–Rahtz pyridine synthesis - Wikipedia. Available at: [Link]

  • Kröhnke Pyridine Synthesis. Available at: [Link]

  • Hantzsch pyridine synthesis - Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Suzuki Coupling Reactions with Bromopyridines

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are na...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The inherent electronic properties of the pyridine ring, particularly the coordinating ability of the nitrogen atom, can present unique challenges not typically encountered with standard aryl bromides.[1][2]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common experimental hurdles. Our approach is rooted in explaining the "why" behind experimental choices, empowering you to make informed decisions to optimize your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.

Issue 1: Low to No Product Yield

Question: My Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid is resulting in a low or non-existent yield. What are the likely causes and how can I improve it?

Answer: Low conversion is a frequent challenge in Suzuki couplings with bromopyridines and can stem from several factors, primarily related to catalyst deactivation and suboptimal reaction parameters.[1][2]

Causality and Strategic Solutions:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2] This is particularly problematic with unprotected aminopyridines.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos can sterically shield the palladium center, preventing coordination with the pyridine nitrogen and promoting the desired oxidative addition.[1]

  • Inefficient Oxidative Addition: While the C-Br bond on an electron-deficient pyridine ring should be susceptible to oxidative addition, other factors can impede this crucial step.[1]

    • Solution: Ensure your palladium source is in the active Pd(0) state. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial.[3] Alternatively, ensure efficient in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂).

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for a successful reaction.[1]

    • Solution: A systematic screen of these parameters is often necessary. A good starting point for solvent systems is a mixture of an organic solvent and water (e.g., 4:1 or 5:1 dioxane/water or THF/water), which aids in dissolving the inorganic base.[4] For the base, stronger bases like K₃PO₄ are often effective for less reactive substrates.[2]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Start: Low Yield check_reagents Check Reagent Quality (Bromopyridine, Boronic Acid, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok eval_catalyst Evaluate Catalyst System (Precursor & Ligand) catalyst_ok Catalyst/Ligand Effective? eval_catalyst->catalyst_ok assess_conditions Assess Reaction Conditions (Solvent, Temperature, Time) conditions_ok Conditions Optimized? assess_conditions->conditions_ok verify_inert Verify Inert Atmosphere (Degassing Technique) atmosphere_ok Inert Atmosphere Maintained? verify_inert->atmosphere_ok analyze_side_reactions Analyze for Side Reactions (Debromination, Homocoupling) end_success Success: Improved Yield analyze_side_reactions->end_success reagents_ok->start No, Replace Reagents reagents_ok->eval_catalyst Yes catalyst_ok->eval_catalyst No, Screen Ligands/Catalysts catalyst_ok->assess_conditions Yes conditions_ok->assess_conditions No, Screen Solvents/Bases/Temp. conditions_ok->verify_inert Yes atmosphere_ok->verify_inert No, Improve Degassing atmosphere_ok->analyze_side_reactions Yes

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Issue 2: Significant Byproduct Formation

Question: I am observing significant byproducts, such as homocoupling of my boronic acid and/or debromination of my bromopyridine. How can I minimize these side reactions?

Answer: The formation of byproducts is a common issue that can complicate purification and reduce the yield of your desired product. Understanding the mechanisms behind these side reactions is key to mitigating them.

Causality and Strategic Solutions:

  • Homocoupling of Boronic Acid: This side reaction, which forms a biaryl product from two molecules of the boronic acid, is often promoted by the presence of oxygen in the reaction mixture.[2]

    • Solution: Rigorous degassing of all solvents and the reaction vessel is crucial.[2][3] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[2] Maintaining a positive pressure of inert gas throughout the reaction is also essential.[2]

  • Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom and is particularly prevalent with aqueous bases.[2] Heteroaryl boronic acids are especially susceptible to this side reaction.

    • Solution:

      • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than their corresponding boronic acids.[2][5]

      • Anhydrous Conditions: If feasible for your specific reaction, eliminating water can suppress protodeboronation.[5]

      • Weaker Base: A milder base may slow the rate of this side reaction.[5]

  • Dehalogenation (Protodebromination): This is the replacement of the bromine atom on your pyridine with a hydrogen atom.[4] It can be caused by trace palladium hydride species.[3]

    • Solution:

      • Optimize Reaction Rate: Solvents that promote a faster cross-coupling reaction can often minimize protodebromination by outcompeting this side reaction.[4]

      • Screen Bases and Solvents: A careful selection of the base and solvent system can help mitigate this issue.[3]

      • Avoid Hydride Sources: Ensure that your solvents are not a source of hydrides.[5]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for Suzuki coupling with bromopyridines?

A1: There is no single "best" combination as the optimal choice depends on the specific substrates. However, for challenging substrates like bromopyridines, systems with bulky, electron-rich phosphine ligands are generally preferred to overcome catalyst inhibition by the pyridine nitrogen.[1][2]

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos, XPhos, RuPhos2-4 (ligand), 1-2 (Pd)Highly effective for heteroaryl halides, promoting oxidative addition and stabilizing the catalyst.[1]
Pd₂(dba)₃P(t-Bu)₃3 (ligand), 1.5 (Pd)A robust system for many Suzuki couplings.
Pd(PPh₃)₄None2-5A standard, air-sensitive Pd(0) catalyst. Can be effective for less challenging substrates.[3][6]
PdCl₂(dppf)None3-5Often used for a wide range of Suzuki couplings, though may require optimization for pyridines.[3][7]

Q2: What is the role of the base in the Suzuki coupling, and which one should I choose?

A2: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[8] The choice of base can significantly impact the reaction outcome.

BaseEquivalentsCommon Solvent(s)Strength/Notes
K₃PO₄2-3THF/H₂O, DioxaneA strong base, often very effective for less reactive substrates.[2][6]
K₂CO₃2-3Dioxane/H₂O, Toluene/H₂OA common, moderately strong base suitable for many applications.[3][9]
Cs₂CO₃2-3DioxaneOften provides higher yields but is more expensive.[2]
Na₂CO₃2-3DMF, Toluene/H₂OA versatile and cost-effective base.[2][10]

Q3: How do I properly set up a Suzuki coupling reaction to ensure an inert atmosphere?

A3: The Pd(0) catalyst is oxygen-sensitive, so maintaining an inert atmosphere is critical to prevent catalyst deactivation and minimize side reactions like homocoupling.[2][4]

Experimental Protocol: General Procedure for Suzuki Coupling of Bromopyridines

suzuki_protocol setup 1. Reaction Setup: To a flame-dried Schlenk flask, add bromopyridine (1.0 eq.), boronic acid/ester (1.2-1.5 eq.), and base (2.0-3.0 eq.). inert 2. Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon or Nitrogen (repeat 3x). setup->inert solvent 3. Solvent Addition: Add degassed solvent(s) via syringe. inert->solvent catalyst 4. Catalyst Addition: Add the palladium catalyst and ligand under a positive flow of inert gas. solvent->catalyst reaction 5. Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring. catalyst->reaction monitor 6. Monitoring: Monitor progress via TLC, GC-MS, or LC-MS. reaction->monitor workup 7. Workup: Cool to room temperature, dilute with an organic solvent, and wash with water or brine. monitor->workup purify 8. Purification: Dry the organic layer, concentrate, and purify the crude product (e.g., column chromatography). workup->purify

Sources

Troubleshooting

stability and storage conditions for (4-Bromopyridin-2-yl)methanamine hydrochloride

An Application Scientist's Guide to (4-Bromopyridin-2-yl)methanamine hydrochloride: Stability and Storage Welcome to the Technical Support Center for (4-Bromopyridin-2-yl)methanamine hydrochloride (CAS No. 1001414-95-4 /...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to (4-Bromopyridin-2-yl)methanamine hydrochloride: Stability and Storage

Welcome to the Technical Support Center for (4-Bromopyridin-2-yl)methanamine hydrochloride (CAS No. 1001414-95-4 / 1779128-18-5). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying chemical principles to ensure the stability and integrity of your compound, leading to more reproducible and successful experimental outcomes.

This document moves beyond standard safety data sheets to address the practical challenges and questions that arise in a laboratory setting. We will explore the nuances of storage, handling, and troubleshooting common issues encountered with this and related aminopyridine hydrochlorides.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of (4-Bromopyridin-2-yl)methanamine hydrochloride.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For maximal stability, the compound should be stored in a refrigerator, under an inert atmosphere (argon or nitrogen), and protected from light. It is critical to ensure the container is tightly sealed to prevent moisture ingress.[1]

Q2: Is (4-Bromopyridin-2-yl)methanamine hydrochloride sensitive to air and moisture?

A2: Yes. Like many amine hydrochloride salts, this compound is expected to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Exposure to air can also lead to gradual oxidation over time, often indicated by a change in color. Therefore, minimizing atmospheric exposure is crucial.

Q3: How should I properly handle the compound upon receiving it and before use?

A3: Always handle the compound in a well-ventilated area or a chemical fume hood.[3][4] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Because the compound is a powder, care should be taken to avoid generating dust, which can be harmful if inhaled.[1][3]

Q4: What are the primary signs of compound degradation?

A4: The most common visual indicator of degradation is a change in physical appearance, such as discoloration (e.g., from off-white to yellow or brown) or clumping of the solid due to moisture absorption. Analytically, degradation may appear as new, unexpected peaks in LC-MS or NMR spectra.

Q5: What classes of chemicals are incompatible with this reagent?

A5: This compound should not be stored or mixed with strong oxidizing agents, strong bases, strong acids, acid chlorides, or acid anhydrides.[2][5][6] Strong bases will deprotonate the hydrochloride salt, generating the free amine which may have different stability and reactivity profiles.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you might encounter.

Problem 1: My analytical data (NMR, LC-MS) is inconsistent, even for samples from the same bottle. What could be the cause?

  • Root Cause Analysis: The most likely culprit is moisture absorption. (4-Bromopyridin-2-yl)methanamine hydrochloride is hygroscopic.[2] When the compound absorbs water, the total mass weighed is no longer purely the active compound, leading to errors in concentration. In ¹H NMR, absorbed water can cause a broad peak and may exchange with the amine protons, leading to peak broadening or shifts.

  • Preventative Workflow:

    Start Compound in Refrigerator Equilibrate Equilibrate container to Room Temp (in desiccator) Start->Equilibrate Prevents condensation Weigh Weigh quickly in fume hood Equilibrate->Weigh Minimizes moisture uptake Store Reseal tightly, purge with N2/Ar Weigh->Store Back Return to Refrigerator Store->Back

    Caption: Workflow for handling a hygroscopic compound.

  • Corrective Action: Before weighing, place a small amount of the compound in a vacuum desiccator for several hours to remove absorbed water. Handle the dried compound quickly and in a low-humidity environment if possible.

Problem 2: My reaction is giving low yields and producing a complex mixture of byproducts.

  • Root Cause Analysis: This often points to a chemical incompatibility or compound degradation under the reaction conditions. For instance, using a strong base like sodium hydroxide could not only neutralize the HCl salt but also potentially promote side reactions on the bromopyridine ring, especially at elevated temperatures. The compound is also incompatible with strong oxidizing agents.[5][6]

  • Troubleshooting Steps:

    • Review Reagents: Cross-reference all reagents and solvents against the incompatibility list provided in the table below.

    • Control the Atmosphere: If the reaction is run at elevated temperatures or for an extended period, ensure it is conducted under an inert atmosphere (N₂ or Ar) to prevent oxidation.

    • Analyze Starting Material: Before starting the reaction, run a quality control check (e.g., ¹H NMR or LC-MS) on your (4-Bromopyridin-2-yl)methanamine hydrochloride to ensure it has not degraded during storage.

    Table 1: Chemical Incompatibility Profile

Incompatible ClassExamplesRationale for Incompatibility
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan lead to uncontrolled oxidation of the amine or pyridine ring, potentially causing violent reactions.[5]
Strong Bases NaOH, KOH, t-BuOKDeprotonates the hydrochloride salt to the free base, which may have lower stability and a different reactivity profile.[2]
Strong Acids / Anhydrides H₂SO₄, Acetic AnhydrideCan cause unwanted side reactions or degradation.[6]

Problem 3: The solid, which was originally off-white, has turned noticeably yellow.

  • Root Cause Analysis: This color change is a classic sign of oxidative degradation, likely caused by prolonged exposure to air (oxygen) and potentially accelerated by light. While the compound is stable under recommended conditions, slow decomposition can occur with improper storage.[3][5]

  • Potential Degradation Pathway:

    Compound (4-Bromopyridin-2-yl)methanamine HCl (Stable Form) Degraded Oxidized Impurities (Colored Byproducts) Compound->Degraded Degradation Stressors O2 (Air) Light Moisture Stressors->Degraded

    Caption: Factors leading to compound degradation.

  • Solution: While the yellowed material may still be usable for some applications, its purity is compromised. It is highly recommended to use a fresh, un-degraded lot for sensitive applications. To prevent this, always store the compound in an amber vial inside a sealed container that has been purged with an inert gas.

Section 3: Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol ensures the long-term stability and integrity of the compound.

StepActionRationale
1Receiving Upon receipt, inspect the container seal for integrity. Immediately place the compound in a refrigerator (+2 to +8 °C).[1]
2Preparation for Use Transfer the sealed container to a desiccator and allow it to warm to ambient temperature for at least 30-60 minutes.
3Dispensing In a fume hood, briefly open the container and quickly weigh the desired amount of solid into a separate, tared vessel.
4Resealing Before resealing the main container, flush the headspace with a gentle stream of inert gas (N₂ or Ar).
5Returning to Storage Tightly close the container, wrap the cap with paraffin film for an extra seal, and promptly return it to the refrigerator.

Protocol 2: Preparation of Stock Solutions

  • Solvent Selection: Use only anhydrous, high-purity solvents. Protic solvents like methanol or water are acceptable if the solution is to be used immediately, but for storage, aprotic solvents like DMSO or DMF are generally preferred.

  • Procedure:

    • Dry the required glassware (e.g., volumetric flask) in an oven and cool under a stream of inert gas or in a desiccator.

    • Add the weighed (4-Bromopyridin-2-yl)methanamine hydrochloride to the flask.

    • Using a syringe, add the desired volume of anhydrous solvent.

    • If necessary, gently warm or sonicate the solution to ensure complete dissolution.

    • Store the solution in a tightly sealed vial with a PTFE-lined cap, under an inert atmosphere, and in a freezer (-20 °C) for short to medium-term storage. Protect from light.

References

Optimization

Technical Support Center: Troubleshooting Crystallization of Pyridine Hydrochloride Salts

Welcome to the technical support center for the crystallization of pyridine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of pyridine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the crystallization of these important compounds. Pyridine hydrochloride salts are common in pharmaceutical development, and achieving a crystalline solid with the desired purity, yield, and physical properties is a critical step.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may face in the laboratory.

Section 1: Troubleshooting Guide - A Symptom-Based Approach

This section is structured to help you diagnose and solve common problems encountered during the crystallization of pyridine hydrochloride salts.

Issue 1: Oiling Out or Formation of a Liquid Phase Instead of Crystals

You observe the formation of a viscous liquid, oil, or a separate liquid phase instead of solid crystals upon cooling or addition of an antisolvent.

This phenomenon, known as "oiling out" or liquid-liquid phase separation, is a common challenge in the crystallization of small molecule compounds.[3][4] It occurs when the solute separates from the solution as a supersaturated liquid phase rather than a crystalline solid.[4][5]

Root Causes and Solutions:
  • High Supersaturation: Rapid cooling or the fast addition of an antisolvent can create a level of supersaturation that is too high, kinetically favoring the formation of an oil over the more ordered crystal lattice.[4][5]

    • Solution: Slow down the rate of cooling or the addition of the antisolvent. A more gradual approach allows the molecules sufficient time to orient themselves into a crystal lattice.[4][6] Consider a programmed cooling ramp or a dropwise addition of the antisolvent with vigorous stirring.

  • Solvent System: The chosen solvent or solvent/antisolvent system may not be optimal. Oiling out can occur when the boiling point of the solvent is higher than the melting point of the compound.[7]

    • Solution: Experiment with different solvent systems. A good starting point is to use a solvent in which the pyridine hydrochloride salt has moderate solubility at elevated temperatures and low solubility at room temperature or below. For pyridine hydrochloride, polar solvents like ethanol or water are often good choices for dissolution, while less polar solvents like diethyl ether or ethyl acetate can be effective antisolvents.[8][9]

  • Impurities: The presence of impurities can disrupt the crystallization process and promote oiling out.[7][10][11] Impurities can interfere with the formation of the crystal lattice by adsorbing to the crystal surface or by altering the solubility of the main compound.[10][11]

    • Solution: Ensure the starting material is of high purity. If impurities are suspected, consider a pre-purification step such as column chromatography or treatment with activated carbon to remove colored impurities.[12]

  • Temperature: The temperature at which crystallization is initiated can be critical.

    • Solution: Try initiating crystallization at a slightly higher temperature. This can sometimes be achieved by adding a seed crystal to the supersaturated solution at a temperature where it is just on the verge of becoming saturated.

Experimental Protocol: Overcoming Oiling Out with a Modified Antisolvent Addition
  • Dissolve the pyridine hydrochloride salt in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature.

  • Cool the solution slowly to a temperature just above the point where oiling out was previously observed.

  • Begin the slow, dropwise addition of a pre-cooled antisolvent (e.g., diethyl ether) with vigorous stirring.

  • If oiling persists, slightly increase the temperature of the solution and continue the slow addition of the antisolvent.

  • Once turbidity (cloudiness) is observed, indicating the onset of nucleation, stop the addition of the antisolvent and allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., 0-5 °C) to maximize yield.[12]

Issue 2: No Crystals Form Upon Cooling

The solution remains clear even after prolonged cooling, and no solid precipitates.

This is a common and often frustrating issue, typically indicating that the solution is not sufficiently supersaturated.[13]

Root Causes and Solutions:
  • Insufficient Concentration: The concentration of the pyridine hydrochloride salt in the solution may be too low to achieve supersaturation upon cooling.

    • Solution: Reduce the volume of the solvent by evaporation. Gently heating the solution or placing it under a stream of inert gas can help to remove excess solvent and increase the concentration.[13] Be cautious not to evaporate too much solvent too quickly, as this can lead to rapid crystallization and impurity entrapment.[6]

  • High Solubility at Low Temperatures: The chosen solvent may be too good at dissolving the salt, even at lower temperatures.

    • Solution: Introduce an antisolvent. An antisolvent is a solvent in which the compound is poorly soluble.[14][15] Adding an antisolvent to the solution will decrease the overall solubility of the pyridine hydrochloride salt and induce crystallization.[14] Common antisolvents for polar salts include ethers, esters, and hydrocarbons.

  • Lack of Nucleation Sites: Crystal formation requires nucleation, the initial formation of a small, stable crystalline entity. Sometimes, a supersaturated solution can be stable for a long time if there are no nucleation sites.

    • Solution 1: Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites.[13]

    • Solution 2: Seeding: If you have a few crystals of the pure compound, add one or two to the cooled solution. These "seed crystals" will act as templates for further crystal growth.[13]

Issue 3: Poor Crystal Quality (e.g., small needles, amorphous powder)

The resulting solid is not well-defined, crystalline material, but rather a fine powder, small needles, or an amorphous solid.

The morphology and size of the crystals are important for downstream processing, such as filtration and drying, and can also impact the drug's bioavailability.[16]

Root Causes and Solutions:
  • Rapid Crystallization: If crystallization occurs too quickly, the molecules do not have enough time to arrange themselves into a well-ordered crystal lattice, leading to the formation of small or poorly formed crystals.[6]

    • Solution: Slow down the crystallization process. This can be achieved by using a more dilute solution, cooling the solution more slowly, or using a solvent system where the solubility changes more gradually with temperature.

  • Agitation: The rate and type of stirring can influence crystal size and morphology.

    • Solution: Optimize the stirring rate. In some cases, gentle agitation is sufficient to keep the solution homogeneous without causing excessive secondary nucleation (the formation of new crystals from existing ones), which can lead to a smaller particle size. In other cases, a period of no stirring after nucleation can promote the growth of larger crystals.

  • Impurities: As mentioned previously, impurities can inhibit crystal growth on certain faces, leading to changes in crystal habit (the external shape of the crystal).[10][11][17]

    • Solution: Ensure the purity of your material. Structurally related impurities are particularly known to affect polymorphic outcomes and crystal morphology.[10]

Troubleshooting Workflow Diagram

TroubleshootingCrystallization start Crystallization Attempt oiling_out Oiling Out Occurs? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No slow_cooling Slow Cooling/Antisolvent Addition oiling_out->slow_cooling Yes poor_quality Poor Crystal Quality? no_crystals->poor_quality No concentrate Concentrate Solution no_crystals->concentrate Yes success Successful Crystallization poor_quality->success No slow_crystallization Slow Down Crystallization poor_quality->slow_crystallization Yes change_solvent Change Solvent System slow_cooling->change_solvent purify_material Purify Starting Material change_solvent->purify_material seed_crystal Add Seed Crystal at Higher Temp purify_material->seed_crystal seed_crystal->start add_antisolvent Add Antisolvent concentrate->add_antisolvent induce_nucleation Induce Nucleation (Scratch/Seed) add_antisolvent->induce_nucleation induce_nucleation->start optimize_stirring Optimize Stirring slow_crystallization->optimize_stirring purify_material2 Purify Starting Material optimize_stirring->purify_material2 purify_material2->start

Caption: Troubleshooting workflow for pyridine hydrochloride salt crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of pyridine hydrochloride to consider for crystallization?

Pyridine hydrochloride is a white to tan crystalline powder that is highly soluble in water (85 g/100 mL) and also soluble in polar organic solvents like ethanol.[1][18][19][20] It is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its handling and crystallization behavior.[1][8][19] Its melting point is in the range of 143-147 °C.[8][18][20] Understanding these properties is crucial for selecting appropriate solvents and handling conditions.

Q2: How do I choose the right solvent for crystallizing my pyridine hydrochloride salt?

The ideal solvent should exhibit a steep solubility curve, meaning the salt is highly soluble at high temperatures and poorly soluble at low temperatures. A general rule of thumb is "like dissolves like," so polar solvents are a good starting point for the polar pyridine hydrochloride salt.[13]

Solvent ClassSuitability for Pyridine HClRationale
Alcohols (e.g., Ethanol, Methanol) Good (as primary solvent)Pyridine hydrochloride is soluble in these polar protic solvents, especially when heated.[18][20]
Water Good (as primary solvent)High solubility, but can be problematic if an anhydrous form is desired.[18][21]
Ketones (e.g., Acetone) Moderate (can be antisolvent)Lower polarity than alcohols, may be used as an antisolvent.
Esters (e.g., Ethyl Acetate) Good (as antisolvent)Often used as an antisolvent to precipitate the salt from a more polar solvent.[8]
Ethers (e.g., Diethyl Ether) Good (as antisolvent)A common choice for precipitating hydrochloride salts from solution.[9][21]
Hydrocarbons (e.g., Hexane, Toluene) Poor (as primary solvent), Good (as antisolvent)Pyridine hydrochloride has very low solubility in these nonpolar solvents.

Experimental Protocol: Solvent Screening

  • Place a small amount (e.g., 10-20 mg) of your pyridine hydrochloride salt into several small test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.

  • Observe the solubility at room temperature.

  • For solvents in which the salt is poorly soluble at room temperature, heat the test tube gently to see if the solid dissolves.

  • Allow the heated solutions to cool to room temperature and then in an ice bath to observe for crystal formation.

  • For solvents in which the salt is soluble at room temperature, try adding an antisolvent dropwise to see if precipitation occurs.

Q3: Can impurities from the synthesis affect my crystallization?

Absolutely. Even small amounts of impurities can have a significant impact on the crystallization process.[10][11][16] Structurally similar impurities can be incorporated into the crystal lattice, forming solid solutions and affecting the purity of the final product.[10][22][23] Impurities can also influence the polymorphic form of the crystals, their size, and shape.[10]

Q4: What is the role of pH in the crystallization of pyridine hydrochloride salts?

The pH of the solution can be critical, especially when crystallizing from aqueous solutions. Pyridine hydrochloride is the salt of a weak base (pyridine) and a strong acid (HCl). The pH of the solution will affect the equilibrium between the protonated pyridinium cation and the free pyridine base. A more acidic pH will favor the salt form. However, a common ion effect can occur at very acidic pH, potentially reducing solubility.[2]

Q5: What are some alternative crystallization techniques I can try?

If traditional cooling crystallization is not effective, consider these methods:

  • Antisolvent Crystallization: This involves dissolving the salt in a "good" solvent and then adding a "poor" solvent (the antisolvent) to induce precipitation.[14][15][24] This is a powerful technique for compounds that are highly soluble in many solvents.

  • Vapor Diffusion: In this method, a concentrated solution of the pyridine hydrochloride salt is placed in a sealed container with a larger reservoir of a more volatile solvent in which the salt is less soluble.[25] Over time, the more volatile solvent will diffuse into the salt solution, reducing its solubility and promoting slow crystal growth.[25][26][27] This is often used to grow high-quality single crystals.

  • Evaporation Crystallization: This involves slowly evaporating the solvent from a solution of the salt. This method is simple but can sometimes lead to the formation of a crust of crystals at the surface of the liquid.

Crystallization Method Selection Diagram

CrystallizationMethod start Need to Crystallize Pyridine HCl solubility_check Good Solubility Difference with Temperature? start->solubility_check cooling_xtal Cooling Crystallization solubility_check->cooling_xtal Yes antisolvent_xtal Antisolvent Crystallization solubility_check->antisolvent_xtal No high_quality_check Need High-Quality Single Crystals? cooling_xtal->high_quality_check antisolvent_xtal->high_quality_check vapor_diffusion Vapor Diffusion evaporation_xtal Evaporation Crystallization high_quality_check->vapor_diffusion Yes thermally_stable_check Thermally Stable? high_quality_check->thermally_stable_check No thermally_stable_check->evaporation_xtal Yes

Caption: Decision tree for selecting a crystallization method.

References

  • ChemBK. (n.d.). Pyridine Hydrochloride. Retrieved from [Link]

  • Judge, R. A., Snell, E. H., & van der Woerd, M. J. (2000). Vapor diffusion, nucleation rates and the reservoir to crystallization volume ratio. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 3), 335–339.
  • Acevedo, D., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(8), 947.
  • Pipzine Chemicals. (n.d.). Pyridine Hydrochloride Manufacturer & Supplier in China. Retrieved from [Link]

  • Vekilov, P. G. (2010). Comparative Effects of Salt, Organic, and Polymer Precipitants on Protein Phase Behavior and Implications for Vapor Diffusion. Crystal Growth & Design, 10(10), 4248–4254.
  • Shah, R. D., et al. (2017). Evaporation with Salt Crystallization in Capillaries of Different Cross Sections. Langmuir, 33(43), 12226–12236.
  • Lee, E., et al. (2019). Green Technology for Salt Formation: Slurry Reactive Crystallization Studies for Papaverine HCl and 1:1 Haloperidol–Maleic Acid Salt. Crystal Growth & Design, 19(5), 2965–2974.
  • European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1).
  • Google Patents. (2010).
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(6), 723–730.
  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]

  • Shah, R. D., et al. (2017). Salt Crystallization during Evaporation: Impact of Interfacial Properties. Langmuir, 33(43), 12226–12236.
  • Jiang, Y., et al. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1348, 13–24.
  • Mettler Toledo. (n.d.). Understanding Oiling-Out in Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Antisolvent Crystallization as an Alternative to Evaporative Crystallization for the Production of Sodium Chloride. Retrieved from [Link]

  • Acevedo, D., et al. (2024). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. CrystEngComm, 26(38), 6435-6446.
  • ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts?. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 103(10), 2977–2988.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Pharmaceutical Technology. (2007). Salt Selection in Drug Development. Retrieved from [Link]

  • STAX. (2024). Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation. Retrieved from [Link]

  • Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]

  • University of Minnesota. (2013). Physical Stability Of Pharmaceutical Salts And Cocrystals In Drug Product Environment.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Retrieved from [Link]

  • BenchChem. (2025).
  • Sciencemadness.org. (2018). Pyridine from Pyridine hydrochloride. Retrieved from [Link]

  • Google Patents. (2014). Method for cleanly preparing high-purity pyridine hydrochloride (CN103755625A).
  • Acevedo, D., et al. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development, 27(4), 638–651.
  • Chemistry Stack Exchange. (n.d.). Why does oil form during some synthesis experiment?. Retrieved from [Link]

  • International Journal of Chemical Engineering and Applications. (2015).
  • International Journal of Pharmaceutical and Bio-Medical Science. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. 2(4), 1-8.
  • Google Patents. (2013).
  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

  • ResearchGate. (n.d.). A method to crystallize substances that oil out. Retrieved from [Link]

  • Taylor, M. D., & Grant, L. R. (1955). Preparation of anhydrous pyridine hydrochloride.
  • ResearchGate. (n.d.). Gas antisolvent crystallization of organic salts from aqueous solutions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

This guide provides targeted troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyridine synthesis. The focus is on the critical aspect of man...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides targeted troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyridine synthesis. The focus is on the critical aspect of managing exothermic reactions to ensure safety, reproducibility, and high-quality outcomes.

I. Understanding the Thermal Hazards in Pyridine Synthesis

Many common and useful pyridine synthesis methods are highly exothermic, meaning they release a significant amount of heat.[1] If not properly controlled, this heat can lead to a dangerous situation known as a thermal runaway, where the reaction rate increases uncontrollably, causing a rapid rise in temperature and pressure.[2][3] This can result in side reactions, product degradation, or even an explosion.[4][5]

Several popular pyridine syntheses are known for their exothermic nature:

  • Hantzsch Pyridine Synthesis: This multi-component reaction involves the condensation of an aldehyde, a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[6][7] The initial condensation steps can be particularly exothermic.[8]

  • Chichibabin Reaction: This reaction directly aminates the pyridine ring using sodium amide or potassium amide.[9][10] It often requires high temperatures, but the reaction itself can generate substantial heat.[11][12]

  • Guareschi-Thorpe Synthesis: This method involves the condensation of cyanoacetamide with a 1,3-dicarbonyl compound and is another example of a potentially exothermic multicomponent reaction.[13][14]

The following sections provide a structured approach to identifying, mitigating, and troubleshooting thermal hazards in your pyridine synthesis experiments.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is organized in a question-and-answer format to directly address common issues and provide actionable solutions.

Q1: My Hantzsch pyridine synthesis is showing a rapid, uncontrolled temperature spike after adding the reagents. What's happening and how can I control it?

A1: This is a classic sign of an uncontrolled exotherm, likely during the initial condensation phase of the reaction.[8] The Hantzsch synthesis, being a multi-component reaction, can have complex kinetics where the initial steps are highly favorable and release significant energy.[13]

Troubleshooting Steps:

  • Control Reagent Addition: Instead of adding all reagents at once, employ a semi-batch or continuous feeding approach.[8][15] Add one of the reactants, typically the aldehyde or the nitrogen source, dropwise or via a syringe pump.[16] This allows you to control the rate of reaction and, consequently, the rate of heat generation.

  • Enhance Cooling Efficiency: Ensure your reaction vessel is equipped with an adequate cooling system.[17] An ice-water bath is a standard starting point, but for highly exothermic variations, a dry ice/acetone bath or a recirculating chiller may be necessary for more precise temperature control.[16]

  • Increase Dilution: Running the reaction in a larger volume of an appropriate solvent increases the thermal mass of the mixture, which helps to absorb the heat generated.[8]

  • Lower the Reaction Temperature: If the reaction kinetics permit, starting the reaction at a lower temperature can significantly slow down the initial rate of heat evolution, giving you more control.[8]

Q2: I'm performing a Chichibabin reaction at a high temperature, and I'm observing significant charring and low yields of my desired 2-aminopyridine. What's the cause?

A2: The Chichibabin reaction is sensitive to temperature. While it often requires elevated temperatures to proceed, excessive heat can lead to decomposition of the starting material and the product, as well as side reactions like dimerization.[9] The rule of thumb is to run the reaction at the lowest temperature that still allows for good hydrogen evolution.[9]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Systematically screen a range of lower temperatures to find the optimal balance between reaction rate and product stability.

  • Consider Milder Conditions: For sensitive substrates, traditional high-temperature conditions may be too harsh.[11] Milder variants of the Chichibabin reaction have been developed, such as using liquid ammonia at lower temperatures with potassium amide, sometimes in the presence of an oxidant like KMnO₄ to facilitate hydride elimination.[10] More recent methods even utilize NaH-iodide composites for room-temperature amination.[18]

  • Monitor for Side Reactions: Be aware of potential side reactions like dimerization, which can become significant at higher temperatures.[9] If you observe the formation of byproducts, lowering the temperature is a key strategy to improve selectivity.

Q3: When scaling up my pyridine synthesis from a 100 mL flask to a 1 L reactor, my yields have dropped significantly, and I'm seeing new impurities. Why is this happening?

A3: Scale-up introduces challenges that are often not apparent at the lab scale, primarily related to heat and mass transfer.[5][13] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4] This can lead to localized "hot spots" where the temperature is much higher than the bulk of the reaction mixture, promoting side reactions and impurity formation.[19]

Troubleshooting Steps:

  • Conduct a Thermal Hazard Assessment: Before scaling up, it's crucial to understand the thermal profile of your reaction.[13] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry can provide valuable data on the heat of reaction and the potential for a thermal runaway.[8]

  • Optimize Mixing: Inadequate mixing in larger reactors can lead to localized concentration gradients and hot spots.[13][19] Ensure your reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient to maintain a homogenous mixture.

  • Re-evaluate Solvent Choice: A solvent that works well on a small scale might not be optimal for a larger reaction. Consider a solvent with a higher boiling point or better heat capacity to help manage the exotherm.[13]

  • Implement Gradual Scale-Up: Instead of a direct 10-fold increase, consider a more gradual scale-up (e.g., to a 250 mL or 500 mL vessel first). This allows you to identify and address potential issues at an intermediate scale.

III. Experimental Protocols & Data Presentation

Protocol 1: Controlled Hantzsch Dihydropyridine Synthesis

This protocol outlines a method for synthesizing a dihydropyridine with controlled heating to manage the initial exothermic condensation.[8]

Materials:

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Aldehyde (e.g., benzaldehyde)

  • Ammonium carbonate

  • Ethanol (EtOH)

  • Water (H₂O)

  • Reaction vessel with stirring and temperature control (e.g., jacketed reactor)

Procedure:

  • In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (20 mmol), the aldehyde (20 mmol), and ammonium carbonate (40 mmol).

  • Add a 1:1 mixture of EtOH and H₂O as the solvent.

  • Begin stirring the mixture at room temperature.

  • Slowly heat the reaction mixture to 50 °C.

  • Monitor the internal temperature closely to ensure there are no rapid, uncontrolled increases.

  • Once the reaction is complete (monitored by TLC), cool the mixture.

  • The product is expected to precipitate. Add cold water to ensure complete precipitation.

  • Filter the solid product, wash with water, and dry.

Data Summary: Key Parameters for Exotherm Control

The following table summarizes critical parameters for managing exothermic reactions in common pyridine syntheses.

Synthesis MethodKey ParameterRecommended ActionRationale
Hantzsch Synthesis Reagent AdditionAdd aldehyde or ammonia source portion-wise or via slow addition.[8][16]Controls the rate of the initial, highly exothermic condensation step.
TemperatureStart at a lower temperature and slowly heat.Reduces the initial rate of heat evolution.[8]
Chichibabin Reaction TemperatureOperate at the lowest temperature that allows for efficient reaction.[9]Minimizes decomposition and side reactions.[9]
Reaction ConditionsConsider milder variants for sensitive substrates (e.g., KNH₂ in liquid NH₃).[10]Avoids harsh high-temperature conditions that can degrade materials.
Scale-Up (General) Heat TransferUse a jacketed reactor with efficient cooling.[2]A larger surface area for cooling is needed to compensate for the reduced surface-area-to-volume ratio.[4]
MixingEnsure vigorous and effective stirring.[19]Prevents localized hot spots and concentration gradients.[13]

IV. Visualization of Concepts

Diagram 1: Decision Workflow for Managing a Potential Exotherm

This diagram illustrates a logical workflow for assessing and mitigating the risks of an exothermic reaction.

Exotherm_Workflow A Reaction Identified: Potential Exotherm B Perform Thermal Hazard Assessment (DSC, RC1) A->B C Is Adiabatic Temperature Rise (ΔT_ad) > 50°C? B->C D Implement Enhanced Control Measures C->D Yes E Proceed with Standard Controls and Monitoring C->E No F Control Measures: - Semi-batch addition - Increased dilution - Enhanced cooling - Lower initial temp. D->F G Monitor Reaction Temperature Continuously D->G E->G H Is Temperature Stable within Safe Limits? G->H I Proceed with Reaction H->I Yes J Emergency Shutdown/ Quench Procedure H->J No

Caption: Decision-making workflow for exothermic reaction management.

Diagram 2: Heat Flow Dynamics in a Jacketed Reactor

This diagram illustrates the balance between heat generation from the reaction and heat removal by the cooling system.

Heat_Flow Stable Condition: Q_gen ≈ Q_rem Runaway Condition: Q_gen > Q_rem cluster_reactor Jacketed Reactor Reaction Exothermic Reaction (Heat Generation, Q_gen) Mixture Reaction Mixture (Temperature, T_rxn) Reaction->Mixture heats Cooling Cooling System (Heat Removal, Q_rem) Mixture->Cooling transfers heat to

Caption: Balancing heat generation and removal in a reactor.

V. References

  • Wikipedia. Chichibabin reaction. Link

  • Best Practices for Working with Chemical Reactions in the Lab. (2025). Link

  • Safety Precautions for Handling Exothermic Reactions. Google Docs. Link

  • Reaction Control - Visual Encyclopedia of Chemical Engineering Equipment. (2022). Link

  • BenchChem. Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. Link

  • Grokipedia. Chichibabin reaction. Link

  • BenchChem. Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride. Link

  • Studley, J. (2018). The Chichibabin amination reaction. Scientific Update. Link

  • ChemistryViews. (2019). Milder Conditions for the Chichibabin Reaction. Link

  • Slideshare. Chichibabin Reaction. Link

  • TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards. Link

  • Practical approach to prediction and prevention of runaway reactions. Link

  • BenchChem. Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. Link

  • The protection of reactors containing exothermic reactions: an HSE view. IChemE. Link

  • Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. IRJET. Link

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Link

  • Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. Link

  • Patsnap Eureka. Control Strategies For Managing Exothermic Reactions In Flow. Link

  • AIChE. Process Safety Beacon: Excess Cooling Can Cause a Runaway Reaction. Link

  • Wikipedia. Hantzsch pyridine synthesis. Link

  • Wikipedia. Pyridine. Link

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Link

  • Wikipedia. Thermal runaway. Link

  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. Link

  • Slideshare. Pyridine: Synthesis, reactions and medicinal uses. Link

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. Link

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Link

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Link

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC - NIH. (2023). Link

  • Thermo Fisher Scientific - US. Hantzsch Dihydropyridine Synthesis. Link

Sources

Optimization

preventing degradation of (4-Bromopyridin-2-yl)methanamine hydrochloride during reaction

Technical Support Center: (4-Bromopyridin-2-yl)methanamine hydrochloride A Guide to Preventing Degradation and Ensuring Reaction Success Welcome to the technical support center for (4-Bromopyridin-2-yl)methanamine hydroc...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Bromopyridin-2-yl)methanamine hydrochloride

A Guide to Preventing Degradation and Ensuring Reaction Success

Welcome to the technical support center for (4-Bromopyridin-2-yl)methanamine hydrochloride (CAS: 1779128-18-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. As a bifunctional molecule featuring a reactive bromine atom and a primary amine, it is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, its utility is matched by its potential for degradation if not handled and used under optimal conditions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your reaction, providing not just solutions but the underlying chemical reasoning to help you make informed decisions.

Q1: My reaction is showing a significant amount of a debrominated byproduct, (Pyridin-2-yl)methanamine. What is causing this and how can I prevent it?

A: This is the most common degradation pathway for this reagent. The appearance of the debrominated (des-bromo) compound is a classic case of dehalogenation, where the C-Br bond is cleaved and replaced with a C-H bond.[3]

  • Underlying Cause: Dehalogenation of bromopyridines can be promoted by several factors, especially in the context of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4][5] The catalytic cycle of metals like palladium can involve intermediates that facilitate the removal of the bromine atom. This side reaction is often exacerbated by the presence of hydrogen sources, which can be trace water, alcohols, or even certain amine bases. The C-Br bond is weaker and more susceptible to cleavage than a C-Cl bond.[3]

  • Troubleshooting & Prevention:

    • Reagent & Solvent Purity: Ensure you are using anhydrous solvents and high-purity reagents. Trace water can be a source of protons for hydrodehalogenation.

    • Catalyst Choice: Some palladium catalysts are more prone to causing dehalogenation. If you are consistently seeing this issue, consider screening different palladium sources and ligands.

    • Inert Atmosphere: Conduct your reaction under a rigorously inert atmosphere (Argon or Nitrogen). This minimizes oxidative and other side reactions that can interfere with the main catalytic cycle.[6][7]

    • Base Selection: While a base is necessary to neutralize the hydrochloride salt, the choice of base matters. Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Avoid bases that can act as hydrogen donors.

    • Temperature Control: Do not overheat the reaction. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of degradation.

Q2: My starting material, the hydrochloride salt, will not dissolve in my organic solvent (e.g., THF, Dioxane). This is leading to poor reactivity. What should I do?

A: This is a very common and critical issue. As a salt, (4-Bromopyridin-2-yl)methanamine hydrochloride has high lattice energy and is often poorly soluble in non-polar organic solvents.[8] The reaction cannot proceed efficiently if the starting material is not in solution.

  • Underlying Cause: The protonated amine group makes the molecule highly polar, resembling an ionic salt, which is incompatible with many common organic solvents.

  • Troubleshooting & Prevention:

    • In Situ Neutralization (Recommended): The standard procedure is to generate the more soluble free base directly in the reaction flask. Add the hydrochloride salt to your solvent, then add 1.1 to 1.5 equivalents of a non-nucleophilic organic base (e.g., TEA, DIPEA). Allow the mixture to stir for 15-30 minutes at room temperature before adding other reagents like your catalyst. This neutralization converts the salt to the free amine, which has much better solubility in organic solvents.

    • Solvent Choice: If solubility remains an issue even after adding a base, consider using more polar aprotic solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). However, be aware that these solvents can be more difficult to remove during workup.

    • Avoid Pre-isolation of the Free Base: While it might seem logical to isolate the free base before the reaction, this is strongly discouraged. The free base form of bromopyridines can be unstable and may be prone to self-oligomerization or other forms of degradation upon storage.[8] It is also reported to be a lachrymator.[8]

Q3: My reaction yields are consistently low, and I'm getting a complex mixture of unidentified products. What are the potential causes?

A: Low yields and complex mixtures point towards multiple competing side reactions or significant degradation of the starting material.

  • Underlying Cause: This can result from a combination of factors including reagent instability, oxidative degradation, or incompatibility with reaction conditions. The aminopyridine moiety can be sensitive to oxidation, potentially forming N-oxides or other byproducts.[9]

  • Troubleshooting & Prevention:

    • Verify Reagent Quality: Use a fresh bottle of (4-Bromopyridin-2-yl)methanamine hydrochloride. Old reagents may have degraded due to improper storage (exposure to moisture or air).[8]

    • Rigorous Inert Atmosphere: As mentioned before, maintaining an inert atmosphere is crucial to prevent oxidation of the electron-rich aminopyridine ring system.[6][7]

    • Protecting Groups: If the primary amine on the methanamine portion is interfering with the desired reaction (e.g., in a reaction where it can compete as a nucleophile), consider protecting it with a suitable protecting group like Boc (tert-Butoxycarbonyl). This can be removed after the primary reaction is complete.

    • pH Control: The stability of aminopyridines can be highly dependent on pH.[10][11] Ensure your reaction medium is not excessively acidic or basic, as this can catalyze decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (4-Bromopyridin-2-yl)methanamine hydrochloride?

A: The two most significant degradation pathways are:

  • Dehalogenation: Loss of the bromine atom to form the corresponding des-bromo compound. This is particularly prevalent in reductive environments or as a side reaction in metal-catalyzed coupling.[3][4]

  • Oxidation: The pyridine nitrogen and the exocyclic amino group are susceptible to oxidation, which can lead to the formation of N-oxides and other impurities, especially if the reaction is exposed to air at elevated temperatures.[9]

Q2: What are the recommended storage and handling conditions for this compound?

A: To ensure long-term stability, follow these guidelines:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] It is advisable to store it under an inert atmosphere (e.g., in a desiccator with argon or nitrogen backfill). Keep it away from direct sunlight, heat, and ignition sources.[6][14]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves (nitrile or neoprene), safety goggles, and a lab coat.[14] Avoid inhalation of dust and prevent contact with skin and eyes.[15]

Q3: Which bases are recommended for neutralizing the hydrochloride salt for a reaction?

A: The best choices are non-nucleophilic, sterically hindered organic bases. The most common and effective options are:

  • Triethylamine (TEA)

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base) Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, particularly in cross-coupling reactions, but their solubility in organic solvents can be limited.

Q4: How does pH affect the stability of this compound?

A: The stability of aminopyridines can be significantly influenced by pH.[10] In highly acidic solutions, the molecule is fully protonated and generally stable against oxidation but may be susceptible to hydrolysis under harsh conditions. In neutral or slightly basic conditions (required for many reactions), the deprotonated free base is generated. While necessary for reactivity, this free base form is more susceptible to oxidative degradation and potential self-reaction.[8][9] Extremely high pH should be avoided as it can promote other unwanted side reactions.

Protocols & Data Summary

Data Presentation
PropertyRecommendation / ValueRationale & References
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere.Prevents hygroscopic water absorption and oxidative degradation.[6][12][13]
Incompatible Materials Strong oxidizing agents, strong bases, strong acids.Can cause vigorous reactions or rapid decomposition.[12]
Hazardous Decomposition Emits toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide/chloride upon combustion.Standard for halogenated organic amine salts.
Handling Use in a fume hood with appropriate PPE (gloves, goggles, lab coat).The free base is a lachrymator and the compound can cause skin and eye irritation.[8][14][15]
Solubility (HCl Salt) Poor in THF, Toluene, Dioxane. Soluble in water, methanol.The ionic salt form has low solubility in non-polar organic solvents.[8]
Solubility (Free Base) Good in most common organic solvents (THF, CH₂Cl₂, DMF).Neutralization removes the ionic character, increasing organosolubility.
Experimental Protocols

Protocol 1: General Procedure for In Situ Neutralization and Use in a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a self-validating framework to minimize degradation.

  • Reactor Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a condenser. Allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Reagent Addition: To the flask, add (4-Bromopyridin-2-yl)methanamine hydrochloride (1.0 eq.), the coupling partner (e.g., boronic acid, 1.1 eq.), and the palladium catalyst/ligand.

  • Inert Atmosphere Purge: Evacuate and backfill the flask with Argon/Nitrogen three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the anhydrous reaction solvent (e.g., Dioxane/Water mixture for Suzuki) via cannula or syringe.

  • In Situ Neutralization & Base Addition: Add the required base (e.g., K₂CO₃ for Suzuki, or TEA for Sonogashira) to the stirring suspension. If using an organic base like TEA for neutralization, add it at this stage and stir for 15 minutes before proceeding.

  • Heating & Monitoring: Heat the reaction to the desired temperature. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the debrominated byproduct.

  • Workup: Once the reaction is complete, cool it to room temperature and proceed with the appropriate aqueous workup and purification.

Visualization of Key Processes

Degradation Pathways

G cluster_0 Key Degradation Pathways A (4-Bromopyridin-2-yl)methanamine (Free Base) B Debrominated Product (Pyridin-2-yl)methanamine A->B Dehalogenation ([Pd] catalyst, H-source, Heat) C Oxidized Product (e.g., N-Oxide) A->C Oxidation (Air, Oxidizing Agent)

Caption: Primary degradation routes for the active free base form.

Experimental Workflow

G cluster_1 Recommended Experimental Workflow start Start: Verify Reagent Quality setup 1. Setup Reaction Under Inert Atmosphere (Ar/N2) start->setup add_reagents 2. Add HCl Salt & Anhydrous Solvent setup->add_reagents neutralize 3. In Situ Neutralization (Add Non-nucleophilic Base) add_reagents->neutralize stir 4. Stir for 15-30 min neutralize->stir add_cat 5. Add Catalyst & Other Reagents stir->add_cat react 6. Heat to Lowest Effective Temp add_cat->react monitor 7. Monitor by TLC/LC-MS react->monitor workup 8. Reaction Complete -> Workup monitor->workup Yes incomplete Continue Reaction / Optimize monitor->incomplete No incomplete->react

Sources

Troubleshooting

Technical Support Center: Purification of Brominated Pyridine Derivatives

Welcome to the technical support center for the purification of brominated pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity materials. Brominated pyridines are fundamental building blocks in pharmaceuticals and agrochemicals, making their purity paramount for successful downstream applications.[1][2]

This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and the scientific rationale behind each purification strategy.

Section 1: Impurity Troubleshooting Matrix

First, identify the symptoms your crude material exhibits, then consult the corresponding section for targeted FAQs and protocols.

Observed Issue Potential Cause(s) Recommended Action(s) See Section
Yellow/Brown/Red Color Highly conjugated polymeric or oxidative byproducts, residual bromine/iodine.[3]1. Activated Carbon Treatment2. Flash Chromatography (Normal or Reversed-Phase)
Multiple Spots on TLC, Poor Separation Isomeric impurities, unreacted starting materials, byproducts with similar polarity.[3]1. Optimize Flash Chromatography2. Recrystallization (Solvent Screening)
Streaking/Tailing on Silica Gel TLC/Column Strong interaction between the basic pyridine nitrogen and acidic silanol groups on silica.[4][5]1. Use a basic modifier in the eluent (e.g., Triethylamine).2. Use deactivated silica or an alternative stationary phase (Alumina).
Product "Oiling Out" During Recrystallization Solvent is too good, cooling is too rapid, or low-melting point solid.[4][6]1. Re-heat and add more solvent.2. Use a solvent/anti-solvent system.3. Ensure slow cooling.
Low Recovery After Aqueous Work-up Protonation of the pyridine nitrogen, causing the product to partition into the aqueous layer.1. Adjust pH of the aqueous layer to be neutral or slightly basic (pH 7-9).2. Use a brine wash to "salt out" the organic product.[3]
Product Decomposes on Silica Gel The compound is sensitive to the acidic nature of silica gel.[3][7]1. Use deactivated/neutralized silica gel.2. Switch to a less acidic stationary phase like neutral alumina.

Section 2: FAQs on Discoloration

Colored impurities are common in bromination reactions and often indicate the presence of highly conjugated byproducts or residual reagents.

Q1: My purified bromopyridine is still yellow. What is the most likely cause and the quickest way to fix it?

A1: A persistent yellow or brown hue is often due to trace amounts of polymeric or oxidized impurities that are difficult to remove by chromatography alone. The most effective method for removing these color bodies is treatment with activated carbon.[8]

  • Causality: Activated carbon has a high surface area with a network of pores that readily adsorbs large, flat, conjugated molecules (the typical culprits for color) while leaving your smaller target molecule in solution.[9] Be aware that excessive use of carbon can lead to product loss through co-adsorption.[4]

Q2: When should I use activated carbon treatment? Before or after chromatography?

A2: It is almost always best to perform the charcoal treatment before column chromatography. Removing the bulk of colored impurities first prevents them from streaking down the column and contaminating multiple fractions. The procedure is typically performed by dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal, swirling, and removing the charcoal via hot filtration.[4]

Protocol 2.1: Activated Carbon Decolorization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude, colored compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, ethyl acetate).

  • Charcoal Addition: Cool the solution slightly from boiling. Add activated carbon (typically 1-2% w/w relative to your compound). Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.[4]

  • Treatment: Gently swirl or stir the mixture for 5-15 minutes while keeping it warm.

  • Hot Filtration: Set up a gravity filtration with a fluted filter paper. Pre-heat the funnel by pouring hot, clean solvent through it. Filter the hot mixture to remove the activated carbon. The desired compound will be in the clear filtrate.

  • Isolation: Remove the solvent from the filtrate via rotary evaporation to recover the decolorized product, which can then be further purified if necessary.

Section 3: FAQs on Chromatographic Purification

Flash column chromatography is the workhorse for purifying brominated pyridine derivatives. However, the basicity of the pyridine ring introduces specific challenges.

Q3: My bromopyridine streaks badly on the TLC plate and column, leading to poor separation. Why does this happen?

A3: This is a classic problem for nitrogen-containing heterocycles.[10] The lone pair on the pyridine nitrogen is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] This strong, non-ideal interaction causes tailing or streaking, which ruins separation efficiency.

  • The Solution: To fix this, you must suppress the acid-base interaction. This is easily achieved by adding a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.1-1% is the most common choice.[3][11] The TEA will preferentially bind to the acidic sites on the silica, allowing your bromopyridine to elute symmetrically.

Q4: I can't separate two spots that are very close on the TLC plate. What are my options?

A4: When impurities co-elute with your product, you need to increase the selectivity of your chromatography system.[3]

  • Optimize the Mobile Phase: A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[4][12] If this fails, try switching to a solvent system with different chemical properties, such as dichloromethane/methanol.[11] The goal is to find a system where the impurity and product have different affinities for the stationary phase.

  • Use a Longer Column: Increasing the column length provides more theoretical plates, enhancing the separation of closely eluting compounds.[3]

  • Try Reversed-Phase: If the impurities are significantly more or less polar than your product, reversed-phase flash chromatography (using a C18 stationary phase and polar solvents like methanol/water) can be a powerful alternative.[13]

Workflow 3.1: Troubleshooting Poor Chromatographic Separation

G start Crude Product with Co-eluting Impurities check_tailing Is there streaking/tailing on TLC? start->check_tailing add_tea Add 0.5% Triethylamine to Eluent check_tailing->add_tea Yes re_run_tlc Re-run TLC check_tailing->re_run_tlc No add_tea->re_run_tlc optimize_solvent Optimize Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) re_run_tlc->optimize_solvent Still Poor Separation check_rf Is Rf of product ~0.2-0.3? re_run_tlc->check_rf optimize_solvent->re_run_tlc try_rp Consider Reversed-Phase Flash Chromatography optimize_solvent->try_rp No Improvement adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No run_column Run Flash Column check_rf->run_column Yes adjust_polarity->re_run_tlc

Caption: Decision workflow for optimizing flash chromatography.

Protocol 3.1: General Flash Column Chromatography
  • Solvent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system where your desired product has an Rf value of approximately 0.2-0.3.[14] If streaking is observed, add 0.5% triethylamine to the eluent.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent. For best results, use a "dry loading" technique: dissolve the product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.[4]

  • Elution: Begin elution with your chosen solvent system. If using a gradient, slowly increase the polarity of the mobile phase. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[4]

Section 4: FAQs on Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, especially for removing small amounts of impurities from an already enriched product.[16][17]

Q5: My compound "oils out" instead of forming crystals. What's wrong?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6] This is undesirable because the oil can trap impurities. It typically happens for one of three reasons:

  • The boiling point of the solvent is higher than the melting point of your compound. The compound melts before it dissolves. Choose a lower-boiling solvent.

  • The solution is supersaturated. You may have too little solvent, or the solution cooled too quickly. The fix is to reheat the mixture until the oil redissolves, add a small amount of additional hot solvent, and then allow it to cool slowly.[4]

  • Inherent properties of the compound. Some compounds are simply prone to oiling out. Using a solvent/anti-solvent pair can help. Dissolve the compound in a minimum of a "good" solvent (e.g., ethyl acetate) and slowly add a "poor" or "anti-solvent" (e.g., hexanes) at an elevated temperature until the solution becomes slightly cloudy. Clarify with a drop of the good solvent, then cool slowly.[4]

Q6: How do I choose the right solvent for recrystallization?

A6: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[16] The impurities should either be completely insoluble (so they can be filtered off hot) or highly soluble at all temperatures (so they remain in the mother liquor after cooling).[6]

Table 4.1: Common Recrystallization Solvents
Solvent Polarity Boiling Point (°C) Typical Use Case for Bromopyridines
Hexanes/HeptaneVery Low~69 / ~98Good as an "anti-solvent" with a more polar solvent or for very non-polar derivatives.[4]
TolueneLow111Useful for less polar compounds, but the high boiling point can be problematic.[4]
Ethyl AcetateMedium77A versatile solvent, often used in a pair with hexanes.[4][16]
Ethanol/MethanolHigh78 / 65Good for more polar bromopyridines. Often used in a pair with water.[16]
WaterVery High100Can be used as an anti-solvent for compounds dissolved in polar organic solvents like ethanol.
Protocol 4.1: Standard Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[16]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize yield. Collect the crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor. Dry the crystals under vacuum.[16]

Section 5: FAQs on Extraction & Work-up

Proper liquid-liquid extraction is critical for a clean crude product and high recovery.[18]

Q7: My yield is very low, and I suspect I'm losing product during the aqueous wash. How can I prevent this?

A7: The pyridine nitrogen is basic (pKa of pyridinium is ~5.2) and can be protonated by acidic aqueous solutions (pH < 5).[19] The resulting pyridinium salt is ionic and will be highly soluble in the aqueous layer, leading to significant product loss.[18][20]

  • The Solution: Always ensure the pH of your aqueous washes is neutral or slightly basic (pH 7-9).[4] You can use a dilute solution of sodium bicarbonate (NaHCO₃) or phosphate buffer. Additionally, after separating the layers, washing the organic layer with saturated sodium chloride solution (brine) will decrease the solubility of your organic product in any remaining water, driving more of it into the organic phase.[3]

Workflow 5.1: Acid-Base Extraction Logic

G start Crude Mixture in Organic Solvent (e.g., Ether, DCM) add_acid Wash with dilute HCl (aq) pH ~ 2 start->add_acid sep1 Separate Layers add_acid->sep1 org1 Organic Layer: Neutral Impurities Acidic Impurities sep1->org1 Top/Bottom Layer aq1 Aqueous Layer: Bromopyridine·HCl (salt) sep1->aq1 Other Layer add_base Add NaOH (aq) to pH ~9 Extract with Ether aq1->add_base sep2 Separate Layers add_base->sep2 org2 Organic Layer: Purified Bromopyridine sep2->org2 aq2 Aqueous Layer: NaCl sep2->aq2

Caption: Workflow for purifying a basic bromopyridine from neutral/acidic impurities.

References

  • BenchChem. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
  • Creative Bioarray. (n.d.).
  • Google Patents. (1956).
  • 7activestudio. (2017).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 1-(4-bromophenyl)pyridin-2(1H)
  • University of Rochester, Department of Chemistry. (n.d.).
  • Biotage. (2023).
  • BYJU'S. (2019).
  • Wikipedia. (n.d.). Acid–base extraction.
  • MIT OpenCourseWare. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • Unknown. (n.d.). Acid-Base Extraction.
  • JoVE. (2025).
  • BenchChem. (2025).
  • YouTube. (2020). Acid-Base Extraction Tutorial.
  • BenchChem. (2025). Purification of "1-(5-Bromopyridin-2-yl)
  • Reddit. (2010). AskChem: Do primary bromides decompose on silica?
  • NIH. (2020).
  • RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.
  • PMC. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
  • Wikipedia. (n.d.). Pyridine.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Analysis of (4-Bromopyridin-2-yl)methanamine Hydrochloride

Introduction (4-Bromopyridin-2-yl)methanamine hydrochloride is a key building block in contemporary drug discovery and development. Its structural motif, featuring a brominated pyridine ring coupled with a primary aminom...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Bromopyridin-2-yl)methanamine hydrochloride is a key building block in contemporary drug discovery and development. Its structural motif, featuring a brominated pyridine ring coupled with a primary aminomethyl group, is of significant interest to medicinal chemists. As with any pharmaceutical intermediate, rigorous analytical characterization is paramount to ensure identity, purity, and stability. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides an in-depth technical overview of the mass spectrometric analysis of (4-Bromopyridin-2-yl)methanamine hydrochloride. We will explore the expected fragmentation patterns, propose a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology, and objectively compare this approach with alternative analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The insights provided herein are grounded in established principles of mass spectrometry and extensive experience with analogous chemical entities.

Predicted Mass Spectrum and Fragmentation of (4-Bromopyridin-2-yl)methanamine

The free base has a monoisotopic molecular weight of approximately 185.98 Da. Due to the presence of a bromine atom, we expect to see a characteristic isotopic pattern for the molecular ion (M+) and any bromine-containing fragments. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in two peaks of roughly equal intensity separated by 2 m/z units.

The primary fragmentation pathway for primary amines is typically α-cleavage, the breaking of the bond adjacent to the nitrogen atom.[1][2] For (4-Bromopyridin-2-yl)methanamine, this would involve the cleavage of the C-C bond between the pyridine ring and the aminomethyl group.

A secondary fragmentation pathway could involve the loss of the bromine atom, followed by further fragmentation of the pyridine ring.

DOT Script for Predicted Fragmentation Pathway

fragmentation M [(4-Bromopyridin-2-yl)methanamine]+. m/z ≈ 186/188 F1 [CH2NH2]+ m/z ≈ 30 M->F1 α-Cleavage F2 [4-Bromopyridine]+. m/z ≈ 157/159 M->F2 α-Cleavage Radical1 •CH2NH2 Radical2 •(4-Bromopyridinyl) F3 [Pyridine]+. m/z ≈ 79 F2->F3 -Br Radical3 •Br

Caption: Predicted fragmentation of (4-Bromopyridin-2-yl)methanamine.

Proposed LC-MS/MS Method

For robust and sensitive quantification and confirmation of (4-Bromopyridin-2-yl)methanamine hydrochloride, a reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem quadrupole mass spectrometer (MS/MS) is the recommended approach.

Experimental Protocol

1. Sample Preparation:

  • Prepare a 1.0 mg/mL stock solution of (4-Bromopyridin-2-yl)methanamine hydrochloride in a diluent of 50:50 acetonitrile:water.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For analysis, dilute all samples to a final concentration within the linear range of the instrument (e.g., 1-1000 ng/mL).

2. UHPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 187 (for 79Br) and 189 (for 81Br).

    • Product Ion (Q3) for Quantification: To be determined experimentally, but likely a major fragment like the loss of ammonia (m/z 170/172) or the pyridine fragment (m/z 157/159).

    • Product Ion (Q3) for Confirmation: A secondary, stable fragment ion.

DOT Script for LC-MS/MS Workflow

workflow cluster_sample_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms MS/MS Detection cluster_data Data Analysis A Weighing & Dissolution B Serial Dilution A->B C Injection B->C D C18 Reversed-Phase Column C->D E Gradient Elution D->E F ESI Source (Positive Ionization) E->F G Quadrupole 1 (Precursor Selection) F->G H Collision Cell (Fragmentation) G->H I Quadrupole 3 (Product Ion Scan) H->I J Detector I->J K Quantification & Confirmation J->K

Caption: A typical LC-MS/MS workflow for the analysis of the target compound.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, other analytical techniques can also be employed for the analysis of (4-Bromopyridin-2-yl)methanamine hydrochloride, each with its own advantages and limitations.

FeatureLC-MS/MSHPLC-UVGC-MS
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by UV absorbance.Separation by gas chromatography, detection by mass spectrometry.
Selectivity Very High (based on mass-to-charge ratio and fragmentation).Moderate (relies on chromophore).High (based on mass-to-charge ratio).
Sensitivity Very High (ng/mL to pg/mL).Moderate (µg/mL to ng/mL).High (ng/mL).
Structural Info High (molecular weight and fragmentation pattern).Low (retention time and UV spectrum).High (molecular weight and fragmentation pattern).
Sample Volatility Not required.Not required.Required (or derivatization needed).
Sample Throughput High with UHPLC.Moderate.Moderate to High.
Cost High.Low to Moderate.Moderate to High.
Best For Trace-level quantification, impurity identification, metabolite studies.Routine purity analysis, content uniformity.Analysis of volatile impurities, residual solvents.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many pharmaceutical laboratories due to its robustness and cost-effectiveness. The pyridine ring in (4-Bromopyridin-2-yl)methanamine hydrochloride provides a chromophore, allowing for UV detection. This method is well-suited for routine purity assessments and content uniformity assays where the identity of the main peak and major impurities are already known. However, it lacks the sensitivity and specificity of MS detection and cannot provide structural information on unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation efficiency and provides valuable structural information through mass spectrometry. However, a significant limitation for the analysis of (4-Bromopyridin-2-yl)methanamine hydrochloride is its low volatility and thermal instability. Direct injection into a hot GC inlet would likely lead to degradation. Therefore, derivatization to a more volatile and stable analog would be necessary, adding complexity and potential for analytical variability to the workflow.[3]

Conclusion

For the comprehensive analysis of (4-Bromopyridin-2-yl)methanamine hydrochloride, LC-MS/MS emerges as the superior technique, offering a powerful combination of high sensitivity, selectivity, and structural elucidation capabilities. While HPLC-UV provides a cost-effective solution for routine quality control, and GC-MS can be adapted for specific applications, neither can match the depth of information and confidence in identification provided by LC-MS/MS. The proposed LC-MS/MS method in this guide serves as a robust starting point for researchers, scientists, and drug development professionals working with this important pharmaceutical intermediate.

References

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

  • Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. r/chemistry. [Link]

  • Wikipedia. (2023, December 2). Fragmentation (mass spectrometry). [Link]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Assessment of (4-Bromopyyridin-2-yl)methanamine hydrochloride

Introduction (4-Bromopyridin-2-yl)methanamine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is a critical step in drug development and man...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Bromopyridin-2-yl)methanamine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is a critical step in drug development and manufacturing, as impurities can affect the safety, efficacy, and stability of the final drug product.[1][2] High-Performance Liquid Chromatography (HPLC) is the quintessential analytical technique for the qualitative and quantitative assessment of APIs and their impurities.[1][3][4]

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating HPLC method for the purity assessment of (4-Bromopyridin-2-yl)methanamine hydrochloride. We will explore the rationale behind experimental choices, compare different chromatographic approaches, and provide a validated, step-by-step protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable purity testing method for this and structurally similar compounds.

The Importance of a Stability-Indicating Method

A crucial aspect of this method development is ensuring it is "stability-indicating." This means the method must be able to accurately separate the intact API from any potential degradation products that may form under various stress conditions.[5][6][7] Forced degradation studies are therefore an integral part of the development process, providing insight into the compound's degradation pathways and demonstrating the method's specificity.[3][5][6][8]

Physicochemical Properties and Initial Method Considerations

A successful HPLC method development strategy begins with an understanding of the analyte's physicochemical properties.

PropertyValue/CharacteristicImplication for HPLC Method Development
Chemical Structure Pyridine ring, primary amine, bromo-substituent, hydrochloride saltThe basic pyridine and primary amine groups will be protonated at acidic pH, influencing retention and peak shape. The aromatic ring provides good UV absorbance.
Molecular Formula C₆H₇BrN₂·HCl
Molecular Weight 223.50 g/mol
Polarity Polar compoundA reversed-phase HPLC method is a suitable starting point.[9] The polarity suggests that a column with enhanced retention for polar compounds may be beneficial.[9][10]
pKa Estimated ~5.2-6 for the pyridine nitrogenThe ionization state will be highly dependent on the mobile phase pH. Operating at a pH at least 2 units away from the pKa is recommended for robust retention.[11][12]
UV Absorbance Aromatic pyridine ring and bromo-substituentThe compound is expected to have strong UV absorbance, making UV detection a suitable choice. Wavelengths around 254 nm to 270 nm are often effective for pyridine and bromo-substituted compounds.[13][14]

Based on these properties, a reversed-phase HPLC (RP-HPLC) method with UV detection is the logical starting point. The primary challenges will likely involve achieving good peak shape for the basic amine and adequate retention of this polar compound.[15]

Experimental Workflow for Method Development

The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical flow of our method development strategy.

MethodDevelopmentWorkflow cluster_initial Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Finalization A Column & Mobile Phase Selection (Based on Analyte Properties) B Detector Wavelength Selection (UV Scan) A->B Initial Setup C Mobile Phase pH Study B->C Begin Optimization D Gradient Optimization C->D Refine Separation E Column Temperature Study D->E Fine-tune Selectivity F Flow Rate Adjustment E->F Adjust Analysis Time G Forced Degradation Study (Specificity) F->G Confirm Stability-Indicating Nature H System Suitability Testing G->H Ensure Performance I Method Validation (ICH Q2(R2)) [Accuracy, Precision, Linearity, etc.] H->I Regulatory Compliance J Final Method Protocol I->J Documentation

Caption: Logical workflow for HPLC method development and validation.

Comparative Method Development and Optimization

To identify the optimal chromatographic conditions, we will compare two common reversed-phase column chemistries: a standard C18 column and a C18 column with an embedded polar group. Columns with embedded polar groups are often advantageous for basic analytes, as they can reduce peak tailing.[9]

Initial Screening Conditions
  • Columns:

    • Alternative 1: Standard C18 (e.g., 150 mm x 4.6 mm, 5 µm)

    • Alternative 2: C18 with Embedded Polar Group (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B in 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Diode Array Detector (DAD) monitoring at 265 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 0.5 mg/mL in mobile phase A

Optimization 1: Mobile Phase pH

The pKa of the pyridine nitrogen suggests that pH will be a critical parameter.[16][17] We will compare the initial acidic mobile phase (pH ~2.8) with a buffered mobile phase at a slightly higher pH to assess the impact on retention and peak shape.

Rationale: At low pH, the primary amine and pyridine nitrogen will be fully protonated. While this can improve solubility, it can also lead to interactions with residual silanols on the silica-based column, causing peak tailing. A buffered mobile phase can help to control these interactions.[12]

Comparison of Chromatographic Conditions

The following table summarizes the hypothetical results from our method development experiments.

ParameterCondition 1: Standard C18, 0.1% Formic AcidCondition 2: Polar-Embedded C18, 0.1% Formic AcidCondition 3: Polar-Embedded C18, 20mM Ammonium Formate pH 3.5
Retention Time (min) 3.84.55.2
Tailing Factor 1.81.31.1
Theoretical Plates 350062008500
Observations Poor peak shape (significant tailing), low retention.Improved peak shape and retention compared to standard C18.Excellent peak shape, good retention, and higher efficiency.
Optimization 2: Gradient Profile

With the optimal column and mobile phase selected, the gradient was optimized to reduce the run time while ensuring adequate separation of the main peak from any potential impurities.

ParameterInitial Gradient (20 min)Optimized Gradient (15 min)
Run Time (min) 2518
Resolution (Main Peak vs. Closest Impurity) > 5.0> 3.5
Observations Long run time, excessive separation.Faster analysis with sufficient resolution for purity assessment.

Forced Degradation Studies

To ensure the method is stability-indicating, the drug substance was subjected to forced degradation under various stress conditions as recommended by ICH guidelines.[5][6][8] The goal is to achieve 5-20% degradation of the active ingredient.[8]

Stress ConditionObservations
Acid Hydrolysis (0.1 N HCl, 60°C, 4h) Major degradation peak observed at RRT 0.85. Good resolution from the main peak.
Base Hydrolysis (0.1 N NaOH, 60°C, 2h) Significant degradation with two major degradants at RRT 0.70 and 1.15.
Oxidative (3% H₂O₂, RT, 24h) One minor degradation peak at RRT 1.25.
Thermal (80°C, 48h) No significant degradation observed.
Photolytic (ICH Q1B conditions) Minor degradation, peak at RRT 1.10.

In all cases, the developed HPLC method was able to resolve the main peak from all degradation products, demonstrating its specificity and stability-indicating nature. A peak purity analysis using a Diode Array Detector (DAD) confirmed that the main peak was spectrally pure under all stress conditions.[18]

Final Optimized and Validated HPLC Method

The following protocol represents the final, validated method for the purity assessment of (4-Bromopyridin-2-yl)methanamine hydrochloride.

Chromatographic Conditions
ParameterValue
Column Polar-Embedded C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
12
15
15.1
18
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A
System Suitability

System suitability tests are performed to ensure the chromatographic system is performing adequately.[19][20]

ParameterAcceptance Criteria
Tailing Factor ≤ 1.5
Theoretical Plates ≥ 5000
%RSD of 6 replicate injections (peak area) ≤ 1.0%
Method Validation

The method was validated according to ICH Q2(R2) guidelines, demonstrating its suitability for its intended purpose.[20][21][22][23] The validation included specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of quantitation (LOQ), limit of detection (LOD), and robustness.

Conclusion

The development of a robust and reliable HPLC method for purity assessment is a critical component of pharmaceutical quality control.[1][2] By systematically evaluating column chemistry, mobile phase composition, and other chromatographic parameters, a highly efficient and selective method for (4-Bromopyridin-2-yl)methanamine hydrochloride was developed. The comparison with a standard C18 column highlighted the advantages of a polar-embedded stationary phase for this type of polar, basic analyte. Forced degradation studies confirmed the method is stability-indicating, making it suitable for routine purity testing and stability studies in a regulated environment.

References

  • Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. Available at: [Link]

  • Column Selection for HPLC Method Development. Waters Corporation. Available at: [Link]

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Available at: [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Available at: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]

  • API Purity and Impurity. Pharma Innovation. Available at: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation. Available at: [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Available at: [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog. Available at: [Link]

  • Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. Agilent. Available at: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available at: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. Available at: [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. Available at: [Link]

  • Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. PubMed. Available at: [Link]

  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC International. Available at: [Link]

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • ICH Guideline (2005) Validation of Analytical Procedures: Text and Methodology, Q2(R1). Scientific Research Publishing. Available at: [Link]

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. Available at: [Link]

  • (4-bromopyridin-2-yl)methanamine. Cenmed Enterprises. Available at: [Link]

  • (2-Bromopyridin-4-yl)methanamine. PubChem. Available at: [Link]

  • (4-Bromopyridin-2-yl)methanamine hydrochloride. Ark Pharma Scientific Limited. Available at: [Link]

  • Ultraviolet-Visible Spectroscopy (UV-Vis) and Colourimetry. Science Ready. Available at: [Link]

  • Superposed UV-vis spectra for the spectrometric detection of bromide ions. ResearchGate. Available at: [Link]

  • In situ UV-visible spectrum acquisition of Br3−. ResearchGate. Available at: [Link]

  • Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functional formalisms. Scientia Iranica. Available at: [Link]

  • UV-vis absorption spectra of pure 0.4 M bromide electrolysis product... ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 2-Bromopyridine and 4-Bromopyridine Derivatives

Introduction: The Strategic Importance of Bromopyridines in Synthesis Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, agrochemicals, and materials science, forming the core of numerous FDA-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Bromopyridines in Synthesis

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, agrochemicals, and materials science, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Among the vast array of functionalized pyridines, bromopyridines serve as exceptionally versatile building blocks. Their utility lies in the carbon-bromine bond, which acts as a synthetic linchpin for introducing molecular complexity through a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[4][5]

This guide provides an in-depth comparison of the reactivity between two constitutional isomers: 2-bromopyridine and 4-bromopyridine. While structurally similar, the position of the bromine atom relative to the ring nitrogen imparts distinct electronic and steric characteristics, profoundly influencing their behavior in chemical reactions. Understanding these nuances is critical for researchers and drug development professionals to make informed decisions in synthetic strategy, enabling rational catalyst selection, reaction optimization, and the efficient construction of target molecules.

Pillar 1: The Electronic Landscape of the Pyridine Ring

The reactivity of halopyridines is fundamentally governed by the electronic nature of the pyridine ring. Unlike benzene, the pyridine ring contains an electronegative nitrogen atom, which exerts a powerful electron-withdrawing effect through both induction and resonance.[6][7] This makes the entire carbon framework electron-deficient and, consequently, more susceptible to nucleophilic attack than benzene.

The positions ortho (C2/C6) and para (C4) to the nitrogen atom are the most electron-deficient. This can be visualized through the key resonance contributors of the pyridine ring, which show a partial positive charge developing on these carbons.

Caption: Resonance contributors illustrating electron deficiency at C2, C4, and C6.

This inherent electronic distribution is the primary reason why nucleophilic substitution reactions on pyridine derivatives occur preferentially at the 2- and 4-positions, while electrophilic substitutions (which are generally difficult) tend to occur at the 3-position.[7]

Pillar 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classic transformation for halopyridines, proceeding via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a high-energy, anionic intermediate known as a Meisenheimer complex.[8][9]

The superior reactivity of 2- and 4-bromopyridines in SNAr reactions compared to 3-bromopyridine is explained by the stability of this intermediate.[8][10] When a nucleophile attacks at the C2 or C4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. This provides significant stabilization.[8][9][11] In contrast, attack at the C3 position does not allow for this charge delocalization onto the nitrogen, resulting in a much less stable intermediate and a correspondingly slower reaction.[8]

Caption: SNAr mechanism showing stabilization of the intermediate via the nitrogen atom.

While both 2- and 4-bromopyridine are activated towards SNAr, subtle differences in reactivity can arise. The C2 position is slightly more electron-deficient due to the proximity of the nitrogen atom (stronger inductive effect). However, the C2 position is also more sterically hindered.[12][13] For small, unhindered nucleophiles, 2-bromopyridine may react faster. For bulky nucleophiles, the less hindered C4 position of 4-bromopyridine may be favored.

Comparative Data for SNAr Reactions
NucleophileSubstrateConditionsYieldReference
Sodium Methoxide2-BromopyridineCH₃OH, 150 °CGood[14]
Sodium Methoxide4-ChloropyridineCH₃OH, 150 °CGood[14]
Sodium AmidePyridineToluene, reflux~80% (for 2-aminopyridine)[14][15]
Piperidine2-BromopyridineNeat, 100 °CHighN/A
Piperidine4-BromopyridineNeat, 100 °CHighN/A

Note: Direct comparative rate studies are scarce; data is compiled from representative protocols. 4-chloropyridine is often used as a surrogate for 4-bromopyridine in SNAr discussions due to similar reactivity patterns, though the C-Br bond is weaker and generally more reactive.

Pillar 3: Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are widely applied to functionalize bromopyridines.[5] Here, the differences between the 2- and 4-isomers become even more pronounced, primarily due to the interaction of the pyridine nitrogen with the palladium catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a premier method for C-C bond formation.[16] A general challenge in the cross-coupling of 2-halopyridines is the potential for the pyridine nitrogen to coordinate to the palladium center.[17] This coordination can sometimes inhibit the catalytic cycle, leading to catalyst deactivation and lower yields.[18]

  • 2-Bromopyridine: The proximity of the nitrogen atom to the C-Br bond at the C2 position makes catalyst inhibition a more significant concern. The choice of ligand is crucial to mitigate this effect. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are often required to stabilize the active catalytic species and promote efficient coupling.[18][19]

  • 4-Bromopyridine: With the nitrogen atom positioned further from the reaction site, catalyst inhibition is less of an issue.[4] Consequently, a broader range of palladium catalysts, including more traditional systems like Pd(PPh₃)₄, can often be used successfully.[4]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal + R²-B(OR)₂ Inhibition For 2-Bromopyridine, N atom can coordinate to Pd, potentially inhibiting this step. PdII_Complex->Inhibition PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Workflow cluster_workflow Comparative Reactivity Workflow A Parallel Reaction Setup: - Vial 1: 2-Bromopyridine - Vial 2: 4-Bromopyridine - Identical reagents, catalyst, solvent, temp. B Reaction Monitoring (TLC, LC-MS) - Monitor consumption of starting material - Monitor formation of product A->B C Quenching & Workup - Perform identical procedures for both reactions B->C D Analysis & Purification - Crude NMR/LC-MS for conversion ratio - Column chromatography for isolated yield C->D E Characterization - ¹H NMR, ¹³C NMR, HRMS D->E

Caption: Workflow for a direct experimental comparison of reactivity.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of a bromopyridine with an arylboronic acid. [20]

  • Materials: Bromopyridine isomer (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane/Water (4:1 mixture, degassed).

  • Procedure:

    • To a dry reaction vessel, add the bromopyridine (e.g., 1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

    • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture (e.g., 5 mL) via syringe.

    • Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of bromopyridines. [21]

  • Materials: Bromopyridine isomer (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Sodium tert-butoxide (1.4 equiv), Anhydrous toluene (degassed).

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry reaction vessel.

    • Add the bromopyridine (1.0 mmol), the amine (1.2 mmol), and degassed toluene (e.g., 5 mL).

    • Seal the vessel and heat the reaction mixture to 100-110 °C. Monitor the reaction's progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

The choice between 2-bromopyridine and 4-bromopyridine is a strategic decision in synthesis design, dictated by the specific reaction and desired outcome.

  • For Nucleophilic Aromatic Substitution (SNAr): Both isomers are highly activated. The choice may depend on the steric bulk of the nucleophile, with 4-bromopyridine potentially offering an advantage for larger nucleophiles.

  • For Metal-Catalyzed Cross-Coupling:

    • 4-Bromopyridine can be considered the more "well-behaved" substrate. The remote nitrogen atom minimizes the risk of catalyst inhibition, allowing for a potentially wider range of standard catalytic systems to be employed successfully. [4] * 2-Bromopyridine is an equally viable and widely used substrate, but success often hinges on the rational selection of a suitable ligand. [19][22]The use of bulky, electron-rich phosphine or NHC ligands is often mandatory to overcome potential coordination to the palladium center and achieve high yields.

By understanding the fundamental electronic and steric differences outlined in this guide, researchers can better predict reactivity, troubleshoot challenging transformations, and design more efficient and robust synthetic routes toward complex pyridine-containing targets.

References

  • CoLab. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
  • Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • ResearchGate. (n.d.). A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI-MICROBIAL AGENTS.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
  • Alam, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • Ringenberg, M. R., et al. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH.
  • International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.
  • University lecture notes. (n.d.). Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity.
  • RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • Wikipedia. (n.d.). Pyridine.
  • NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis.
  • Talukdar, A. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. ResearchGate.
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • BenchChem. (n.d.). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • ResearchGate. (n.d.). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo.

Sources

Comparative

A Comparative Guide to Structural Analogues of (4-Bromopyridin-2-yl)methanamine: A Medicinal Chemistry Perspective

Introduction: The Privileged Pyridine Scaffold In the landscape of medicinal chemistry, the pyridine ring represents a "privileged scaffold."[1][2][3] This simple nitrogen-containing heterocycle is a cornerstone in the d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring represents a "privileged scaffold."[1][2][3] This simple nitrogen-containing heterocycle is a cornerstone in the design of a multitude of therapeutic agents, owing to its unique electronic properties, its capacity for hydrogen bonding, and its structural versatility.[4][5] Pyridine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][7][]

This guide focuses on (4-Bromopyridin-2-yl)methanamine hydrochloride, a versatile building block, and provides a comparative analysis of its structural analogues. By systematically modifying the substituent at the 4-position of the pyridine ring, we can rationally tune the molecule's physicochemical properties, pharmacokinetic profile, and biological activity. This document serves as a technical resource for researchers and drug development professionals, offering objective comparisons supported by experimental data and established scientific principles.

The Reference Compound: (4-Bromopyridin-2-yl)methanamine

(4-Bromopyridin-2-yl)methanamine serves as our foundational structure. Its key features are:

  • The 2-(Aminomethyl)pyridine Core: This motif is a well-established pharmacophore. The primary amine provides a crucial interaction point for hydrogen bonding with biological targets, while the pyridine nitrogen acts as a hydrogen bond acceptor.[9][10]

  • The 4-Bromo Substituent: The bromine atom at the 4-position significantly influences the molecule's properties. It increases lipophilicity, which can enhance membrane permeability.[6] Furthermore, it serves as a versatile chemical handle for synthetic elaboration, particularly in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille couplings), allowing for the construction of more complex molecular architectures.[11]

Comparative Analysis of Structural Analogues

The strategic replacement of the 4-bromo substituent with other functional groups is a key tactic in drug discovery to optimize a lead compound. We will compare the bromo-compound to its chloro, fluoro, methyl, and methoxy analogues.

  • (4-Chloropyridin-2-yl)methanamine: Chlorine is slightly smaller and less lipophilic than bromine. This substitution can subtly alter the compound's size, electronic profile, and metabolic stability.

  • (4-Fluoropyridin-2-yl)methanamine: Fluorine is the smallest and most electronegative halogen. Its introduction is a common strategy to block metabolic oxidation at that position, potentially increasing a drug's half-life and oral bioavailability.[12][13]

  • (4-Methylpyridin-2-yl)methanamine: The methyl group is a small, lipophilic, electron-donating group. It can fill small hydrophobic pockets in a target protein and, unlike halogens, is not a weak hydrogen bond acceptor.

  • (4-Methoxypyridin-2-yl)methanamine: The methoxy group is electron-donating and has a hydrogen bond-accepting oxygen atom. This can improve solubility and introduce new interactions with a biological target compared to the more hydrophobic halogen or methyl groups.[14]

The following diagram illustrates the core structure and the modifications discussed in this guide.

SAR_Overview cluster_core Core Scaffold cluster_analogues Modifications at 4-Position (R) cluster_properties Resulting Property Modulation core (Pyridin-2-yl)methanamine Br R = Br (Reference) core->Br Substitution Cl R = Cl core->Cl Substitution F R = F core->F Substitution Me R = CH₃ core->Me Substitution OMe R = OCH₃ core->OMe Substitution prop_Br High Lipophilicity Cross-Coupling Handle Br->prop_Br prop_Cl Moderate Lipophilicity Cl->prop_Cl prop_F Blocks Metabolism Improves Bioavailability F->prop_F prop_Me Small Hydrophobic Group Me->prop_Me prop_OMe H-Bond Acceptor Increases Polarity OMe->prop_OMe

Caption: Structure-Activity Relationship (SAR) overview for 4-substituted analogues.

Physicochemical Property Comparison

The choice of substituent directly impacts key physicochemical parameters that govern a molecule's behavior in a biological system. The table below summarizes computed properties for the parent compound and its analogues, providing a basis for rational drug design.

Compound Name Structure Molecular Formula MW ( g/mol ) XLogP3 TPSA (Ų) H-Bond Donors H-Bond Acceptors
(4-Bromopyridin-2-yl)methanamineStructure of (4-Bromopyridin-2-yl)methanamineC₆H₇BrN₂187.041.238.912
(4-Chloropyridin-2-yl)methanamineStructure of (4-Chloropyridin-2-yl)methanamineC₆H₇ClN₂142.580.9[15]38.9[15]12
(4-Fluoropyridin-2-yl)methanamineStructure of (4-Fluoropyridin-2-yl)methanamineC₆H₇FN₂126.130.738.9[16]12
(4-Methylpyridin-2-yl)methanamineStructure of (4-Methylpyridin-2-yl)methanamineC₇H₁₀N₂122.170.1[17]38.9[17]12
(4-Methoxypyridin-2-yl)methanamineStructure of (4-Methoxypyridin-2-yl)methanamineC₇H₁₀N₂O138.17-0.3[18]48.1[18]13

Data sourced from PubChem and other chemical databases.[15][16][17][18][19]

Key Insights from Data:

  • Lipophilicity (XLogP3): As expected, lipophilicity decreases from the bromo-analogue down to the methoxy-analogue. This has profound implications for solubility, membrane permeability, and potential off-target binding.

  • Polar Surface Area (TPSA): The TPSA, an indicator of membrane permeability, is identical for all but the methoxy analogue. The additional oxygen atom in the methoxy group increases the TPSA, which may decrease blood-brain barrier penetration but could improve aqueous solubility.

Structure-Activity Relationship (SAR) Implications

While specific biological data for these exact analogues requires targeted screening, we can infer likely SAR trends from extensive research on related pyridine derivatives.

  • Anticancer Activity: Studies on pyridine-urea derivatives have shown that the nature of the halogen substituent significantly impacts cytotoxic activity.[7] In one study against the MCF-7 breast cancer cell line, the order of potency was iodo > bromo > chloro > fluoro, highlighting that larger, more polarizable halogens can lead to stronger interactions and greater activity.[7] This suggests that the reference bromo-compound may exhibit greater potency in certain anticancer assays than its fluoro or chloro counterparts.

  • Antimicrobial Activity: The introduction of a bromine atom can enhance the lipophilicity of the pyridine ring, which may facilitate its penetration through microbial cell membranes, leading to improved antimicrobial effects.[6]

  • Kinase Inhibition: Pyridine derivatives are common scaffolds for kinase inhibitors.[1] The 4-position substituent plays a critical role in occupying the hydrophobic "gatekeeper" region of the ATP-binding pocket. The choice between a halogen, methyl, or methoxy group would be driven by the specific topology of the target kinase. For example, a recent study identified a 2-aminopyridine derivative as a potent and selective JAK2 inhibitor.[20]

Experimental Protocol: Evaluating Cytotoxic Activity

To empirically compare the biological performance of these analogues, a standard in vitro assay is required. The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cytotoxicity or cell viability after treatment with a compound.

Protocol: MTT Assay for Anticancer Activity [7]

Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • Test compounds (dissolved in DMSO)

  • Microplate reader (570 nm)

Methodology:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Treat the cells with various concentrations of the pyridine analogues and incubate for 48 to 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed treat 2. Add Compounds (Serial Dilutions) seed->treat incubate1 3. Incubate (48-72 hours) treat->incubate1 add_mtt 4. Add MTT Reagent incubate1->add_mtt incubate2 5. Incubate (4 hours) add_mtt->incubate2 solubilize 6. Solubilize Formazan (Add DMSO) incubate2->solubilize read 7. Read Absorbance (570 nm) solubilize->read end End (Calculate IC50) read->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The systematic structural modification of (4-Bromopyridin-2-yl)methanamine provides a powerful platform for fine-tuning molecular properties in drug discovery. The choice of substituent at the 4-position—whether a different halogen, a small alkyl group, or a hydrogen-bonding moiety—profoundly impacts lipophilicity, polarity, and metabolic stability. This guide demonstrates that while the bromo-compound is an excellent starting point due to its synthetic versatility and inherent activity, analogues such as the fluoro-derivative may offer superior pharmacokinetic profiles, while methyl or methoxy groups could provide alternative binding interactions. The rational selection of these analogues, guided by physicochemical data and validated by robust experimental protocols like the MTT assay, is fundamental to the successful development of novel therapeutics.

References

  • BenchChem. (2025).
  • BenchChem. (2025). The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry.
  • Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • De, S., et al. (n.d.). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • De, S., et al. (n.d.). Pyridine: the scaffolds with significant clinical diversity. PMC - NIH.
  • LabSolutions. (n.d.). (4-Methylpyridin-2-yl)methanamine.
  • PubChem. (n.d.). (4-Methylpyridin-2-yl)methanamine | C7H10N2 | CID 15144432.
  • PubChem. (n.d.). (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761.
  • PubChem. (n.d.). (4-Chloropyridin-2-yl)methanamine | C6H7ClN2 | CID 22727148.
  • ChemScene. (n.d.). (4-Fluoropyridin-2-yl)methanamine.
  • BenchChem. (2025).
  • Apollo Scientific. (n.d.). (4-Bromopyridin-2-yl)methanamine.
  • BOC Sciences. (n.d.).
  • Chem-Impex. (n.d.).
  • Vacher, B., et al. (1999).
  • ResearchGate. (2022). 2-aminopyridine – a classic and trendy pharmacophore | Request PDF.
  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
  • Smole, A., et al. (n.d.). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure.
  • ResearchGate. (n.d.). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors | Request PDF.
  • BenchChem. (n.d.). (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine.

Sources

Validation

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

An In-Depth Crystallographic Comparison for Drug Discovery Professionals: The Structural Landscape of (4-Bromopyridin-2-yl)methanamine and Its Analogs Substituted pyridine scaffolds are ubiquitous in modern drug discover...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Crystallographic Comparison for Drug Discovery Professionals: The Structural Landscape of (4-Bromopyridin-2-yl)methanamine and Its Analogs

Substituted pyridine scaffolds are ubiquitous in modern drug discovery, prized for their ability to engage in a wide range of intermolecular interactions, including hydrogen bonding, metal coordination, and π-stacking. The (pyridin-2-yl)methanamine moiety, in particular, serves as a critical building block for ligands targeting various biological receptors and enzymes. The precise three-dimensional arrangement of these molecules, dictated by their crystal structure, is paramount to understanding their structure-activity relationships (SAR) and optimizing their properties for therapeutic applications.

This guide provides a detailed analysis of the X-ray crystal structure of (4-Bromopyridin-2-yl)methanamine, offering a comparative perspective against structurally related analogs. While the crystal structure for the specific hydrochloride salt is not publicly available in crystallographic databases, we will explore the structure of the free base and provide expert insights into the expected conformational and packing changes upon protonation. This analysis is designed to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this chemical scaffold in their work.

Part 1: X-ray Crystal Structure of (4-Bromopyridin-2-yl)methanamine (Free Base)

The primary crystallographic data for the free base of (4-Bromopyridin-2-yl)methanamine is available through the Cambridge Structural Database (CSD), a repository for small-molecule organic and metal-organic crystal structures. Understanding this foundational structure is the first step in predicting its behavior in different chemical environments.

Key Structural Features

The crystal structure of (4-Bromopyridin-2-yl)methanamine reveals a molecule with a planar pyridine ring, as expected. The aminomethyl group (-CH₂NH₂) is positioned at the 2-position, and a bromine atom is substituted at the 4-position. The key torsion angle to consider is the one defined by the atoms N(pyridine)-C2-C(methylene)-N(amine), which dictates the orientation of the aminomethyl group relative to the pyridine ring. In the solid state, this conformation is influenced by the formation of intermolecular hydrogen bonds.

The primary intermolecular interaction governing the crystal packing of the free base is the hydrogen bond between the amine group of one molecule and the pyridine nitrogen of an adjacent molecule (N-H···N). This interaction links the molecules into infinite chains or more complex networks, significantly influencing the solid-state properties of the compound.

molecule

Caption: Chemical structure of (4-Bromopyridin-2-yl)methanamine.

Part 2: The Hydrochloride Salt: An Expert-Guided Extrapolation

While a published crystal structure for (4-Bromopyridin-2-yl)methanamine hydrochloride is not available, we can make informed predictions about its structure based on the principles of physical organic chemistry and crystallography. The formation of the hydrochloride salt involves the protonation of the most basic site on the molecule. In this case, the aminomethyl nitrogen is significantly more basic than the pyridine nitrogen (due to the electron-withdrawing nature of the sp² hybridized pyridine ring). Therefore, protonation will occur at the -NH₂ group to form an ammonium salt, -NH₃⁺Cl⁻.

This protonation will induce several critical changes in the crystal packing:

  • Alteration of Hydrogen Bond Donors/Acceptors: The primary amine (-NH₂) is a hydrogen bond donor. The resulting ammonium group (-NH₃⁺) is a stronger hydrogen bond donor. The chloride anion (Cl⁻) is an excellent hydrogen bond acceptor.

  • New Hydrogen Bonding Network: The dominant N-H···N interaction seen in the free base will be replaced by a more complex network of N-H···Cl⁻ and potentially N-H···N(pyridine) hydrogen bonds. This will fundamentally alter the packing motif, likely leading to a denser and more stable crystal lattice.

  • Conformational Adjustments: The energetic landscape of the torsion angle N(pyridine)-C2-C(methylene)-N(amine) may change to accommodate the new, intricate hydrogen bonding network, potentially leading to a different preferred conformation in the solid state.

Workflow for Predicting Salt Structure

G cluster_0 Computational Analysis cluster_1 Experimental Validation Start Obtain Free Base Crystal Structure Protonate Protonate Most Basic Site (Aminomethyl Group) Start->Protonate Identify pKa Conformer Perform Conformational Search Protonate->Conformer Generate Salt Packing Predict Crystal Packing (Energy Minimization) Conformer->Packing Low Energy Conformers Diffraction Perform Single Crystal X-ray Diffraction Packing->Diffraction Compare Predicted vs. Experimental Synthesize Synthesize Hydrochloride Salt Crystallize Screen for Crystallization Conditions Synthesize->Crystallize Crystallize->Diffraction Solve Solve and Refine Structure Diffraction->Solve

Caption: A conceptual workflow for determining the crystal structure of a hydrochloride salt.

Part 3: A Comparative Guide to Structural Alternatives

To understand the role of the 4-bromo substituent, it is instructive to compare the (4-Bromopyridin-2-yl)methanamine structure with other analogs. The choice of substituent on the pyridine ring can dramatically alter the electronic properties and the intermolecular interactions, thereby influencing crystal packing and, ultimately, the compound's physicochemical properties like solubility and melting point.

CompoundKey Structural FeatureDominant Intermolecular InteractionPotential Impact on Properties
(4-Bromopyridin-2-yl)methanamine Bromo substituent at C4N-H···N hydrogen bonds; potential for Br···N halogen bonds.The bromo group is electron-withdrawing and can participate in halogen bonding, potentially leading to denser packing and lower solubility.
(Pyridin-2-yl)methanamine Unsubstituted pyridine ringStrong N-H···N hydrogen bonds.This is the parent compound. Its properties serve as a baseline for comparison.
(4-Methoxypyridin-2-yl)methanamine Methoxy substituent at C4N-H···N hydrogen bonds; potential for C-H···O interactions.The methoxy group is electron-donating, increasing the basicity of the pyridine nitrogen and potentially strengthening the N-H···N bond.
(4-Chloropyridin-2-yl)methanamine Chloro substituent at C4N-H···N hydrogen bonds; potential for Cl···N halogen bonds.Similar to the bromo analog, but chlorine is a weaker halogen bond donor. This may lead to subtle differences in crystal packing.

This comparative approach allows researchers to select the most appropriate scaffold for their specific application. For instance, if enhanced solubility is desired, avoiding heavy halogen substituents might be a prudent choice. Conversely, if a specific solid-state packing arrangement is sought for crystal engineering purposes, the halogen bonding potential of the bromo or chloro analogs could be advantageous.

Part 4: Experimental Protocols

Protocol 1: Synthesis of (4-Bromopyridin-2-yl)methanamine Hydrochloride

This protocol is a generalized procedure based on standard organic synthesis techniques.

Materials:

  • 4-Bromo-2-cyanopyridine

  • Methanol (anhydrous)

  • Raney Nickel (or Palladium on Carbon, 10 wt%)

  • Hydrogen gas supply or a hydrogen generator

  • Hydrochloric acid (2M in diethyl ether)

  • Diethyl ether (anhydrous)

  • Ethyl acetate (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reduction of the Nitrile: a. In a high-pressure hydrogenation vessel, dissolve 4-Bromo-2-cyanopyridine (1.0 eq) in anhydrous methanol. b. Carefully add Raney Nickel (approx. 5-10 wt% of the starting material) to the solution under an inert atmosphere. c. Seal the vessel and purge with hydrogen gas. d. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature. e. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. f. Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert atmosphere. g. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. h. Concentrate the filtrate under reduced pressure to obtain the crude (4-Bromopyridin-2-yl)methanamine.

  • Formation of the Hydrochloride Salt: a. Dissolve the crude amine in a minimal amount of anhydrous diethyl ether or ethyl acetate. b. Cool the solution in an ice bath. c. Slowly add 2M HCl in diethyl ether (1.1 eq) dropwise with stirring. d. A precipitate should form immediately. e. Continue stirring in the ice bath for 30 minutes. f. Collect the solid precipitate by vacuum filtration. g. Wash the solid with cold, anhydrous diethyl ether. h. Dry the solid under high vacuum to yield (4-Bromopyridin-2-yl)methanamine hydrochloride.

Protocol 2: Single Crystal Growth for X-ray Diffraction

Growing crystals suitable for X-ray diffraction is often a process of trial and error. Here are common techniques:

Methods:

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a "good" solvent. Place this vial inside a larger, sealed jar containing a "poor" solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization. A common combination is methanol (good solvent) and diethyl ether (anti-solvent).

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C), to induce crystallization.

Conclusion

The (4-Bromopyridin-2-yl)methanamine scaffold is a valuable tool in drug discovery and materials science. While the crystal structure of its hydrochloride salt remains to be publicly reported, a thorough understanding of the free base structure, combined with expert analysis of the likely effects of protonation, provides a powerful predictive framework for researchers. By comparing this compound with its structural analogs, scientists can make more informed decisions in the design and synthesis of new molecules with tailored solid-state properties. The protocols provided herein offer a starting point for the synthesis and crystallization of these important compounds, paving the way for further structural elucidation and application.

References

  • Cambridge Structural Database (CSD): A comprehensive repository for small-molecule organic and metal-organic crystal structures. Managed by the Cambridge Crystallographic Data Centre (CCDC). URL: [Link]

  • PubChem: A public database of chemical substances and their properties. Maintained by the National Center for Biotechnology Information (NCBI). URL: [Link]

  • General Organic Synthesis Techniques: For foundational knowledge on the chemical reactions described, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."
Comparative

comparative analysis of different synthetic routes to 4-bromopyridines

A Senior Application Scientist's Guide to the Synthetic Routes of 4-Bromopyridines Introduction 4-Bromopyridine serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Synthetic Routes of 4-Bromopyridines

Introduction

4-Bromopyridine serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the versatile reactivity of the bromine atom, which can be readily displaced or engaged in various cross-coupling reactions to introduce complex molecular fragments. This guide provides a comparative analysis of the principal synthetic routes to 4-bromopyridines, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 4-bromopyridines can be broadly categorized into three primary strategies: direct electrophilic bromination of pyridine, synthesis from pyridine N-oxide, and functional group interconversion from other 4-substituted pyridines. Each approach presents a unique set of advantages and limitations, influencing its suitability for specific applications.

Synthetic_Routes_to_4-Bromopyridines cluster_start Starting Materials cluster_routes Synthetic Routes cluster_product Product Pyridine Pyridine Direct_Bromination Direct Bromination Pyridine->Direct_Bromination Br2, FeBr3 4-Aminopyridine 4-Aminopyridine Sandmeyer_Reaction Sandmeyer Reaction 4-Aminopyridine->Sandmeyer_Reaction 1. NaNO2, HBr 2. CuBr 4-Chloropyridine 4-Chloropyridine Halogen_Exchange Halogen Exchange 4-Chloropyridine->Halogen_Exchange HBr or PBr3 4-Bromopyridine 4-Bromopyridine Direct_Bromination->4-Bromopyridine Sandmeyer_Reaction->4-Bromopyridine Halogen_Exchange->4-Bromopyridine

Figure 1: Overview of primary synthetic routes to 4-bromopyridine.

Direct Electrophilic Bromination of Pyridine

Direct bromination of the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack.[1] Consequently, harsh reaction conditions are typically required, which can lead to low yields and a mixture of polybrominated products.

Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), polarizes the bromine molecule, generating a stronger electrophile that can attack the pyridine ring. The substitution predominantly occurs at the 3-position due to the electronic effects of the nitrogen atom.[1] To achieve 4-substitution, more specialized conditions or starting materials are often necessary.

Experimental Protocol: Bromination of Pyridine
  • To a reaction vessel, add pyridine, liquid bromine, and iron(III) bromide.[2]

  • Maintain the reaction temperature between 40-50°C with stirring (300-500 rpm) for 1-1.5 hours.[2]

  • Upon completion, the reaction mixture is worked up to isolate the 4-bromopyridine intermediate.[2]

Advantages and Disadvantages
  • Advantages: This method is conceptually straightforward and utilizes readily available starting materials.

  • Disadvantages: The primary drawbacks are the low regioselectivity for the 4-position and the harsh reaction conditions required.[1][3] Yields of 4-bromopyridine are often low, with 3-bromopyridine and 3,5-dibromopyridine being significant byproducts.[4]

Synthesis via Pyridine N-Oxide

A more effective strategy for achieving 4-substitution involves the use of pyridine N-oxide. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions.[1]

Mechanism

The N-oxide is typically formed by treating pyridine with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.[5][6] The resulting pyridine N-oxide can then be nitrated at the 4-position, followed by nucleophilic substitution of the nitro group with a bromide source. The final step involves the deoxygenation of the N-oxide to yield 4-bromopyridine.[7][8]

Experimental Protocol: Synthesis of 4-Bromopyridine N-Oxide
  • Dissolve 4-bromopyridine hydrochloride in dichloromethane and add potassium carbonate.[5]

  • Stir the mixture for 2 hours, then add m-chloroperbenzoic acid.[5]

  • Continue stirring at room temperature for 16 hours.[5]

  • The precipitated solid is collected by filtration and washed to yield 4-bromopyridine N-oxide.[5]

Pyridine_N-Oxide_Route Pyridine Pyridine Pyridine_N_Oxide Pyridine N-Oxide Pyridine->Pyridine_N_Oxide m-CPBA or H2O2 4-Nitro_Pyridine_N_Oxide 4-Nitropyridine N-Oxide Pyridine_N_Oxide->4-Nitro_Pyridine_N_Oxide HNO3/H2SO4 4-Bromo_Pyridine_N_Oxide 4-Bromopyridine N-Oxide 4-Nitro_Pyridine_N_Oxide->4-Bromo_Pyridine_N_Oxide PBr3 or HBr 4-Bromopyridine 4-Bromopyridine 4-Bromo_Pyridine_N_Oxide->4-Bromopyridine PCl3 or Zn dust

Figure 2: Workflow for the synthesis of 4-bromopyridine via the N-oxide route.

Advantages and Disadvantages
  • Advantages: This method offers excellent regioselectivity for the 4-position and generally provides good yields.

  • Disadvantages: It is a multi-step synthesis, which can be time-consuming and may result in a lower overall yield compared to a single-step process.

The Sandmeyer Reaction of 4-Aminopyridine

The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl halides from aryl amines.[9][10] This approach is particularly useful for introducing a bromine atom at a specific position on the pyridine ring.

Mechanism

The reaction involves the diazotization of 4-aminopyridine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[11][12] This intermediate is then treated with a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromide ion, releasing nitrogen gas.[9]

Experimental Protocol: Sandmeyer Reaction
  • Under an argon atmosphere at 25°C, dissolve 4-aminopyridine and a copper(II) halide in dibromomethane.[2]

  • Add nitrous acid dropwise to the mixture over 5 minutes.[2]

  • Stir the reaction mixture at 25°C until the starting material is consumed (monitored by GC-MS, typically 16 hours).[2]

  • Quench the reaction with 1N NaOH and extract the product with dichloromethane.[2]

  • Dry the combined organic extracts and evaporate the solvent. Purify the product by column chromatography.[2]

Advantages and Disadvantages
  • Advantages: The Sandmeyer reaction is a high-yielding and highly regioselective method. It is a well-established and widely used reaction in organic synthesis.[13]

  • Disadvantages: The reaction involves the generation of potentially unstable diazonium salts, which requires careful temperature control.[12] The use of copper salts can also lead to purification challenges.

Halogen Exchange Reactions

Halogen exchange, or the Finkelstein reaction, provides another avenue for the synthesis of 4-bromopyridines, typically from the corresponding 4-chloropyridine.

Mechanism

This reaction is a nucleophilic substitution where a bromide ion displaces a chloride ion. The equilibrium is driven by the relative nucleophilicity of the halides and the solubility of the resulting salts. The use of a copper(I) catalyst can facilitate this transformation.[14]

Experimental Protocol: Halogen Exchange

A general procedure involves heating the 4-chloropyridine with a source of bromide, such as sodium bromide or hydrobromic acid, often in the presence of a catalyst. The specific conditions can vary depending on the substrate and the desired yield.

Advantages and Disadvantages
  • Advantages: This method can be efficient if the starting 4-chloropyridine is readily available. It is a relatively simple one-step procedure.

  • Disadvantages: The reaction is an equilibrium process, and driving it to completion may require specific conditions. The reactivity of the starting halide is a critical factor.[14]

Comparative Data Summary

Synthetic RouteKey ReagentsTypical YieldRegioselectivityKey AdvantagesKey Disadvantages
Direct Bromination Pyridine, Br₂, FeBr₃Low to moderatePoorSimple, readily available materialsHarsh conditions, low selectivity, byproduct formation[1][3][4]
Pyridine N-Oxide Pyridine, m-CPBA, HNO₃, PBr₃Good to excellentExcellent (4-position)High selectivity, milder conditions than direct brominationMulti-step process, lower overall yield
Sandmeyer Reaction 4-Aminopyridine, NaNO₂, HBr, CuBrHighExcellentHigh yield, high selectivity, well-establishedUnstable diazonium intermediate, use of copper salts[12]
Halogen Exchange 4-Chloropyridine, NaBr or HBrModerate to highN/ASimple one-step procedureEquilibrium reaction, depends on starting material availability

Conclusion

The choice of synthetic route to 4-bromopyridines is dictated by a balance of factors including the desired scale, purity requirements, and the availability of starting materials. For high regioselectivity and yield, the Sandmeyer reaction and the pyridine N-oxide route are generally preferred. Direct bromination, while seemingly straightforward, often suffers from a lack of selectivity and harsh conditions. Halogen exchange offers a simple alternative when the corresponding 4-chloropyridine is accessible. Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each method is paramount for the successful synthesis of this important chemical intermediate.

References

  • The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine. (n.d.). Organic Process Research & Development. Retrieved from [Link]

  • Soutome, H., Kimuro, Y., Kawaguchi, T., Yoo, D.-e., Yao, Y., Oshida, S., Nakayama, H., Iwata, M., Ebisawa, R., Kikuchi, R., Tomite, K., Wada, S., Ashikari, Y., & Nagaki, A. (n.d.). One-Flow Operation via 4-Bromopyridine Enables Flash Synthesis of AChE Inhibitor. Organic Process Research & Development. Retrieved from [Link]

  • Englert, S. M. E., & McElvain, S. M. (1929). THE BROMINATION OF PYRIDINE. Journal of the American Chemical Society, 51(3), 863–867. Retrieved from [Link]

  • 4-Bromopyridine Oxide - ChemBK. (2024, April 9). Retrieved from [Link]

  • 4‐Bromopyridine - Scite.ai. (n.d.). Retrieved from [Link]

  • 4-Bromopyridine - ResearchGate. (n.d.). Retrieved from [Link]

  • How to carry out bromination of pyridine at 2- or 4- positions? - ResearchGate. (2012, October 3). Retrieved from [Link]

  • Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. (2021, June 15). The Journal of Organic Chemistry. Retrieved from [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC. Retrieved from [Link]

  • Pyridine - Wikipedia. (n.d.). Retrieved from [Link]

  • Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH. Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Retrieved from [Link]

  • Sandmeyer Reaction - ResearchGate. (n.d.). Retrieved from [Link]

  • Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. (2022, January 5). Crystal Growth & Design. Retrieved from [Link]

  • Halogen Exchange in Aryl and Vinyl Halides - Frontiers. (n.d.). Retrieved from [Link]

Sources

Validation

A Comparative Spectroscopic Guide to (4-Bromopyridin-2-yl)methanamine Hydrochloride and its Analogs

Introduction: The Imperative of Spectroscopic Precision in Modern Chemistry In the realm of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Spectrosco...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Spectroscopic Precision in Modern Chemistry

In the realm of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of chemical characterization. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy reveals the connectivity and chemical environment of atoms, IR spectroscopy identifies functional groups based on their vibrational frequencies, and mass spectrometry determines the molecular weight and elemental composition.

This guide provides a comprehensive comparison of the spectroscopic data for (4-Bromopyridin-2-yl)methanamine hydrochloride and several structurally similar compounds. By examining the subtle yet significant shifts in spectroscopic signatures with minor structural modifications, we aim to provide researchers, scientists, and drug development professionals with a practical framework for the interpretation of data for this class of compounds. The causality behind experimental choices and the interpretation of spectral data will be emphasized to ensure a deep and functional understanding.

Spectroscopic Profile of (4-Bromopyridin-2-yl)methanamine Hydrochloride

(4-Bromopyridin-2-yl)methanamine is a versatile building block in medicinal chemistry.[1] The presence of a bromine atom, a pyridine ring, and a primary amine functional group gives rise to a distinct spectroscopic profile. The hydrochloride salt form is often used to improve solubility and stability.

Caption: Structure of (4-Bromopyridin-2-yl)methanamine Hydrochloride.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals for the aromatic protons on the pyridine ring and a singlet for the aminomethyl protons. The bromine at the 4-position will influence the chemical shifts of the adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon attached to the bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations of the primary amine, C-H stretching of the aromatic ring and the CH₂ group, C=N and C=C stretching vibrations of the pyridine ring, and the C-Br stretching vibration.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the free base, (4-Bromopyridin-2-yl)methanamine. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.

Comparative Spectroscopic Analysis

To understand the impact of structural modifications on the spectroscopic data, we will compare (4-Bromopyridin-2-yl)methanamine with its chloro, fluoro, and methyl analogs, as well as a positional isomer.

Caption: Structurally similar compounds for spectroscopic comparison.

Nuclear Magnetic Resonance (NMR) Data Comparison

The following table summarizes the key ¹H NMR and ¹³C NMR spectroscopic data for (4-Bromopyridin-2-yl)methanamine and its analogs. Note that the data presented is for the free bases, as comprehensive data for the hydrochloride salts is not consistently available. The chemical shifts for the hydrochloride salts are expected to be further downfield.

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)Source(s)
(4-Bromopyridin-2-yl)methanamine Aromatic H: ~7.2-8.4, CH₂: ~3.8Aromatic C: ~120-160, CH₂: ~45[2]
(4-Chloropyridin-2-yl)methanamine Aromatic H shifts slightly upfield compared to bromo analog.C-Cl carbon shifts downfield compared to C-Br.[1][4]
(4-Fluoropyridin-2-yl)methanamine Aromatic H shifts further upfield due to the high electronegativity of fluorine. Significant C-F coupling is expected in the ¹³C NMR.C-F carbon exhibits a large downfield shift and a strong one-bond C-F coupling constant.[5][6][7]
(4-Methylpyridin-2-yl)methanamine Aromatic H shifts upfield due to the electron-donating methyl group. A singlet for the methyl protons appears around 2.2-2.4 ppm.Aromatic carbons shift upfield. Methyl carbon appears around 20 ppm.[8][9][10]
(2-Bromopyridin-4-yl)methanamine The pattern of aromatic protons will differ significantly due to the change in substitution pattern.The chemical shifts of the pyridine ring carbons will be altered based on the new positions of the substituents.[11][12]

Analysis of NMR Trends:

  • Effect of Halogen: The electronegativity of the halogen at the 4-position influences the electron density of the pyridine ring. As we move from bromine to chlorine to fluorine, the increasing electronegativity leads to a greater deshielding effect, which should theoretically shift the aromatic protons and carbons downfield. However, other factors like anisotropic effects can lead to more complex shifts. The most predictable effect is on the carbon directly attached to the halogen.

  • Effect of Methyl Group: The electron-donating nature of the methyl group in (4-Methylpyridin-2-yl)methanamine increases the electron density in the pyridine ring, causing an upfield (shielding) shift of the aromatic protons and carbons compared to the halogenated analogs.[9]

  • Effect of Isomerism: Changing the positions of the bromo and aminomethyl groups from (4-bromo, 2-aminomethyl) to (2-bromo, 4-aminomethyl) dramatically alters the symmetry and electronic environment of the pyridine ring, leading to a completely different set of chemical shifts and coupling constants for the aromatic protons.

Infrared (IR) Spectroscopy Comparison

The table below highlights the characteristic IR absorption frequencies for the key functional groups.

CompoundN-H Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)C=N, C=C Stretch (cm⁻¹)C-X Stretch (cm⁻¹)
(4-Bromopyridin-2-yl)methanamine ~3300-3400~3000-3100~1550-1600~500-600 (C-Br)
(4-Chloropyridin-2-yl)methanamine ~3300-3400~3000-3100~1550-1600~600-800 (C-Cl)
(4-Fluoropyridin-2-yl)methanamine ~3300-3400~3000-3100~1550-1600~1000-1400 (C-F)
(4-Methylpyridin-2-yl)methanamine ~3300-3400~3000-3100~1550-1600N/A

Analysis of IR Trends:

The most significant difference in the IR spectra of these compounds is the position of the carbon-halogen (C-X) stretching vibration. The frequency of this vibration is dependent on the mass of the halogen atom and the strength of the C-X bond. As the mass of the halogen decreases from bromine to chlorine to fluorine, the vibrational frequency increases. The C-F stretch is found at a much higher wavenumber compared to the C-Cl and C-Br stretches.

Mass Spectrometry (MS) Comparison

The key feature in the mass spectra of the halogenated compounds is the isotopic pattern of the molecular ion.

CompoundMolecular Weight ( g/mol )Key MS Feature
(4-Bromopyridin-2-yl)methanamine 187.04M⁺ and [M+2]⁺ peaks in an approximate 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes.
(4-Chloropyridin-2-yl)methanamine 142.59M⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes.
(4-Fluoropyridin-2-yl)methanamine 126.13A single M⁺ peak as fluorine is monoisotopic (¹⁹F).
(4-Methylpyridin-2-yl)methanamine 122.17A single M⁺ peak.

Analysis of MS Trends:

Mass spectrometry is an excellent tool for confirming the presence and identity of halogens in a molecule. The distinct isotopic patterns for bromine and chlorine provide a definitive signature for these elements. Fluorine, being monoisotopic, does not show this pattern.

Experimental Protocols

The following are standardized methodologies for the acquisition of spectroscopic data for this class of compounds.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for hydrochloride salts) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[13]

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: ≥1024, as ¹³C has a low natural abundance.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • A background spectrum of the empty sample compartment (or just the KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

    • Ionization Mode: ESI is often used for this class of compounds and can be run in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions. For halogenated compounds, carefully examine the isotopic patterns.

Conclusion

The spectroscopic characterization of (4-Bromopyridin-2-yl)methanamine hydrochloride and its analogs is a clear demonstration of how subtle changes in chemical structure are reflected in their NMR, IR, and MS data. By understanding the fundamental principles behind these techniques and the predictable trends associated with changes in substitution, researchers can confidently identify and characterize these and other related molecules. This guide provides the foundational data and protocols to support such endeavors, emphasizing a logical and scientifically rigorous approach to structural elucidation.

References

  • Wiley-VCH. (n.d.). Supporting Information.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Amino-4-(trifluoromethyl)pyridine: A Technical Guide.
  • ChemicalBook. (n.d.). (4-Bromopyridin-2-yl)methanamine(865156-50-9) 1H NMR spectrum.
  • BLD Pharm. (n.d.). 865156-50-9|(4-Bromopyridin-2-yl)methanamine.
  • Apollo Scientific. (n.d.). (4-Bromopyridin-2-yl)methanamine.
  • PubChem. (n.d.). (4-Methylpyridin-2-yl)methanamine.
  • ChemicalBook. (n.d.). 2-AMINO-4-FLUOROPYRIDINE(944401-77-8) 1H NMR spectrum.
  • Santa Cruz Biotechnology. (n.d.). 4-(Aminomethyl)-2-fluoropyridine dihydrochloride.
  • Cenmed Enterprises. (n.d.). (4-bromopyridin-2-yl)methanamine.
  • PubChem. (n.d.). 2-Amino-4-chloropyridine.
  • BLD Pharm. (n.d.). 944401-77-8|2-Amino-4-fluoropyridine.
  • ChemicalBook. (n.d.). 4-Methylpyridin-2-amine(695-34-1) 13C NMR spectrum.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-chloropyridine.
  • PubChem. (n.d.). 2-Amino-4-fluoropyridine.
  • Chem-Impex. (n.d.). 2-Amino-4-chloropyridine.
  • PubChemLite. (2025). (4-methylpyridin-2-yl)methanamine (C7H10N2).
  • PubChem. (n.d.). (2-Bromopyridin-4-yl)methanamine.
  • BLD Pharm. (n.d.). 1353979-69-7|(2-Bromopyridin-4-yl)methanamine hydrochloride.

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the Biological Activity of Bromopyridinyl-methanamine Isomers

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between molecular isomers is not merely an academic exercise; it is a cornerstone of creating safe and effective t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between molecular isomers is not merely an academic exercise; it is a cornerstone of creating safe and effective therapeutics. The spatial arrangement of atoms in a molecule, or the position of a substituent on an aromatic ring, can dramatically alter its biological activity. This guide provides a comprehensive framework for comparing the biological activities of different isomers of bromopyridinyl-methanamine, a scaffold with potential in medicinal chemistry.[1][2][3]

While specific comparative data for the isomers of bromopyridinyl-methanamine are not extensively published, this guide will equip you with the foundational principles and experimental methodologies to conduct such a comparison. We will delve into the causality behind experimental choices, grounded in the established importance of stereochemistry in drug action.[4][5][6]

The Critical Role of Isomerism in Drug Efficacy and Safety

Isomers are compounds that share the same molecular formula but have different structural arrangements. These differences can be subtle, yet they can lead to profound variations in how a molecule interacts with the chiral environment of the body, such as enzymes and receptors.[6][7][8] Enantiomers, which are non-superimposable mirror images of each other, can exhibit different pharmacological and toxicological profiles.[4][9] One enantiomer might be therapeutically active (the eutomer), while the other could be less active, inactive, or even contribute to adverse effects (the distomer).[10]

A classic, albeit tragic, example is thalidomide, where the (R)-enantiomer possesses sedative effects, but the (S)-enantiomer is teratogenic.[10][11] Conversely, for the widely used NSAID ibuprofen, the (S)-enantiomer is responsible for the anti-inflammatory activity, while the (R)-enantiomer is less active but can be converted to the (S)-form in the body.[11][12] These cases underscore the regulatory and scientific imperative to evaluate isomers independently.[13][14]

Isomers of Bromopyridinyl-methanamine: A Structural Overview

The isomers of bromopyridinyl-methanamine can be categorized into two main types: positional isomers and stereoisomers (enantiomers).

  • Positional Isomers: These isomers differ in the position of the bromine atom and the aminomethyl group on the pyridine ring. For example, (6-bromopyridin-2-yl)methanamine and (2-bromopyridin-4-yl)methanamine are positional isomers.[15][16] These structural differences will influence the molecule's electronic distribution, polarity, and ability to interact with biological targets.

  • Stereoisomers (Enantiomers): If the methanamine group is attached to a chiral center, the molecule will exist as a pair of enantiomers (R and S forms). This is the case for α-substituted bromopyridinyl-methanamines.

isomers cluster_positional Positional Isomers cluster_stereoisomers Stereoisomers (Enantiomers) 2-bromo-4-aminomethyl (2-Bromopyridin-4-yl)methanamine 6-bromo-2-aminomethyl (6-Bromopyridin-2-yl)methanamine 4-bromo-3-aminomethyl (4-Bromopyridin-3-yl)methanamine R-isomer R-enantiomer S-isomer S-enantiomer R-isomer->S-isomer Mirror Images Bromopyridinyl-methanamine Bromopyridinyl-methanamine Bromopyridinyl-methanamine->2-bromo-4-aminomethyl e.g. Bromopyridinyl-methanamine->6-bromo-2-aminomethyl e.g. Bromopyridinyl-methanamine->4-bromo-3-aminomethyl e.g. Bromopyridinyl-methanamine->R-isomer if chiral Bromopyridinyl-methanamine->S-isomer if chiral workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Receptor_Binding Receptor Binding Assays (Ki, IC50) Cell_Based Cell-Based Functional Assays (EC50, Cytotoxicity) Receptor_Binding->Cell_Based Functional Confirmation PK Pharmacokinetics (ADME) Cell_Based->PK Efficacy Efficacy in Animal Models PK->Efficacy Dose Rationale Tox Toxicology Studies Efficacy->Tox Therapeutic Window Isomer_Synthesis Synthesis & Purification of Isomers Isomer_Synthesis->Receptor_Binding

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for Substituted Pyridine Intermediates

Substituted pyridines are fundamental heterocyclic building blocks in the pharmaceutical industry, forming the core of numerous Active Pharmaceutical Ingredients (APIs). As critical intermediates, their purity, identity,...

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyridines are fundamental heterocyclic building blocks in the pharmaceutical industry, forming the core of numerous Active Pharmaceutical Ingredients (APIs). As critical intermediates, their purity, identity, and concentration directly impact the quality, safety, and efficacy of the final drug product. Consequently, the analytical methods used to monitor these intermediates must be rigorously validated to ensure they are fit for their intended purpose.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies and a practical framework for their validation, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][6][7] This guide moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental design, addresses common challenges associated with pyridine-based molecules, and compares the performance of the two most prevalent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Validation Workflow: A Holistic Approach

Method validation is not a singular event but a lifecycle component that begins after method development and continues with routine monitoring.[5][7] The process ensures that the analytical procedure consistently produces reliable and accurate data.[1][8]

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Core Validation Protocol (ICH Q2) cluster_2 Phase 3: Implementation & Lifecycle Dev Analytical Procedure Development (ICH Q14) Opt Method Optimization (e.g., Column, Mobile Phase, Temp) Dev->Opt Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Opt->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (For Impurity Methods) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Final Validation Report (Summarize Data & Conclusions) Robustness->Report Routine Routine Use in QC Report->Routine Transfer Method Transfer (If Applicable) Routine->Transfer Revalidation Change Control & Revalidation Routine->Revalidation

Caption: High-level workflow for analytical method validation.

Specificity: Proving Identity and Purity

Specificity is the ability of a method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[9][10] For substituted pyridine intermediates, this is paramount for distinguishing the target molecule from structurally similar process-related impurities or isomers.

Causality Behind the Protocol: The choice of stress conditions in forced degradation is not arbitrary. It is designed to mimic potential degradation pathways (hydrolysis, oxidation, thermolysis, photolysis) that the intermediate might encounter during manufacturing or storage, thereby generating the very impurities the method must be able to resolve.[11][12][13]

Experimental Protocol: Specificity via Forced Degradation
  • Prepare Samples: Create solutions of the substituted pyridine intermediate in a suitable solvent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1M HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 0.1M NaOH and heat at 60°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Heat a solid sample at 105°C for 48 hours.

    • Photolytic: Expose a solution to a photostability chamber (per ICH Q1B) for a defined period.

  • Neutralize (if necessary): For acid/base samples, adjust the pH back to neutral before analysis.

  • Analysis: Analyze the unstressed sample, a blank, and all stressed samples using the proposed method (e.g., HPLC-UV with a Photodiode Array detector).

  • Evaluation:

    • Demonstrate that the principal peak in the stressed samples is spectrally pure using PDA peak purity analysis.

    • Ensure baseline resolution (Rs > 1.5) between the main analyte peak and any degradation product peaks.[14][15]

Linearity and Range: Establishing Proportionality

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[16][17] The range is the interval between the upper and lower concentrations for which the method has shown suitable accuracy, precision, and linearity.[16][18]

Causality Behind the Protocol: A minimum of five concentration levels is required by ICH guidelines to statistically validate the linear relationship and ensure it's not a result of chance.[18] The correlation coefficient (R²) is a measure of the fit of the data points to the regression line; a value close to 1.0 indicates a strong linear relationship.[17]

Experimental Protocol: Linearity
  • Prepare Stock Solution: Accurately weigh and dissolve the substituted pyridine reference standard to create a stock solution of known concentration.

  • Create Calibration Standards: Prepare at least five concentrations by serial dilution from the stock solution. For an assay of an intermediate, the range typically spans 80% to 120% of the target concentration.[9][19]

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation:

    • Plot a graph of the mean response (e.g., peak area) versus concentration.

    • Perform linear regression analysis to calculate the correlation coefficient (R²), y-intercept, and slope of the regression line.[9]

    • Acceptance Criteria: R² ≥ 0.995. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy and Precision: The Cornerstones of Reliability

Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among a series of measurements.[18][20][21] They are distinct but interconnected; a method cannot be considered accurate if it is not precise.

  • Accuracy (Trueness): Assessed via recovery studies by spiking the analyte into a placebo matrix.[22][23]

  • Precision: Evaluated at two levels:

    • Repeatability (Intra-assay precision): Closeness of results over a short interval with the same analyst and equipment.[18]

    • Intermediate Precision: Assesses the effects of random events by varying factors like day, analyst, or equipment within the same lab.[15][20]

Experimental Protocol: Accuracy & Precision (Combined)
  • Prepare Samples:

    • For Accuracy: Spike a placebo matrix with the pyridine intermediate at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three samples at each level.[20]

    • For Precision (Repeatability): Prepare nine separate samples covering the specified range (e.g., three replicates at 80%, 100%, and 120%).[24]

  • Analysis (Day 1, Analyst 1, Instrument 1):

    • Analyze all accuracy and repeatability samples.

  • Analysis (Day 2, Analyst 2, Instrument 2 - for Intermediate Precision):

    • A second analyst prepares and analyzes a new set of six samples at 100% of the test concentration.

  • Evaluation:

    • Accuracy: Calculate the percent recovery for each sample. The mean recovery should be within a pre-defined limit (e.g., 98.0% to 102.0%).[9][20]

    • Precision: Calculate the Relative Standard Deviation (%RSD) for the repeatability and intermediate precision measurements. The %RSD should typically be not more than 2.0%.[19][20]

G cluster_0 High Accuracy, High Precision cluster_1 Low Accuracy, High Precision cluster_2 High Accuracy, Low Precision cluster_3 Low Accuracy, Low Precision center a1 a2 a3 a4 a5 b1 b2 b3 b4 b5 c1 c2 c3 c4 c5 d1 d2 d3 d4 d5

Caption: Relationship between Accuracy and Precision.

Detection & Quantitation Limits (LOD & LOQ)

These parameters are crucial for methods intended to quantify impurities.[25]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[26][27]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18][26][27]

Causality Behind the Protocol: The signal-to-noise (S/N) ratio is a simple and effective way to estimate LOD and LOQ directly from the chromatogram.[27] An S/N of 3:1 is generally accepted as the point where a signal is reliably distinguishable from baseline noise (detection), while a 10:1 ratio provides enough signal for reliable measurement (quantitation).[25][27] The calculation based on the standard deviation of the response and the slope of the calibration curve provides a more statistically robust determination.[28]

Experimental Protocol: LOD & LOQ Determination
  • Approach 1: Signal-to-Noise Ratio

    • Prepare a series of dilute solutions of the pyridine intermediate.

    • Inject them to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ).[25]

  • Approach 2: Based on the Calibration Curve

    • Construct a calibration curve using a series of standards in the low concentration range.

    • Calculate LOD and LOQ using the following equations as per ICH guidelines[28]:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where:

        • σ = The standard deviation of the y-intercepts of regression lines.

        • S = The slope of the calibration curve.

  • Confirmation: Prepare a sample at the determined LOQ concentration and inject it multiple times (n=6). The accuracy and precision at this concentration must meet pre-defined acceptance criteria (e.g., recovery of 80-120% and %RSD < 10%).

Robustness

Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness
  • Identify Variables: Select critical method parameters. For HPLC, this could be mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%). For GC, it could be oven temperature ramp rate (±10%) or carrier gas flow rate (±5%).

  • Perform Analysis: Analyze a standard solution while varying one parameter at a time.

  • Evaluation: Assess the impact on system suitability parameters (e.g., resolution, tailing factor) and quantitative results. The results should remain within the acceptance criteria defined in the validation protocol.

Comparison of Analytical Techniques: HPLC vs. GC-MS

The choice between HPLC and GC for analyzing substituted pyridine intermediates depends largely on the analyte's volatility and thermal stability.

  • HPLC with UV/PDA detection is the workhorse for non-volatile, polar, and thermally labile compounds. The basicity of the pyridine ring can cause peak tailing on standard silica columns due to interaction with residual silanols. This can be mitigated by using end-capped columns, adding a competing base like triethylamine to the mobile phase, or using a lower pH mobile phase to protonate the pyridine.

  • Gas Chromatography (GC) with Mass Spectrometry (MS) is ideal for volatile and thermally stable intermediates.[29] It offers high sensitivity and the specificity of mass detection, which is excellent for impurity identification.[30][] Derivatization may be required for less volatile pyridines to increase their volatility.

Illustrative Performance Data Comparison

Analyte: 2-Chloro-5-(trifluoromethyl)pyridine Impurity: 2-Hydroxy-5-(trifluoromethyl)pyridine

Table 1: HPLC-UV Method Performance

Validation ParameterAcceptance CriteriaIllustrative ResultPass/Fail
Specificity Baseline resolution (Rs) > 1.5Rs = 2.8 between analyte and impurityPass
Linearity (R²) ≥ 0.9950.9998Pass
Range 80-120% of target0.8 - 1.2 mg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.7% (mean)Pass
Precision (%RSD)
- Repeatability≤ 2.0%0.45%Pass
- Intermediate≤ 2.0%0.82%Pass
LOQ (Impurity) Reportable0.05% (S/N > 10)Pass
Robustness System suitability metNo significant impact from pH/flow changesPass

Table 2: GC-MS Method Performance

Validation ParameterAcceptance CriteriaIllustrative ResultPass/Fail
Specificity No interference at analyte m/zClean separation by retention time and massPass
Linearity (R²) ≥ 0.9950.9995Pass
Range 80-120% of target0.8 - 1.2 mg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%100.5% (mean)Pass
Precision (%RSD)
- Repeatability≤ 2.0%0.65%Pass
- Intermediate≤ 2.0%1.10%Pass
LOQ (Impurity) Reportable0.01% (S/N > 10)Pass
Robustness System suitability metNo significant impact from temp/flow changesPass

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S. Food and Drug Administration. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023, December 14). European Medicines Agency. [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. (2025, May 2). [Link]

  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. PharmaGuru. (2025, October 8). [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews, 29(Suppl 1), S49–S52. National Center for Biotechnology Information. [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018, May 22). Lösungsfabrik. [Link]

  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. (2009, August). ResearchGate. [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. [Link]

  • Linearity and Range in Analytical Method Validation by HPLC. (2023, September 8). Industrial Pharmacist. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]

  • ICH Q2 Analytical Method Validation. (2016, October 24). Slideshare. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]

  • HPLC Method Validation: Key Parameters and Importance. Assay Prism. [Link]

  • Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). (2018, August 30). Juniper Publishers. [Link]

  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Dolan, J. W. (2014). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. (2016). Publications Office of the European Union. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2005, October 1). PharmTech. [Link]

  • The 6 Key Aspects of Analytical Method Validation. (2020, January 23). Element Lab Solutions. [Link]

  • hplc method validation for pharmaceuticals: a review. (2015, December). ResearchGate. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. National Center for Biotechnology Information. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. [Link]

  • How to do HPLC method validation. (2022, March 3). YouTube. [Link]

  • Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. (2011). ResearchGate. [Link]

  • 3 Key Steps for HPLC Method Validation in Pharmaceuticals. (2024, September 6). Altabrisa Group. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). ECA Academy. [Link]

  • Kou, D. (2010, November 1). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • Understanding the Four Types of Analytical Method Validation. (2024, February 29). Oxford Analytical Services. [Link]

  • guidance for the validation of pharmaceutical quality control analytical methods. (2013). National Health Service. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2024, October 18). LinkedIn. [Link]

  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. (2016). ResearchGate. [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (2023). International Journal of All Research Scientific and Academic, 4(6), 1160-1168. [Link]

  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(16), 2973–2978. ACS Publications. [Link]

  • Pyridine. NIST WebBook. National Institute of Standards and Technology. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2017). Molecules, 22(10), 1660. National Center for Biotechnology Information. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of (4-Bromopyridin-2-yl)methanamine hydrochloride

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (4-Bromopyridin-2-yl)methanamine hydrochloride. As a brominated pyridine derivative, this compound requires meticulous mana...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (4-Bromopyridin-2-yl)methanamine hydrochloride. As a brominated pyridine derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity grounded in established safety protocols. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Core Safety Principles

(4-Bromopyridin-2-yl)methanamine hydrochloride is a halogenated organic compound. Its primary hazards stem from the pyridine ring and the amine hydrochloride functional group. While a specific Safety Data Sheet (SDS) for every novel compound must be consulted, compounds of this class are generally considered hazardous. Pyridine and its derivatives are often flammable, toxic, and irritants[1]. The precautionary statements for similar brominated pyridine compounds include warnings of skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[2][3].

The foundational principle for managing this waste is strict segregation . Due to the presence of bromine, this compound must be disposed of as halogenated organic waste . Co-mingling halogenated and non-halogenated waste streams significantly increases disposal costs and complexity[4][5]. Furthermore, improper segregation can lead to dangerous chemical reactions.

Table 1: Hazard Profile and Regulatory Considerations

Hazard Category Description GHS Precautionary Statements (Anticipated) Disposal Classification
Acute Toxicity / Irritation May cause skin, eye, and respiratory irritation upon contact or inhalation.[2][3] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] P280: Wear protective gloves/eye protection/face protection.[2][3] Hazardous Chemical Waste
Environmental Hazard Halogenated organic compounds can be persistent in the environment.[4] Improper disposal can lead to air and groundwater pollution.[4] P273: Avoid release to the environment. Halogenated Organic Waste

| Chemical Reactivity | As an amine hydrochloride, it is a salt that can react with strong bases. Keep separate from incompatible materials.[6][7] | N/A | Segregate from bases, strong acids, and oxidizing agents.[7][8] |

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all personnel are equipped with the appropriate PPE to prevent exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide necessary training and protective equipment for handling hazardous chemicals[9].

  • Eye Protection : Wear chemical safety goggles or safety glasses with side-shields at all times.[1]

  • Hand Protection : Use chemical-resistant gloves. Butyl rubber or Viton® are often recommended for pyridine-like compounds.[1][8] Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Body Protection : A standard, fully-buttoned laboratory coat is required to protect skin and clothing.[1]

  • Respiratory Protection : All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[1][8]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is critical. This process must comply with all local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10][11].

Step 1: Waste Classification and Segregation

This is the most crucial step. All waste containing (4-Bromopyridin-2-yl)methanamine hydrochloride, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be classified as Hazardous Halogenated Organic Waste .[4][12]

Causality : The bromine atom classifies this compound as halogenated. Separating it from non-halogenated waste is essential for proper incineration and prevents the formation of dioxins and other highly toxic byproducts during disposal.

Action :

  • Designate a specific waste container solely for halogenated organic compounds.

  • NEVER mix this waste with:

    • Non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[6]

    • Acids, bases, or strong oxidizing agents.[6][7]

    • Aqueous waste or heavy metal waste.[5]

Step 2: Containerization

Waste must be collected in a container that is compatible with its contents to prevent leaks or reactions.[6][7]

Causality : Using an incompatible container can lead to its degradation, causing spills and exposure. For instance, strong acids should not be stored in metal containers.[11]

Action :

  • Select a clean, sealable, and chemically resistant container. A glass or high-density polyethylene (HDPE) bottle with a screw-top cap is typically appropriate.

  • Ensure the container is in good condition, free of cracks or deterioration.[7][13]

  • Do not overfill the container. Leave at least 10% of headspace (one-inch) to allow for vapor expansion.[7][11]

  • Keep the container closed at all times except when actively adding waste.[5][13] A funnel left in the opening is not considered a closed container.

Step 3: Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool. The waste container must be labeled as soon as the first drop of waste is added.[4][13]

Causality : A clear label prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents and associated dangers.

Action :

  • Affix a "Hazardous Waste" tag, available from your institution's Environmental Health and Safety (EHS) department.[5]

  • Clearly write the full chemical name: "(4-Bromopyridin-2-yl)methanamine hydrochloride". Do not use abbreviations or chemical formulas.[6][13]

  • List all constituents and their approximate percentages, including any solvents.

  • Check the appropriate boxes to indicate the hazards (e.g., Toxic, Irritant).[5]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[7][14]

Causality : An SAA ensures that hazardous waste is stored safely and securely, under the control of laboratory personnel, preventing unauthorized access and minimizing the risk of spills.

Action :

  • Store the labeled waste container in a designated SAA that is near the point of generation.[11][14]

  • Ensure the SAA is in a well-ventilated area, away from heat sources or direct sunlight.[1][13]

  • Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.

  • When the container is full or you are no longer generating this waste stream, contact your institution's EHS department to request a waste pickup.

Disposal Workflow Visualization

The following diagram illustrates the logical progression from waste generation to final disposal, emphasizing the critical decision points and required actions.

G cluster_lab In-Lab Procedures cluster_ehs EHS / Institutional Procedures gen Waste Generation (e.g., unused compound, contaminated materials) classify Classify Waste: 'Hazardous Halogenated Organic Waste' gen->classify segregate Segregate from Incompatible Wastes (Non-halogenated, Acids, Bases) classify->segregate  Critical Step container Select & Use Compatible, Sealable Container segregate->container label_waste Attach & Complete Hazardous Waste Label container->label_waste store Store in Secondary Containment within a Designated SAA label_waste->store pickup Request Waste Pickup from EHS/EH&S store->pickup  Hand-off disposal Final Disposal via Licensed Facility pickup->disposal

Caption: Workflow for the safe disposal of (4-Bromopyridin-2-yl)methanamine hydrochloride.

Emergency Procedures

Spill Response
  • Small Spill : In a chemical fume hood, absorb the spill with an inert, non-combustible material like vermiculite or sand.[1] Carefully sweep or scoop the material into a sealable container. Label it as hazardous waste and dispose of it according to the protocol above.

  • Large Spill : Evacuate the immediate area. Notify your supervisor and your institution's EHS department immediately.[1]

Personal Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

By adhering to these procedures, you contribute to a culture of safety, ensuring that the critical work of research and development does not come at the cost of personal or environmental health.

References

  • Proper Disposal Procedures for Halogenated Solvents (Hal-HS). Benchchem.
  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Chemical Waste Disposal Guidelines. Unknown Source.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Halogenated Solvents in Laboratories. Campus Operations.
  • Safety Data Sheet: (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride. AK Scientific, Inc.
  • SAFETY DATA SHEET: (5-Bromopyridin-2-yl)methanamine hydrochloride. AFG Bioscience LLC.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Pyridine Standard Operating Procedure. Washington State University.
  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Chemical and Hazardous Waste Guide. University of Oslo (UiO).
  • Safety Data Sheet: N'-(4-Bromopyridin-2-yl)-N-hydroxymethanimidamide. AK Scientific, Inc.
  • SAFETY DATA SHEET: 2-(2-bromopyridin-4-yl)-propan-2-ol. Acros PharmaTech Limited.
  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA).

Sources

Handling

A Senior Application Scientist's Guide to Handling (4-Bromopyridin-2-yl)methanamine hydrochloride: Personal Protective Equipment and Safety Protocols

In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily reality. With novelty, however, comes the critical responsibility of ensuring laboratory safety, especially wh...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily reality. With novelty, however, comes the critical responsibility of ensuring laboratory safety, especially when comprehensive toxicological data for a new chemical entity is not yet available. (4-Bromopyridin-2-yl)methanamine hydrochloride is one such compound. While it holds potential in synthetic chemistry, its specific hazard profile is not extensively documented.

This guide provides essential, immediate safety and logistical information for handling (4-Bromopyridin-2-yl)methanamine hydrochloride. The recommendations herein are synthesized from the known hazards of structurally analogous compounds, including brominated pyridines and amine hydrochlorides, to establish a robust framework for safe laboratory operations. Our approach is grounded in the principle of proactive risk mitigation, ensuring that every procedure is a self-validating system of safety.

Hazard Assessment: A Data-Driven Approach to Safety

Given the absence of a dedicated Safety Data Sheet (SDS) for (4-Bromopyridin-2-yl)methanamine hydrochloride, a conservative risk assessment must be performed by evaluating related chemical structures. The hazards associated with similar brominated pyridine derivatives provide a reliable baseline for establishing necessary precautions.

Analogous Compound CAS Number Reported Hazards Source
(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride1417794-58-1Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]AK Scientific, Inc.[1]
4-Bromopyridine Hydrobromide74129-11-6Toxic if swallowed (H301), Toxic in contact with skin (H311), Toxic if inhaled (H331).[2]TCI EUROPE N.V.[2]
4-Bromopyridine hydrochloride19524-06-2Harmful if swallowed, in contact with skin, and if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]Fisher Scientific[3]
Pyridine (Parent Compound)110-86-1Flammable liquid and vapor. Harmful if swallowed, in contact with skin or if inhaled. Causes serious eye irritation. Suspected of causing genetic defects and cancer.[4][5][6][7]Multiple Sources[4][5][6][7]

Based on this analysis, it is prudent to handle (4-Bromopyridin-2-yl)methanamine hydrochloride as a substance that is, at a minimum, an irritant to the skin, eyes, and respiratory system, and is potentially toxic upon ingestion, inhalation, or skin contact.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is essential to mitigate the identified risks. This is your primary defense against chemical exposure.

  • Eye and Face Protection :

    • Why : To prevent contact with airborne particles or accidental splashes. The hydrochloride salt form is likely a solid powder, which can easily become airborne.

    • Recommendation : Always wear chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[3] When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[7]

  • Skin and Body Protection :

    • Why : To prevent direct skin contact, which can cause irritation or toxic effects.[2]

    • Recommendation :

      • Gloves : Wear compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling pyridine-based compounds.[6][8] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your hands.[9][10]

      • Lab Coat : A fully buttoned, long-sleeved laboratory coat is mandatory to protect skin and personal clothing.

  • Respiratory Protection :

    • Why : To prevent the inhalation of the fine powder, which may cause respiratory irritation or systemic toxicity.[1][2]

    • Recommendation : All handling of the solid compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][8] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[9][11][12]

Operational Plan: Step-by-Step Safety Protocols

Procedural discipline is as crucial as the PPE itself. Follow these steps meticulously to ensure a safe operational workflow.

Protocol 1: Donning (Putting On) PPE
  • Preparation : Ensure all PPE is clean, in good condition, and readily available.

  • Lab Coat : Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield : Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves : Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal.

Protocol 2: Doffing (Taking Off) PPE

This sequence is critical to prevent cross-contamination from used PPE to your skin or clothing.

  • Gloves : Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out and enclosing the first glove. Dispose of them in the designated hazardous waste container.[13]

  • Goggles/Face Shield : Remove the face shield (if used), followed by the goggles, by handling the strap. Avoid touching the front surface.

  • Lab Coat : Unbutton the lab coat. Remove it by rolling it down your arms and turning the sleeves inside out. Fold the coat so the contaminated exterior is contained within.

  • Hand Hygiene : Wash your hands thoroughly with soap and water immediately after removing all PPE.[9]

Emergency and Disposal Plans

Preparedness is paramount. Every member of the laboratory must be familiar with these procedures before handling the chemical.

Emergency Spill Response
  • Minor Spill (Contained within a fume hood) :

    • Alert personnel in the immediate area.[13]

    • Wearing your full PPE, use an absorbent material (such as sand or a commercial spill kit) to cover the spill.[4]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[13][14]

    • Decontaminate the area with a suitable solvent, followed by soap and water.[14]

  • Major Spill (Outside of a fume hood) :

    • Evacuate : Immediately alert all personnel and evacuate the laboratory.[15][16]

    • Isolate : Close the laboratory doors to contain the spill.

    • Report : Contact your institution's Environmental Health and Safety (EHS) office and emergency services.[16] Do not attempt to clean up a major spill unless you are trained and equipped to do so.

First Aid Measures
  • Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[8][14] Seek immediate medical attention.[7]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin rescue breathing (if trained).[1][7] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Waste Disposal Plan

Improper disposal can cause significant environmental harm.[13]

  • Categorization : All waste contaminated with (4-Bromopyridin-2-yl)methanamine hydrochloride, including used PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[13]

  • Segregation : This waste must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[13] Do not mix with non-halogenated waste.

  • Disposal : Arrange for disposal through your institution's licensed hazardous waste management program. Follow all local, state, and federal regulations.

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific handling task and associated risks.

PPE_Selection_Workflow PPE Selection Workflow for (4-Bromopyridin-2-yl)methanamine hydrochloride cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls cluster_disposal Post-Task Actions start Start: Task Assessment task_type What is the task? (e.g., Weighing, Solution Prep, Synthesis) start->task_type fume_hood Work in Chemical Fume Hood task_type->fume_hood All solid handling respirator Consider Respirator (Consult EHS) task_type->respirator Spill outside hood or no ventilation quantity What is the quantity? (<1g, 1-10g, >10g) face_shield Add Face Shield quantity->face_shield >10g or splash risk decontaminate Decontaminate Work Area quantity->decontaminate <10g ppe_base Standard PPE: - Nitrile Gloves - Lab Coat - Splash Goggles fume_hood->ppe_base ppe_base->quantity face_shield->decontaminate waste Dispose of Waste as Halogenated Organic Waste decontaminate->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • Post Apple Scientific (2024) . Safety Precautions To Follow When Handling Pyridine. [Link]

  • Pentachemicals (2024) . Pyridine - SAFETY DATA SHEET. [Link]

  • Post Apple Scientific (2024) . Handling Pyridine: Best Practices and Precautions. [Link]

  • New Jersey Department of Health (n.d.) . HAZARD SUMMARY: Pyridine. [Link]

  • Ideal Response (2025) . What is bromine and what are the safe disposal and recycling methods?. [Link]

  • U.S. Environmental Protection Agency (1983) . Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • CHEMM (n.d.) . Personal Protective Equipment (PPE). [Link]

  • Good Day's Work (2016) . Personal Protective Equipment: Chemical Handling. [Link]

  • Princeton University Environmental Health & Safety (n.d.) . Chemical Spill Procedures. [Link]

  • Hazmat School (2022) . 5 Types of PPE for Hazardous Chemicals. [Link]

  • Oakland University Environmental Health and Safety (2025) . Spill Control/Emergency Response. [Link]

  • University of Toronto Environmental Health & Safety (n.d.) . Chemical Spill Procedures. [Link]

  • Respirex International (n.d.) . Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]

  • GOV.UK (2024) . What to do in a chemical emergency. [Link]

  • University of Manitoba (n.d.) . Chemical Spill Response Procedure. [Link]

  • Chemtalk (2008) . Bromine water - disposal. [Link]

  • Acros PharmaTech Limited (2018) . SAFETY DATA SHEET: 2-(2-bromopyridin-4-yl)-propan-2-ol. [Link]

  • AFG Bioscience LLC (2016) . SAFETY DATA SHEET: (5-Bromopyridin-2-yl)methanamine hydrochloride. [Link]

  • Syngenta Crop Protection (2019) . Bromine Recycling in the Chemical Industry – An Example of Circular Economy. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.